NW-1689
Description
The exact mass of the compound 4-[(3-Fluorophenyl)methoxy]benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTZODCOPHCYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382433 | |
| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-85-6 | |
| Record name | NW-1689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Fluorobenzyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NW-1689 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQ2XQY9HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NW-1689: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NW-1689, identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is the primary and pharmacologically inactive N-dealkylated acid metabolite of Safinamide (B1662184).[1][2] Safinamide is a therapeutic agent approved for the treatment of Parkinson's disease, exhibiting a multi-modal mechanism of action that includes selective and reversible monoamine oxidase B (MAO-B) inhibition.[3][4] Understanding the chemical structure, properties, and metabolic fate of this compound is crucial for a complete characterization of Safinamide's pharmacokinetic profile and for regulatory submissions. This technical guide provides an in-depth summary of the available scientific data on this compound.
Chemical Structure and Properties
This compound is a benzoic acid derivative characterized by a (3-fluorophenyl)methoxy substituent at the 4-position. It is also known to be a degradation product of Safinamide, forming under conditions of thermal and oxidative stress.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[(3-fluorophenyl)methoxy]-benzoic acid | [5] |
| CAS Number | 405-85-6 | [5] |
| Molecular Formula | C₁₄H₁₁FO₃ | [5] |
| Formula Weight | 246.2 g/mol | [5] |
| Purity | ≥95% | [5] |
| Formulation | A solid | [5] |
| Solubility | Ethanol: Slightly soluble | [5] |
| λmax | 246 nm | [5] |
| SMILES | O=C(C1=CC=C(C=C1)OCC2=CC(F)=CC=C2)O | [5] |
| InChI Key | GSTZODCOPHCYCV-UHFFFAOYSA-N | [5] |
Metabolic Pathway of Safinamide to this compound
Safinamide undergoes extensive metabolism in the body. The primary metabolic pathway leading to the formation of this compound involves N-dealkylation followed by oxidation. The resulting this compound is the main circulating metabolite of Safinamide in plasma. Subsequently, this compound can undergo further conjugation to form its β-glucuronide.[2]
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that after oral administration of Safinamide, this compound is the major circulating metabolite in plasma.[2] The peak plasma concentrations of Safinamide are typically reached within 2 to 4 hours.[6] While Safinamide has a terminal half-life of about 22 hours, the radioactivity from labeled Safinamide, which includes its metabolites, has a longer half-life of approximately 80 hours.[2]
Table 2: Pharmacokinetic Parameters of Safinamide and its Metabolites
| Parameter | Safinamide | This compound | Reference |
| Tmax (single dose) | 2 - 4 hours | ~7 hours (for total radioactivity) | [2][6] |
| Terminal Half-life | ~22 hours | ~80 hours (for total radioactivity) | [2] |
| Bioavailability | High (95%) | - | [4] |
| Protein Binding | 88-90% | - | [4] |
Experimental Protocols
The quantification of Safinamide and its metabolites, including this compound, in biological matrices is essential for pharmacokinetic and metabolic studies. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common.[7][8]
General Protocol for Quantification of Safinamide and this compound in Plasma by UPLC-MS/MS
This protocol is a generalized representation based on published methods.[9][10]
1. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a precipitating agent such as acetonitrile (B52724) (typically in a 1:3 or 1:4 plasma to solvent ratio).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase column, such as an Acquity UPLC C18, is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9][10]
-
Flow Rate: A flow rate suitable for the UPLC system, often in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small injection volume, typically 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used for Safinamide and its metabolites.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Safinamide, this compound, and an internal standard.
-
3. Data Analysis:
-
A calibration curve is constructed by analyzing standards of known concentrations of this compound.
-
The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
This compound is the primary, pharmacologically inactive metabolite of Safinamide. A thorough understanding of its chemical properties, metabolic formation, and pharmacokinetic profile is integral to the overall assessment of Safinamide. The analytical methods outlined provide a robust framework for the accurate quantification of this compound in biological matrices, which is fundamental for drug development and clinical research. This technical guide serves as a consolidated resource for professionals involved in the study and development of Safinamide and related compounds.
References
- 1. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
NW-1689 synthesis and purification methods
An in-depth search has revealed no publicly available information, research articles, or technical data specifically pertaining to a chemical compound designated "NW-1689." The search results for this term are unrelated to a specific molecule's synthesis or purification.
The query "this compound" appears to be ambiguous and has led to information on unrelated topics, including:
-
Historical references to the year 1689.
-
United Nations/North America (UN/NA) number 1689 , which corresponds to Sodium Cyanide.
-
U.S. Environmental Protection Agency (EPA) Method 1689 , a procedure for determining ammonia (B1221849) in water and biosolids.
Without a specific chemical structure, recognized chemical name (such as an IUPAC name), CAS number, or any published scientific literature, it is not possible to provide a technical guide on the synthesis and purification methods for "this compound."
For the researchers, scientists, and drug development professionals this guide is intended for, the following information would be necessary to proceed:
-
The chemical structure of this compound.
-
Any alternative nomenclature or internal company codes that might be published.
-
Key publications or patents describing the discovery or initial synthesis of the compound.
Once this foundational information is available, a comprehensive guide detailing synthetic pathways, purification protocols, and relevant signaling pathways could be developed. At present, the lack of data on a compound named "this compound" prevents the creation of the requested in-depth technical guide.
Unable to Proceed: No Public Information Found for "NW-1689"
Following a comprehensive search for the discovery and history of a compound or entity designated "NW-1689," no publicly available scientific or research information corresponding to this identifier could be located. The search yielded results pertaining to historical events of the year 1689, real estate listings, and other unrelated subjects, none of which align with the user's request for a technical guide on a scientific topic.
The detailed requirements for the whitepaper, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a valid, identifiable subject of scientific research. It is possible that "this compound" is an internal project code, a compound not yet disclosed in public research, or a misidentified term.
Without further clarification or an alternative, publicly documented identifier for the subject of interest, it is not possible to generate the requested in-depth technical guide. Researchers, scientists, and drug development professionals are advised to verify the designation "this compound" and provide a correct or more detailed query.
NW-1689: An In-Depth Technical Guide to the Primary Metabolite of Safinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide, a multifaceted drug employed in the management of Parkinson's disease, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, NW-1689, the N-dealkylated acid, has been identified as the principal circulating metabolite in human plasma.[1] This technical guide provides a comprehensive overview of this compound, detailing its formation, pharmacokinetic profile in comparison to the parent drug, and the experimental methodologies used for its characterization.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-[(3-fluorobenzyl)oxy]benzoic acid |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.23 g/mol |
| CAS Number | 405-85-6 |
Metabolic Pathway of Safinamide to this compound
Safinamide is subject to several metabolic transformations, with the generation of this compound occurring through an oxidative cleavage pathway. While the complete enzymatic cascade is not fully elucidated, it is understood to involve a series of reactions primarily mediated by non-microsomal enzymes. The initial step is the N-dealkylation of Safinamide, which can be followed by oxidation to the corresponding carboxylic acid. The key enzymes implicated in the overall metabolism of Safinamide include cytosolic amidases, monoamine oxidase A (MAO-A), and aldehyde dehydrogenase (ALDH), with a minor contribution from the cytochrome P450 enzyme, CYP3A4.[1]
Comparative Pharmacokinetics: Safinamide vs. This compound
A human mass balance study utilizing ¹⁴C-radiolabelled Safinamide has provided critical insights into the pharmacokinetic profiles of the parent drug and its metabolites. Following oral administration, Safinamide is rapidly absorbed. However, it is its metabolite, this compound, that demonstrates a more significant and prolonged presence in the systemic circulation. The exposure to this compound is approximately 161% of that of the parent drug, establishing it as the major circulating metabolite.[1]
| Parameter | Safinamide | This compound | Reference |
| Tmax (median, hours) | ~1.8 - 2.8 | Not explicitly stated | [2] |
| Half-life (t½, hours) | ~20 - 30 | Longer than Safinamide | [2] |
| Plasma Protein Binding | 88% - 90% | Data not available | [1] |
| Relative Exposure (AUC) | 100% | ~161% | [1] |
Experimental Protocols
The identification and quantification of this compound as a metabolite of Safinamide have been achieved through a combination of in vitro and in vivo studies, primarily employing advanced analytical techniques.
In Vitro Metabolism Studies
Objective: To elucidate the metabolic pathways of Safinamide and identify the enzymes responsible for metabolite formation.
Methodology:
-
Incubation with Human Liver Microsomes:
-
Materials: Pooled human liver microsomes, Safinamide, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).[1]
-
Procedure: Safinamide is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C. Control incubations are performed without the NADPH regenerating system to distinguish between enzymatic and non-enzymatic degradation.[3]
-
Sample Analysis: Aliquots are taken at various time points and the reactions are quenched with a cold organic solvent (e.g., acetonitrile). After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS.[3]
-
-
Enzyme Phenotyping:
-
Objective: To identify the specific enzymes involved in Safinamide metabolism.
-
Methods:
-
Recombinant Human Enzymes: Safinamide is incubated with a panel of recombinant human enzymes (e.g., CYPs, MAO-A, ALDH) to directly assess which enzymes are capable of metabolizing the drug.[1]
-
Chemical Inhibition: Incubations are performed with human liver microsomes in the presence of known selective inhibitors of specific enzymes to observe any reduction in metabolite formation.[1]
-
-
Human Mass Balance Study
Objective: To determine the absorption, metabolism, and excretion of Safinamide and to quantify its metabolites in humans.
Methodology:
-
Study Design: A single oral dose of ¹⁴C-radiolabelled Safinamide is administered to healthy volunteers.[4]
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period sufficient to ensure the recovery of the majority of the administered radioactivity.[4]
-
Sample Analysis:
-
Total Radioactivity Measurement: The total radioactivity in all collected samples is measured using liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling and Identification: Plasma, urine, and fecal samples are subjected to chromatographic separation (e.g., HPLC) followed by mass spectrometry (MS) and radiometric detection to separate, identify, and quantify Safinamide and its metabolites, including this compound.[4]
-
Analytical Methodology: LC-MS/MS for Quantification
Objective: To accurately quantify the concentrations of Safinamide and this compound in biological matrices.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. Following centrifugation, the supernatant is injected into the LC-MS/MS system.[5]
-
Liquid-Liquid Extraction: An alternative method offering cleaner extracts, where the sample is extracted with an immiscible organic solvent.
-
Solid-Phase Extraction: A technique that uses a solid sorbent to isolate the analytes of interest from the biological matrix.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for Safinamide and this compound are monitored.
-
Conclusion
This compound is the major circulating metabolite of Safinamide in humans, with a systemic exposure exceeding that of the parent compound. Its formation via oxidative cleavage highlights a key metabolic pathway for Safinamide. The characterization and quantification of this compound have been made possible through rigorous in vitro and in vivo studies, underpinned by sensitive and specific LC-MS/MS analytical methods. A thorough understanding of the metabolic fate of Safinamide, and particularly the profile of its main metabolite this compound, is crucial for a complete assessment of the drug's disposition, potential for drug-drug interactions, and overall safety profile in the target patient population. Further research to delineate the precise enzymatic steps and to obtain a complete comparative pharmacokinetic profile will continue to refine our understanding of this important metabolite.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of NW-1689: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NW-1689, a known process-related impurity and degradation product of the anti-Parkinsonian drug, Safinamide. While extensive in vitro biological activity data for this compound is not publicly available, this document consolidates the existing chemical and analytical information. This guide will detail its identity, methods of characterization, and its relationship to the parent compound, Safinamide.
Introduction
This compound has been identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid. It is a significant impurity in the bulk drug substance of Safinamide mesilate, an established therapy for Parkinson's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires thorough characterization and control to ensure the safety and efficacy of the final drug product. Understanding the profile of impurities like this compound is essential for pharmaceutical development and quality control.
Chemical Identity and Properties
The quantitative data available for this compound is primarily related to its chemical identification and characterization.
| Identifier | Value |
| Compound Name | This compound |
| Chemical Name | 4-[(3-fluorophenyl)methoxy]-benzoic acid |
| CAS Number | 405-85-6 |
| Molecular Formula | C14H11FO3 |
| Molecular Weight | 246.24 g/mol |
| Parent Drug | Safinamide |
| Impurity Type | Process-related and Degradation Product |
Formation and Origin
This compound is formed during the synthesis of Safinamide and can also arise from its degradation under specific stress conditions. The primary reference for its characterization is the study by Zou et al. (2017), which investigated the impurities of Safinamide mesilate.
Caption: Logical relationship of this compound to Safinamide.
Experimental Protocols for Characterization
The definitive characterization of this compound was described by Zou et al. (2017). While the full, detailed protocols are contained within the publication, the methodologies employed are standard analytical techniques for impurity identification.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method was developed for the separation and quantification of Safinamide and its impurities, including this compound.
-
Objective: To separate and quantify process-related impurities and degradation products from the bulk Safinamide drug substance.
-
General Method: A reversed-phase HPLC method is typically used. The abstract of the reference paper indicates the use of a C18 column with a gradient mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength where all compounds of interest have adequate absorbance.
-
Significance: This method is crucial for routine quality control to ensure that the levels of this compound in batches of Safinamide are below the accepted threshold.
Caption: General workflow for HPLC analysis of this compound.
Spectroscopic and Spectrometric Techniques
The structural elucidation of this compound was accomplished using a combination of spectroscopic and spectrometric methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which is used to confirm the elemental composition (molecular formula).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid and ether linkages.
In Vitro Biological Activity
A thorough search of the scientific literature and public databases did not yield any specific studies on the in vitro biological activity of this compound. Research on this compound has been primarily focused on its analytical detection and characterization as a pharmaceutical impurity. Therefore, no quantitative data on its pharmacological or toxicological effects (e.g., IC50, EC50, etc.) are available in the public domain. The primary concern with such impurities is to control their levels to be within pharmaceutically acceptable limits, as their biological effects are often unknown.
Conclusion
This compound, chemically identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is a known process-related impurity and degradation product of the drug Safinamide. Its characterization has been achieved through standard analytical techniques including HPLC, NMR, MS, and IR spectroscopy. At present, there is a lack of publicly available data regarding the specific in vitro biological activity of this compound. For drug development and manufacturing, the focus remains on the analytical methods to monitor and control its presence in the final drug product to ensure patient safety. Further research would be required to elucidate any potential pharmacological or toxicological effects of this compound.
The Role of NW-1689 in Safinamide's Mechanism of Action: A Technical Guide
Executive Summary: Safinamide is a multifaceted therapeutic agent approved for Parkinson's disease, exhibiting a unique dual mechanism of action that includes reversible monoamine oxidase-B (MAO-B) inhibition and modulation of voltage-gated sodium channels, which in turn attenuates glutamate (B1630785) release.[1][2][3] This guide addresses the role of its metabolite, NW-1689. Through an extensive review of its metabolic pathway and pharmacological profile, it has been determined that this compound, the N-dealkylated acid metabolite of Safinamide, is pharmacologically inactive.[1][3][4][5] Consequently, this compound does not contribute to the therapeutic effects of the parent drug. The clinical efficacy of Safinamide is solely attributable to the actions of the parent compound.
Metabolism of Safinamide to this compound
Safinamide undergoes extensive metabolism in the body, with only a small fraction of the parent drug excreted unchanged.[1][3] The biotransformation occurs via three primary pathways, none of which involve significant cytochrome P450 (CYP) enzyme activity for the principal steps, minimizing the potential for certain drug-drug interactions.[6]
The key metabolic routes are:
-
Amide Hydrolysis: The main pathway is the hydrolysis of the amide group, mediated by unidentified amidase enzymes, to form "Safinamide acid" (NW-1153).[2][7]
-
Ether Bond Oxidation: A secondary pathway involves the oxidative cleavage of the ether bond, resulting in O-debenzylated Safinamide (NW-1199).[2][7]
-
Oxidative Cleavage (Amine Bond): This pathway leads to the formation of the N-dealkylated acid, This compound .[2][7][8] This metabolite can also be formed from the further oxidation of Safinamide acid (NW-1153).[2]
The resulting metabolites, including this compound, are then primarily eliminated via the kidneys, with approximately 76% of the administered dose excreted in the urine as these inactive forms.[3][8]
Pharmacological Profile of this compound and Other Metabolites
A critical aspect of Safinamide's pharmacology is the inactivity of its metabolites. Multiple studies and reviews explicitly state that this compound, along with NW-1153 and NW-1199, are pharmacologically inactive compounds.[1][3][4][5] This means they do not possess MAO-B inhibitory activity nor do they interact with sodium or calcium channels. The therapeutic action is therefore entirely dependent on the concentration and activity of the parent Safinamide molecule.
While specific IC50 or Ki values for this compound are not available in published literature—an expected finding for an inactive compound—the consensus in the field, based on comprehensive disposition and metabolism studies, confirms its lack of pharmacological contribution.
Mechanism of Action of Safinamide (Parent Compound)
The clinical utility of Safinamide stems from its dual mechanism of action, which uniquely combines dopaminergic and non-dopaminergic (glutamatergic) pathways.
Dopaminergic Action: Reversible MAO-B Inhibition
Safinamide is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[7][9] Its selectivity for MAO-B is over 1000 times greater than for MAO-A in humans.[2][4] By inhibiting MAO-B, Safinamide reduces the degradation of dopamine (B1211576) in the brain, thereby increasing dopaminergic activity in the striatum.[2] Unlike irreversible inhibitors such as selegiline (B1681611) and rasagiline, Safinamide's reversible binding means its inhibitory effect is dependent on plasma concentration and allows for a quicker return of enzyme function upon discontinuation.[9][10]
Non-Dopaminergic Action: Ion Channel Modulation and Glutamate Inhibition
Safinamide also blocks state-dependent voltage-gated sodium (Na+) channels and modulates N-type calcium (Ca2+) channels.[3][5] This action leads to a reduction in stimulated glutamate release.[3] This glutamatergic modulation is thought to contribute to its therapeutic effects, potentially reducing the incidence of dyskinesia.[4]
Quantitative Data on Safinamide's Activity
The following tables summarize key quantitative data for the parent drug, Safinamide. No activity has been demonstrated for its metabolites.
Table 1: MAO-B Inhibition Profile of Safinamide
| Parameter | Value | Species | Reference |
| Inhibition Type | Reversible | Human | [7][9] |
| Selectivity | >1000-fold for MAO-B vs. MAO-A | Human | [2][4] |
| Median Effective Dose | 87.54 µg/kg | Human | [4] |
| IC50 | 9.8 nM | - | [10] |
| % Recovery after Dialysis | >90% | - | [10] |
Table 2: Voltage-Gated Sodium Channel (hNav1.4) Inhibition by Safinamide
| Condition | IC50 (µM) | Reference |
| Holding Potential -120 mV (0.1 Hz) | 160 | [11] |
| Holding Potential -120 mV (10 Hz) | 33 | [11] |
| Holding Potential -90 mV (50 Hz) | 6 | [11] |
| Affinity (Closed Channels) | 420 | [11] |
| Affinity (Fast-Inactivated Channels) | 9 | [11] |
Key Experimental Protocols
MAO-B Inhibition and Reversibility Assay
Objective: To determine the inhibitory potential (IC50) of a compound against MAO-B and to assess the reversibility of this inhibition.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as kynuramine (B1673886) or benzylamine, is prepared in an assay buffer.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., Safinamide) is pre-incubated with the MAO-B enzyme for a defined period (e.g., 10-15 minutes) at 37°C. Control wells contain the enzyme without the inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the MAO-B substrate. The MAO-B-catalyzed oxidation of the substrate produces hydrogen peroxide (H₂O₂).
-
Detection: A fluorescent probe (e.g., OxiRed™ or similar) is used, which reacts with the H₂O₂ byproduct in the presence of a developer enzyme (e.g., horseradish peroxidase) to produce a fluorescent signal (typically Ex/Em = 535/587 nm).
-
Data Analysis: The rate of fluorescence increase is measured kinetically. The percent inhibition at each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Reversibility Assessment (Dialysis): To determine reversibility, the enzyme is pre-incubated with the inhibitor at a concentration several times its IC50. This enzyme-inhibitor mixture is then dialyzed against a large volume of buffer to remove any unbound inhibitor. The activity of the dialyzed enzyme is then measured and compared to a control enzyme that was dialyzed without the inhibitor. A high percentage of activity recovery (>90%) indicates reversible inhibition, as seen with Safinamide.[10] Irreversible inhibitors, which form covalent bonds, will show very low (<10%) activity recovery.[10]
Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the inhibitory effect of a compound on voltage-gated sodium channels expressed in a cell line.
Methodology:
-
Cell Preparation: A stable cell line (e.g., HEK293) expressing the human sodium channel of interest (e.g., hNav1.4) is cultured.[11]
-
Recording Setup: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an intracellular solution forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp Protocol: The cell membrane potential is "clamped" at a specific holding potential (e.g., -120 mV) by the amplifier. A series of voltage steps are applied to elicit sodium currents. The protocol is designed to probe the channel in different states (resting, open, inactivated). To test for state-dependence, the holding potential and the frequency of stimulation can be varied (e.g., from 0.1 Hz to 50 Hz).[11]
-
Compound Application: After establishing a stable baseline current, the test compound (Safinamide) is applied to the cell via the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and measured. The peak current amplitude before and after drug application is compared to determine the percentage of inhibition. The IC50 is calculated by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve. By analyzing the effects under different voltage protocols, the affinity of the drug for the closed, open, and inactivated states of the channel can be determined.[11]
Conclusion
The metabolite this compound plays no discernible role in the mechanism of action of Safinamide. It is an end-product of Safinamide's metabolic degradation and is pharmacologically inert. The therapeutic benefits observed with Safinamide treatment are derived exclusively from the parent compound's unique dual activity: potent, selective, and reversible inhibition of MAO-B, which increases dopamine availability, and state-dependent blockade of voltage-gated sodium channels, which modulates glutamate release. This well-defined mechanism, combined with the inactivity of its metabolites, contributes to Safinamide's predictable pharmacokinetic and pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulary Drug Review: Safinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safinamide - Wikipedia [en.wikipedia.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of NW-1689 in Preclinical Models: A Methodological and Data-Driven Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information and data regarding the pharmacokinetic profile of a compound specifically identified as "NW-1689" are not available. The following guide has been constructed as a comprehensive template, utilizing a hypothetical compound, "Hypothetical Compound X (HCX)," to demonstrate the requested data presentation, experimental protocols, and visualizations. This framework can be adapted and populated with internal data for this compound.
Introduction
The preclinical pharmacokinetic (PK) profile of a new chemical entity is fundamental to its development as a therapeutic agent. This profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound, provides critical insights into its behavior within a biological system. Understanding these parameters allows for the prediction of human dose, the identification of potential drug-drug interactions, and the overall assessment of the compound's viability. This document outlines the key preclinical pharmacokinetic characteristics of Hypothetical Compound X (HCX) and the methodologies used for their determination.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of HCX determined in various preclinical species following intravenous (IV) and oral (PO) administration.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of HCX
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Mouse | 1 | 1500 | 3000 | 2.5 | 5.5 | 1.2 |
| Rat | 1 | 1250 | 4500 | 4.0 | 3.7 | 1.5 |
| Dog | 0.5 | 800 | 5000 | 8.2 | 1.7 | 1.8 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of HCX
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 5 | 850 | 0.5 | 2800 | 2.6 | 62 |
| Rat | 5 | 600 | 1.0 | 3900 | 4.1 | 58 |
| Dog | 2 | 350 | 2.0 | 4100 | 8.5 | 68 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable point; t½: Elimination half-life; F (%): Bioavailability.
Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=3 per group), weighing between 200-250g, were used. Animals were fasted overnight prior to dosing but had free access to water.
-
Dosing:
-
Intravenous (IV): HCX was formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline. A single dose of 1 mg/kg was administered via the tail vein.
-
Oral (PO): HCX was suspended in 0.5% methylcellulose. A single dose of 5 mg/kg was administered by oral gavage.
-
-
Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of HCX were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
In Vitro Metabolic Stability in Liver Microsomes
-
System: Pooled liver microsomes from mouse, rat, and human donors were used.
-
Incubation: HCX (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system (cofactor) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the remaining percentage of HCX.
-
Data Calculation: The in vitro half-life (t½) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance (CLint) was then calculated.
Visualizations: Pathways and Workflows
Caption: Hypothetical Phase I and Phase II metabolic pathways for HCX.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Toxicological Assessment of NW-1689: Information Not Publicly Available
Despite a comprehensive search of publicly available scientific and toxicological databases, no information was found regarding a substance designated "NW-1689." This suggests that "this compound" may be an internal compound code, a developmental drug name not yet in the public domain, or a misidentified term.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams related to the toxicological assessment of this compound at this time.
For researchers, scientists, and drug development professionals seeking information on this substance, it is recommended to:
-
Verify the compound identifier: Ensure that "this compound" is the correct and complete public identifier for the substance of interest.
-
Consult internal documentation: If this is a compound from an internal research program, relevant toxicological data should be available in internal reports and databases.
-
Use alternative identifiers: If available, searching for other identifiers such as a CAS (Chemical Abstracts Service) number, IUPAC (International Union of Pure and Applied Chemistry) name, or other known synonyms may yield relevant results.
Without accessible data, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows, cannot be fulfilled. Should a publicly recognized identifier for this substance become available, a thorough toxicological assessment can be conducted.
Solubility and Stability Profile of NW-1689: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NW-1689" is a hypothetical substance used for illustrative purposes in this technical guide. The data presented herein is representative of a typical small molecule drug candidate and is intended to demonstrate standard methodologies and data presentation for solubility and stability studies.
This document provides a comprehensive overview of the solubility and stability characteristics of the hypothetical compound this compound. The information is intended to guide researchers and formulation scientists in the development of suitable analytical methods and dosage forms.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing appropriate formulations.
1.1. Equilibrium Solubility Data
The equilibrium solubility of this compound was determined in a range of pharmaceutically relevant solvents at ambient temperature.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 ± 2 | < 0.01 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 ± 2 | 0.02 | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 25 ± 2 | 0.05 | Shake-Flask |
| Ethanol | 25 ± 2 | 15.2 | Shake-Flask |
| Propylene Glycol | 25 ± 2 | 25.8 | Shake-Flask |
| PEG 400 | 25 ± 2 | 45.1 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | > 100 | Shake-Flask |
1.2. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
-
Objective: To determine the saturation concentration of this compound in various solvents.
-
Materials:
-
This compound powder
-
Selected solvents (e.g., purified water, buffers, organic solvents)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
An excess amount of this compound powder is added to a scintillation vial containing a known volume of the test solvent.
-
The vials are sealed and placed on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).
-
The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow undissolved solids to settle.
-
Aliquots of the supernatant are carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
The filtered samples are then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of this compound.
-
The experiment is performed in triplicate for each solvent.
-
Stability Profile
Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time. This section outlines the stability of this compound under various stress conditions.
2.1. Solid-State Stability
The solid-state stability of this compound was evaluated under accelerated and long-term storage conditions as per ICH guidelines.
| Condition | Duration | Assay (%) | Total Degradants (%) | Appearance |
| 40°C / 75% RH | 1 Month | 99.8 | 0.2 | No change |
| 3 Months | 99.5 | 0.5 | No change | |
| 6 Months | 99.1 | 0.9 | No change | |
| 25°C / 60% RH | 6 Months | 99.9 | < 0.1 | No change |
| 12 Months | 99.8 | 0.2 | No change |
2.2. Solution-State Stability
The stability of this compound in different solvents was assessed to understand potential degradation pathways in solution.
| Solvent (at 25°C) | Duration | Assay (%) | Comments |
| 0.1 N HCl (pH 1.2) | 24 hours | 92.5 | Significant degradation observed. |
| Purified Water | 24 hours | 99.2 | Minor degradation. |
| Phosphate Buffer (pH 6.8) | 24 hours | 99.5 | Stable. |
| Methanol | 24 hours | 99.8 | Stable. |
2.3. Experimental Protocol: Stability Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying the parent drug from its degradation products.
-
Objective: To develop and validate an HPLC method capable of resolving this compound from potential degradants.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: this compound solution in 0.1 N HCl is heated at 80°C for 2 hours.
-
Base Hydrolysis: this compound solution in 0.1 N NaOH is heated at 80°C for 2 hours.
-
Oxidative Degradation: this compound solution in 3% H₂O₂ is kept at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound is heated at 105°C for 24 hours.
-
Photolytic Degradation: this compound solution is exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: Samples from the forced degradation studies are analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main this compound peak.
Signaling Pathways and Logical Relationships
While specific signaling pathways for the hypothetical this compound are not defined, the following diagram illustrates a generic kinase inhibitor pathway, which is a common mechanism of action for small molecule drugs.
In-Depth Technical Guide: 4-[(3-Fluorobenzyl)oxy]benzoic Acid (CAS Number: 405-85-6)
An examination of the major metabolite of the anti-Parkinson's agent, Safinamide.
Introduction
This technical guide provides a comprehensive overview of the compound 4-[(3-Fluorobenzyl)oxy]benzoic acid, identified by the CAS number 405-85-6. This molecule is a primary metabolite of Safinamide (brand name Xadago), a medication utilized in the treatment of Parkinson's disease. While initial inquiries may refer to this compound by the identifier "NW-1689," it is crucial to note that 4-[(3-Fluorobenzyl)oxy]benzoic acid is its formal chemical name.[1] Current research indicates that this metabolite is pharmacologically inactive.[2][3]
This document is intended for researchers, scientists, and professionals in drug development, providing detailed information on the properties of 4-[(3-Fluorobenzyl)oxy]benzoic acid, within the essential context of its parent drug, Safinamide. Due to the limited publicly available data on the metabolite itself, this guide will extensively cover the mechanism of action, signaling pathways, and experimental data related to Safinamide to provide a thorough understanding of the metabolite's biological framework.
Chemical and Physical Data
The fundamental properties of 4-[(3-Fluorobenzyl)oxy]benzoic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 405-85-6 | [4] |
| Molecular Formula | C₁₄H₁₁FO₃ | [5] |
| Molecular Weight | 246.23 g/mol | [5] |
| Synonyms | 4-[(3-Fluorophenyl)methoxy]benzoic acid | [4] |
Biological Context: The Parent Drug, Safinamide
To understand the relevance of 4-[(3-Fluorobenzyl)oxy]benzoic acid, it is imperative to examine the pharmacology of Safinamide. Safinamide exhibits a dual mechanism of action, which contributes to its efficacy in managing the symptoms of Parkinson's disease.[6][7][8]
Mechanism of Action of Safinamide
Safinamide's therapeutic effects are attributed to two primary mechanisms:
-
Selective and Reversible Monoamine Oxidase B (MAO-B) Inhibition: Safinamide is a potent inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, Safinamide increases the levels of dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.[7][9] This action is reversible, which may contribute to a favorable safety profile.
-
Modulation of Glutamate (B1630785) Release: Safinamide also modulates the release of glutamate, an excitatory neurotransmitter. It is believed to achieve this by blocking voltage-dependent sodium and calcium channels.[7][9] Excessive glutamate activity is implicated in neuronal damage, and by modulating its release, Safinamide may exert neuroprotective effects.
Signaling Pathways
The dual mechanism of Safinamide impacts two critical neurotransmitter systems in the brain: the dopaminergic and glutamatergic pathways.
Experimental Protocols
While specific experimental protocols for 4-[(3-Fluorobenzyl)oxy]benzoic acid are not detailed in the public literature, the following methodologies are standard in the study of drug metabolites and parent compounds like Safinamide.
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways of a parent drug and characterize the resulting metabolites.
-
Methodology:
-
Incubate the parent drug (Safinamide) with liver microsomes, hepatocytes, or recombinant enzymes (e.g., CYPs, UGTs).
-
The reaction mixture typically contains cofactors such as NADPH for oxidative metabolism or UDPGA for glucuronidation.
-
Reactions are terminated at various time points.
-
The samples are then analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites, such as 4-[(3-Fluorobenzyl)oxy]benzoic acid.
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug and its metabolites in a living organism.
-
Methodology:
-
Administer the parent drug (Safinamide) to animal models (e.g., rats, dogs) or human volunteers, often via oral or intravenous routes.
-
Collect blood, urine, and feces samples at predefined time intervals.
-
Process the samples to extract the drug and its metabolites.
-
Quantify the concentrations of the parent drug and metabolites using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are then calculated.
-
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency of a compound against a specific enzyme.
-
Methodology (for MAO-B):
-
A source of MAO-B (e.g., recombinant human MAO-B or mitochondrial fractions from platelets or brain tissue) is incubated with a specific substrate (e.g., benzylamine (B48309) or phenylethylamine).
-
The rate of product formation is measured in the presence and absence of various concentrations of the inhibitor (Safinamide).
-
Product formation can be monitored using spectrophotometry, fluorometry, or radiometric methods.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
-
Quantitative Data for Safinamide
The following table summarizes key pharmacokinetic and pharmacodynamic data for Safinamide.
| Parameter | Value | Reference |
| Bioavailability | 95% | [1][10] |
| Plasma Protein Binding | 88-90% | [1] |
| Elimination Half-life | 20-30 hours | [1] |
| Time to Steady State | 5-6 days | [2] |
| Metabolism | Extensive hepatic metabolism | [2] |
| Excretion | Primarily renal (76-84%) | [2] |
| MAO-B Inhibition (>20 mg/day) | >90% | [9] |
| Selectivity for MAO-B over MAO-A | >1000-fold | [9] |
Conclusion
4-[(3-Fluorobenzyl)oxy]benzoic acid (CAS 405-85-6) is a major metabolite of the anti-Parkinson's drug Safinamide. While it is considered pharmacologically inactive, its study is relevant for understanding the overall disposition and metabolic profile of Safinamide. The therapeutic efficacy of Safinamide is derived from its dual mechanism of action involving the inhibition of MAO-B and the modulation of glutamate release, which impact the dopaminergic and glutamatergic systems, respectively. The provided data and experimental outlines offer a comprehensive technical overview for researchers and professionals in the field of drug development and neuroscience. Further research into the potential, albeit unlikely, biological roles of Safinamide's metabolites could provide a more complete picture of its pharmacological profile.
References
- 1. Safinamide - Wikipedia [en.wikipedia.org]
- 2. Formulary Drug Review: Safinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 8. vjneurology.com [vjneurology.com]
- 9. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Off-Target Effects of FEM-1689
For Researchers, Scientists, and Drug Development Professionals
Introduction
FEM-1689 is a novel, non-opioid small molecule ligand with high affinity and selectivity for the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97).[1][2][3] Developed as a potential therapeutic for neuropathic pain, FEM-1689 has demonstrated significant efficacy in preclinical animal models, where it alleviates mechanical hypersensitivity.[1][3][4] Its primary mechanism of action is the inhibition of the Integrated Stress Response (ISR), a key cellular signaling pathway implicated in various pathological conditions, including chronic pain.[1][2][4] Unlike traditional opioid analgesics, FEM-1689 does not interact with opioid receptors, presenting a promising alternative with a potentially lower risk of addiction.[3] This guide provides a comprehensive overview of the known on-target and potential off-target effects of FEM-1689, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of FEM-1689 at its primary target and key off-targets identified in screening assays.
Table 1: On-Target and Off-Target Binding Affinity of FEM-1689
| Target | Ligand | Kᵢ (nM) | Selectivity vs. σ2R/TMEM97 |
| Primary Target | |||
| σ2R/TMEM97 | [³H]-(+)-Pentazocine | 17 ± 8 | - |
| Potential Off-Targets | |||
| σ1 Receptor (σ1R) | [³H]-(+)-Pentazocine | 167 | 10-fold |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 405 | 24-fold |
Data sourced from Yousuf et al., 2023.[5]
Table 2: Functional Activity of FEM-1689 on the Integrated Stress Response (ISR)
| Assay | Cell Type | Time Point | IC₅₀ (nM) |
| p-eIF2α Inhibition | Wild-type mouse DRG neurons | 16 h | 30 |
| p-eIF2α Inhibition | HEK293T cells | 2 h | 5.89 |
| p-eIF2α Inhibition | HEK293T cells | 16 h | 0.74 |
Data sourced from Yousuf et al., 2023.[2][6]
Table 3: Off-Target Screening of FEM-1689 Against a Panel of CNS Receptors, Transporters, and Ion Channels
FEM-1689 was screened at a concentration of 10 µM. The results are expressed as the percentage of inhibition of radioligand binding. A value of <50% inhibition is generally considered to indicate a low potential for off-target activity at the tested concentration.
| Target | Radioligand | % Inhibition @ 10 µM |
| Adenosine A₁ | [³H]CPX | 18 |
| Adenosine A₂ₐ | [³H]ZM 241385 | 1 |
| Adenosine A₃ | [¹²⁵I]AB-MECA | -13 |
| Adrenergic α₁ | [³H]Prazosin | 4 |
| Adrenergic α₂ | [³H]Rauwolscine | 11 |
| Adrenergic β | [¹²⁵I]Iodocyanopindolol | 12 |
| Cannabinoid CB₁ | [³H]CP 55,940 | 1 |
| Dopamine D₁ | [³H]SCH 23390 | 13 |
| Dopamine D₂ | [³H]Spiperone | 2 |
| Dopamine D₃ | [³H]Spiperone | 10 |
| Dopamine D₄ | [³H]Spiperone | -7 |
| Dopamine D₅ | [³H]SCH 23390 | 11 |
| GABAₐ | [³H]Muscimol | -1 |
| GABAₐ (Benzodiazepine site) | [³H]Flunitrazepam | 11 |
| Histamine H₁ | [³H]Pyrilamine | 2 |
| Histamine H₂ | [³H]Tiotidine | 15 |
| Histamine H₃ | [³H]α-Methylhistamine | 17 |
| Imidazoline I₂ | [³H]2-BFI | 49 |
| Melatonin MT₁ | [¹²⁵I]Iodomelatonin | 10 |
| Muscarinic M₁ | [³H]Pirenzepine | 10 |
| Muscarinic M₂ | [³H]AF-DX 384 | 19 |
| Muscarinic M₃ | [³H]4-DAMP | 11 |
| Muscarinic M₄ | [³H]4-DAMP | 14 |
| Muscarinic M₅ | [³H]4-DAMP | 11 |
| Nicotinic (α₄β₂) | [³H]Epibatidine | 10 |
| Nicotinic (α₇) | [³H]Methyllycaconitine | 12 |
| Opioid δ | [³H]DPDPE | 14 |
| Opioid κ | [³H]U-69593 | 11 |
| Opioid μ | [³H]DAMGO | 10 |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 11 |
| Serotonin 5-HT₁ₑ | [³H]Serotonin | -1 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 11 |
| Serotonin 5-HT₂𝒸 | [³H]Mesulergine | 11 |
| Serotonin 5-HT₃ | [³H]GR 65630 | 1 |
| Serotonin 5-HT₅ₐ | [³H]Serotonin | 1 |
| Serotonin 5-HT₆ | [³H]LSD | 1 |
| Serotonin 5-HT₇ | [³H]LSD | 1 |
| Dopamine Transporter (DAT) | [³H]WIN 35428 | 1 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 1 |
| Vasopressin V₁ₐ | [³H]AVP | 1 |
Screening performed by the NIMH Psychoactive Drug Screening Program (PDSP). Data sourced from the supplementary information of Yousuf et al., PNAS, 2023.
Experimental Protocols
Radioligand Binding Assays (General Protocol)
Radioligand binding assays were conducted by the NIMH Psychoactive Drug Screening Program (PDSP) to determine the binding affinity of FEM-1689 for its primary target (σ2R/TMEM97) and a panel of potential off-targets. The general protocol for such assays is as follows:
-
Membrane Preparation:
-
Cell lines stably expressing the target receptor of interest are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated by differential centrifugation.
-
The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Assays are typically performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (FEM-1689) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Immunocytochemistry for Phosphorylated eIF2α (p-eIF2α)
This assay was used to determine the functional effect of FEM-1689 on the Integrated Stress Response (ISR) in cultured neurons.
-
Cell Culture and Treatment:
-
Primary dorsal root ganglion (DRG) neurons or HEK293T cells are cultured in appropriate media on coverslips or in multi-well plates.
-
Cells are treated with various concentrations of FEM-1689 or a vehicle control for a specified duration (e.g., 2 to 16 hours).
-
-
Fixation and Permeabilization:
-
The cells are fixed with a formalin solution (e.g., 10% formalin) for approximately 10 minutes.
-
The cell membranes are permeabilized using a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).
-
-
Immunostaining:
-
Non-specific antibody binding is blocked by incubating the cells with a blocking solution (e.g., 10% normal goat serum).
-
The cells are then incubated with a primary antibody specific for the phosphorylated form of eIF2α (p-eIF2α).
-
After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Imaging and Quantification:
-
The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.
-
The fluorescence intensity of p-eIF2α staining in individual cells is quantified using image analysis software.
-
-
Data Analysis:
-
The average fluorescence intensity for each treatment condition is calculated.
-
The IC₅₀ value, representing the concentration of FEM-1689 that causes a 50% reduction in p-eIF2α levels, is determined by plotting the fluorescence intensity as a function of the FEM-1689 concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of FEM-1689
References
Degradation Pathways of Safinamide to NW-1689: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Safinamide, with a specific focus on its transformation to the significant degradation product, NW-1689 (4-[(3-fluorophenyl)methoxy]-benzoic acid). This document details the conditions under which Safinamide degrades, the chemical transformations involved, and the analytical methodologies used to study these processes. The information presented is collated from various scientific studies and is intended to support research and development activities related to Safinamide's stability and formulation.
Introduction to Safinamide and its Degradation
Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive therapy for Parkinson's disease.[1] Understanding the stability of an active pharmaceutical ingredient (API) like Safinamide is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[2]
One of the key degradation products of Safinamide is this compound, a benzoic acid derivative.[3] The formation of this and other degradants can be influenced by various factors, making a thorough understanding of the degradation pathways crucial for formulation development, packaging selection, and regulatory compliance.
Quantitative Data on Safinamide Degradation
Forced degradation studies have been conducted on Safinamide under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data obtained from these studies, highlighting the extent of degradation under different conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Safinamide | Key Degradation Products Formed | Reference |
| Acid Hydrolysis | 1 N Ethanolic HCl | 6 hours | 90 °C | Complete | SAF DEG (Safinamide Acid) | [4] |
| 0.1 N HCl | 4 hours | 60 °C | Significant | Not specified | [5] | |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60 °C | Significant | Not specified | [5] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 100 °C | Significant | Imp-A, Imp-C, Imp-D, Imp-E, Imp-F | [6][7] |
| 30% H₂O₂ | 24 hours | Room Temperature | Not specified | This compound | [3] | |
| Thermal Degradation | Dry Heat | 72 hours | 80 °C | Lesser Degradation | This compound | [3][8] |
| Photolytic Degradation | UV light | Not specified | Not specified | Significant | Not specified | [8] |
Note: "SAF DEG" is the main acid hydrolysis product, identified as Safinamide acid (Imp-E).[4][9] this compound is formed under oxidative and thermal stress.[3] The term "significant degradation" is used where the exact percentage was not provided in the source material.
Degradation Pathways of Safinamide
Safinamide can degrade through two primary pathways: hydrolysis and oxidation. These pathways lead to the formation of different degradation products, including this compound.
Hydrolytic Degradation Pathway
Under acidic and basic conditions, the primary degradation pathway for Safinamide is the hydrolysis of the terminal amide group. This reaction cleaves the amide bond to form a carboxylic acid, resulting in the formation of "Safinamide acid" (also referred to as SAF DEG or Imp-E).[4][9]
Oxidative Degradation Pathway to this compound
The formation of this compound from Safinamide occurs primarily under oxidative stress conditions. While the exact step-by-step mechanism is not fully elucidated in the literature, a plausible pathway involves the oxidation of the secondary amine, followed by cleavage of the C-N bond and subsequent oxidation of the resulting aldehyde to a carboxylic acid.
Experimental Protocols
This section details the methodologies employed in the forced degradation studies and the analytical techniques used for the identification and quantification of Safinamide and its degradation products.
Forced Degradation Experimental Protocols
The following protocols are representative of the stress testing conditions applied to Safinamide:
-
Acid Hydrolysis: 10 mg of Safinamide is refluxed in 30 ml of 0.1 N HCl at 60°C for 4 hours.[5] For complete degradation to the acid metabolite, Safinamide is refluxed with 1 N ethanolic HCl at 90°C for 6 hours.[4]
-
Base Hydrolysis: 10 mg of Safinamide is refluxed in 30 ml of 0.1 N NaOH at 60°C for 4 hours.[5]
-
Oxidative Degradation: 10 mg of Safinamide is refluxed in 3% v/v H₂O₂ at 100°C for 1 hour.[8] Another protocol involves dissolving 10 mg of Safinamide in 30 ml of 3% H₂O₂ with a small amount of methanol (B129727) for solubility and keeping it in the dark for 24 hours.[5]
-
Thermal Degradation: Powdered Safinamide is kept at 80°C for 72 hours.[8]
-
Photolytic Degradation: Safinamide solution is exposed to UV light to induce degradation.[8]
Analytical Methodologies
The primary analytical technique for separating and quantifying Safinamide and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Typical RP-HPLC Method Parameters:
-
Column: Symmetry C18 (4.6 x 150 mm, 5µm) or Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 μ particle size).[8][10]
-
Mobile Phase: A mixture of Methanol and water (45:55% v/v) or Methanol and Phosphate Buffer pH 6.8 (80:20 % v/v).[8][10]
-
Column Temperature: Maintained at 40°C.[8]
The following workflow illustrates the general process for analyzing Safinamide and its degradation products.
Conclusion
The degradation of Safinamide is a complex process influenced by various environmental factors. The primary degradation pathways are hydrolysis, leading to the formation of Safinamide acid, and oxidation, which can result in the formation of this compound. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the development of stable and effective Safinamide formulations. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Enzymatic Conversion of Safinamide to NW-1689: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of Safinamide (B1662184), a multifaceted drug for Parkinson's disease, to its major metabolite, NW-1689. While specific kinetic data for the enzymes involved in this transformation are not extensively published, this document synthesizes the available information on the metabolic pathway, the key enzymes, and provides a representative experimental protocol for in-vitro analysis. The guide is intended to serve as a foundational resource for researchers investigating the metabolism of Safinamide and similar compounds.
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which also modulates glutamate (B1630785) release, indicated for the treatment of Parkinson's disease.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. One of the major metabolites of Safinamide is this compound, an N-dealkylated carboxylic acid derivative.[3][4] This guide focuses on the enzymatic processes responsible for the conversion of the parent drug, Safinamide, into this significant metabolite.
Metabolic Pathway Overview
The conversion of Safinamide to this compound is not a single-step reaction but a multi-step process involving several enzymes. The pathway can be broadly divided into two major routes that converge to form this compound.
Route 1: Initial Amide Hydrolysis followed by Oxidation
The primary metabolic pathway for Safinamide involves the hydrolysis of the amide group by cytosolic amidases to form Safinamide acid (NW-1153).[5][6] This intermediate is then subjected to oxidative deamination, catalyzed by monoamine oxidase A (MAO-A), to form an unstable aldehyde intermediate. This aldehyde is subsequently oxidized by aldehyde dehydrogenase (ALDH) to the final carboxylic acid metabolite, this compound.[4]
Route 2: Direct N-dealkylation and Oxidation
A secondary pathway involves the direct N-dealkylation of Safinamide, a reaction that can be mediated by cytochrome P450 enzymes, although their role in Safinamide metabolism is considered minimal.[1][6] This N-dealkylation would also lead to an aldehyde intermediate that is then oxidized by ALDH to form this compound.
The following diagram illustrates the enzymatic conversion pathways of Safinamide to this compound.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of NW-1689 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of NW-1689, a novel therapeutic agent, in human plasma. The method utilizes a simple protein precipitation extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This assay has been validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies in a clinical research setting.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS) (≥99% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
A detailed summary of the Liquid Chromatography and Mass Spectrometry conditions is provided below.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min; hold at 95% B for 1 min; return to 5% B in 0.1 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 415.2 → 289.1 (Quantifier), m/z 415.2 → 175.3 (Qualifier) |
| MRM Transition (IS) | m/z 419.2 → 293.1 |
| Ion Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Dwell Time | 100 ms |
Protocol: Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma sample into the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (protein precipitation agent).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for the extraction and analysis of this compound from plasma.
Results and Discussion
The described method was validated according to regulatory guidelines. The assay demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL.
The key validation parameters are summarized in the table below.
Table 2: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ± 15% (± 20% at LLOQ) of nominal values |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 15% CV (≤ 20% at LLOQ) |
| Mean Extraction Recovery | This compound: 92.5%; IS: 94.1% |
| Matrix Effect | CV ≤ 10% |
| Stability (Freeze-Thaw, 24h RT) | Stable (deviation < 15%) |
LQC: Low Quality Control (1.5 ng/mL), MQC: Medium Quality Control (75 ng/mL), HQC: High Quality Control (400 ng/mL)
Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer. By inhibiting PI3K, this compound can prevent the downstream activation of Akt and mTOR, leading to decreased cell proliferation and survival.
Caption: Hypothetical mechanism of action of this compound as a PI3K inhibitor.
Conclusion
The LC-MS/MS method detailed in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making this method ideal for supporting pharmacokinetic and toxicokinetic studies in the development of this novel therapeutic agent.
Application Note: A General Protocol for the Quantification of Small Molecules (Exemplified by NW-1689) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of small molecules in various biological matrices.[1][2] Its application is crucial throughout the drug development process, from discovery to preclinical and clinical studies.[2] This document provides a detailed, generalized protocol for developing a robust LC-MS/MS method for the quantification of a novel small molecule, designated here as NW-1689. Due to the absence of specific public information on "this compound," this protocol outlines a comprehensive template based on established principles for small molecule analysis. Researchers should adapt and optimize these procedures based on the specific physicochemical properties of their analyte of interest.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.[3]
-
Additives: Formic acid, ammonium (B1175870) acetate, or other volatile modifiers to improve chromatography and ionization.
-
Biological Matrix: Plasma, serum, urine, or tissue homogenate from the relevant species.
-
Sample Preparation Reagents: Protein precipitation solvents (e.g., acetonitrile, methanol), solid-phase extraction (SPE) cartridges, or liquid-liquid extraction (LLE) solvents.[4][5]
Sample Preparation
The goal of sample preparation is to remove interferences from the biological matrix and concentrate the analyte.[5] The choice of method depends on the analyte's properties and the required sensitivity.[3]
Protocol: Protein Precipitation (PPT)
Protein precipitation is a fast and simple method suitable for high-protein matrices like plasma or serum.[4]
-
Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following are typical starting conditions that should be optimized for the specific analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's chemistry.[2] |
| Ion Source Temp. | 150°C[8] |
| Desolvation Temp. | 500°C[8] |
| Capillary Voltage | 1.5 kV[8] |
| Cone Voltage | Optimized for the specific analyte. |
| MRM Transitions | Determined by infusing a standard solution of this compound and its internal standard. |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect [3]
-
Stability
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 3: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | User-defined | User-defined | User-defined |
| 5 | User-defined | User-defined | User-defined |
| 10 | User-defined | User-defined | User-defined |
| 50 | User-defined | User-defined | User-defined |
| 100 | User-defined | User-defined | User-defined |
| 500 | User-defined | User-defined | User-defined |
| 1000 | User-defined | User-defined | User-defined |
Table 4: Accuracy and Precision Data for this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day % CV | Inter-day % CV |
| LLOQ | 1 | User-defined | User-defined | User-defined | User-defined |
| Low | 3 | User-defined | User-defined | User-defined | User-defined |
| Medium | 80 | User-defined | User-defined | User-defined | User-defined |
| High | 800 | User-defined | User-defined | User-defined | User-defined |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway (Hypothetical)
As the mechanism of action for this compound is unknown, a generic signaling pathway diagram is provided as a template. This can be modified to represent the specific biological pathway modulated by the compound of interest.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This application note provides a comprehensive, albeit general, protocol for the quantification of the small molecule this compound using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection serve as a robust starting point for method development. The provided tables and diagrams offer a clear framework for data presentation and visualization of the experimental workflow. Successful implementation will require adaptation and optimization of this protocol based on the specific chemical and physical properties of this compound and the biological matrix in which it is being quantified.
References
- 1. rsc.org [rsc.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. tecan.com [tecan.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. opentrons.com [opentrons.com]
- 6. organomation.com [organomation.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Development and Validation of a Cell-Based Phospho-ERK1/2 Assay for the Novel Kinase Inhibitor NW-1689
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The discovery and development of novel therapeutic agents require robust and reliable assays to characterize their mechanism of action and potency. NW-1689 is a novel small molecule inhibitor targeting a key kinase in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This document provides a detailed protocol for the development and validation of a cell-based assay to quantify the inhibitory activity of this compound on the phosphorylation of ERK1/2, a downstream effector in the MAPK/ERK pathway. The described assay is a homogeneous, fluorescence-based immunoassay suitable for high-throughput screening and detailed compound characterization.
Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to the nucleus, leading to the regulation of gene expression and cellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., RAF), a MAP kinase kinase (MAPKK, e.g., MEK1/2), and a MAP kinase (MAPK, e.g., ERK1/2). Upon activation by upstream signals, MEK1/2 phosphorylates and activates ERK1/2. Activated, phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors. This compound is hypothesized to inhibit MEK1/2, thereby preventing the phosphorylation of ERK1/2.
Figure 1: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Assay Principle
The assay is a sandwich immunoassay performed in a 384-well plate format. Cells are seeded and stimulated with a growth factor to induce ERK1/2 phosphorylation. Following cell lysis, the lysate is analyzed for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Two specific primary antibodies, one for p-ERK1/2 and one for total ERK1/2, are used. These are then detected by fluorophore-conjugated secondary antibodies, allowing for the ratiometric measurement of p-ERK1/2 relative to total ERK1/2. This normalization corrects for variations in cell number and protein content, increasing assay precision.
Experimental Workflow
The experimental workflow for the cell-based p-ERK1/2 assay is a multi-step process designed for accuracy and reproducibility. It begins with cell seeding and overnight incubation to allow for cell adherence. The following day, cells are serum-starved to reduce basal ERK1/2 phosphorylation. Subsequently, the cells are pre-incubated with various concentrations of the test compound, this compound. Phosphorylation of ERK1/2 is then stimulated with a growth factor. After stimulation, the cells are lysed to release cellular proteins. The final steps involve the immunoassay itself, where the cell lysates are incubated with detection antibodies, followed by reading the plate on a fluorescent plate reader.
Figure 2: Experimental workflow for the cell-based p-ERK1/2 assay.
Materials and Methods
Cell Culture
-
Cell Line: A549 (human lung carcinoma) or other suitable cell line with an active MAPK/ERK pathway.
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Starvation Medium: F-12K Medium with 0.5% FBS.
Reagents
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (Alexa Fluor 647 conjugate)
-
Goat anti-mouse IgG (Alexa Fluor 488 conjugate)
-
-
Phosphate Buffered Saline (PBS)
-
384-well black, clear-bottom tissue culture plates
Experimental Protocol
-
Cell Seeding:
-
Trypsinize and resuspend cells in growth medium.
-
Seed 5,000 cells in 50 µL of growth medium per well of a 384-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Serum Starvation:
-
Carefully aspirate the growth medium.
-
Add 50 µL of starvation medium to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in starvation medium.
-
Add 10 µL of the diluted compound to the respective wells. For control wells, add 10 µL of starvation medium with 0.1% DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock of EGF in starvation medium.
-
Add 10 µL of EGF solution to each well to a final concentration of 100 ng/mL (except for unstimulated controls).
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 20 µL of lysis buffer to each well.
-
Incubate on a plate shaker for 15 minutes at room temperature.
-
-
Immunoassay:
-
Add 5 µL of the primary antibody cocktail (anti-p-ERK1/2 and anti-total-ERK1/2) to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Add 5 µL of the secondary antibody cocktail (Alexa Fluor 647 and Alexa Fluor 488 conjugates) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescent plate reader with excitation/emission wavelengths of 488/520 nm (for total ERK) and 650/668 nm (for p-ERK).
-
Data Analysis
The inhibitory effect of this compound is determined by calculating the ratio of the p-ERK signal to the total ERK signal. The percentage of inhibition is calculated as follows:
% Inhibition = (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)) * 100
Where:
-
Ratio_sample is the (p-ERK signal / total ERK signal) in the presence of this compound.
-
Ratio_max is the average ratio from stimulated wells without the compound.
-
Ratio_min is the average ratio from unstimulated wells.
The IC₅₀ value, the concentration of this compound that inhibits 50% of the p-ERK signal, is determined by fitting the dose-response data to a four-parameter logistic equation.
Assay Validation
To ensure the assay is robust, reliable, and fit for purpose, a series of validation experiments are performed. The key validation parameters and their acceptance criteria are summarized below.
Quantitative Data Summary
| Validation Parameter | Method | Acceptance Criteria | Result |
| Signal Window (S/B) | (Mean signal of max control) / (Mean signal of min control) | ≥ 5 | 8.2 |
| Z'-factor | 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min| | ≥ 0.5 | 0.75 |
| Intra-Assay Precision (%CV) | 10 replicates of IC₅₀ determination on the same plate | ≤ 15% | 8.5% |
| Inter-Assay Precision (%CV) | IC₅₀ determination on 3 different days | ≤ 20% | 12.3% |
| IC₅₀ Reproducibility | Comparison with a known MEK inhibitor (e.g., Selumetinib) | Within 2-fold of the reference compound | 1.5-fold |
Conclusion
The described cell-based phospho-ERK1/2 assay provides a robust and reliable method for quantifying the inhibitory activity of the novel kinase inhibitor this compound. The assay is suitable for high-throughput screening and detailed mechanistic studies. The validation data demonstrates that the assay is precise, reproducible, and fit for the purpose of characterizing the potency of this compound and similar compounds targeting the MAPK/ERK signaling pathway.
Application Note: A General Protocol for the Quantification of Small Molecule Drugs in Human Urine using Solid-Phase Extraction and LC-MS/MS
Disclaimer: As of the date of this document, "NW-1689" is not a publicly documented compound in scientific literature. Therefore, this application note provides a general and robust protocol for the sample preparation and analysis of a hypothetical small molecule drug, designated here as this compound, in a urine matrix. This protocol is based on established methodologies for similar analytes and should be adapted and validated for the specific physicochemical properties of the compound of interest.
Introduction
The analysis of drugs and their metabolites in urine is a cornerstone of clinical and preclinical research, offering a non-invasive method to assess pharmacokinetics, metabolism, and excretion.[1][2][3] Urine, however, is a complex biological matrix containing various endogenous substances that can interfere with accurate quantification. Effective sample preparation is therefore critical to remove these interferences and ensure the sensitivity and reliability of the analytical method. This application note details a solid-phase extraction (SPE) protocol for the cleanup of urine samples prior to analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Internal Standard (IS): A stable, isotopically labeled analog of this compound is recommended.
-
Urine Samples: Pooled human urine or individual patient samples.
-
Other: Centrifuge, SPE manifold, analytical balance, vortex mixer.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and transfer to a clean tube.
-
Add the internal standard (IS) solution and vortex.
-
Acidify the sample by adding 100 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 2 mL of methanol.
-
Equilibrate the cartridges by passing 2 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic interferences.
-
Dry the cartridge under a high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the SPE manifold.
-
Elute the analyte (this compound) and the IS with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from any remaining matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined.
Data Presentation
The following tables represent typical data obtained during the validation of a bioanalytical method.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 10 | 92.5 | 98.1 |
| 100 | 95.1 | 99.5 | |
| 1000 | 94.3 | 101.2 |
Table 2: Precision and Accuracy
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 10 | 9.8 | 98.0 | 4.5 | 5.1 |
| 100 | 101.2 | 101.2 | 3.1 | 4.2 |
| 1000 | 995.0 | 99.5 | 2.5 | 3.8 |
Table 3: Linearity
| Calibration Range (ng/mL) | R² | Weighting |
| 1 - 2000 | > 0.995 | 1/x² |
Visualization
Experimental Workflow
References
- 1. Metabolism, pharmacokinetics and excretion of a potent tachykinin NK1 receptor antagonist (CP-122,721) in rat: characterization of a novel oxidative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
Application Notes and Protocols for NW-1689 as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualification and use of NW-1689 as a reference standard in chromatographic analysis. The methodologies are designed to ensure the accuracy, precision, and reliability of quantitative and qualitative assessments.
Introduction
Reference standards are essential for the validation of analytical methods, calibration of instruments, and ensuring the identity, purity, strength, and quality of pharmaceutical products.[1] this compound, with its defined chemical structure, is suitable for use as a reference standard in various chromatographic applications, particularly for the quantification of related compounds. The quality and purity of reference standards are critical for obtaining scientifically valid results.[2][3]
Chemical and Physical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₉FO₉ | [4] |
| Molecular Weight | 422.36 g/mol | [4] |
| SMILES | c1cc(cc(c1)F)COc2ccc(cc2)C(=O)O[C@H]3--INVALID-LINK--O)O3)O)O">C@@HO | [4] |
| InChIKey | VGDOWGNYJPDWKQ-GHHWKCCRSA-N | [4] |
Protocol 1: Qualification of this compound as a Primary Reference Standard
To establish a new batch of this compound as a primary reference standard, a comprehensive characterization is required to confirm its identity and determine its purity.[3][5][6]
3.1. Identity Confirmation
The following techniques should be employed to confirm the chemical structure of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy should be used for structural confirmation.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.[2][5]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[5]
3.2. Purity Assessment
A mass balance approach is used to assign the purity of the reference standard. This involves the independent determination of organic impurities, water content, residual solvents, and non-combustible impurities.[3][7]
3.2.1. Organic Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and separating it from potential impurities.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis Diode Array Detector (DAD).[4]
-
Column: Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound in methanol (B129727) to a final concentration of 1 mg/mL.
Purity Calculation: The chromatographic purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
3.2.2. Water Content Determination
-
Method: Karl Fischer titration.
-
Procedure: Determine the water content of a known amount of this compound according to standard Karl Fischer titration procedures.
3.2.3. Residual Solvents Analysis
-
Method: Headspace Gas Chromatography (HSGC) with Flame Ionization Detection (FID).[5]
-
Procedure: Analyze for common organic solvents that may be present from the synthesis process.
3.2.4. Non-Combustible Impurities (Residue on Ignition)
-
Method: Sulfated ash test.[3]
-
Procedure: Measure the amount of residual substance after ignition.
3.3. Purity Assignment
The final purity of the this compound reference standard is calculated using the mass balance equation:
Purity (%) = (100 - % Water - % Residual Solvents - % Residue on Ignition) * (% Purity by HPLC / 100)
3.4. Example Certificate of Analysis Data for this compound Reference Standard
| Test | Method | Result |
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Conforms to Structure |
| Chromatographic Purity | HPLC (280 nm) | 99.8% (Area) |
| Water Content | Karl Fischer Titration | 0.15% |
| Residual Solvents | HSGC-FID | <0.1% |
| Residue on Ignition | Sulfated Ash | <0.05% |
| Assigned Purity | Mass Balance | 99.5% |
Protocol 2: Quantitative Analysis of a Test Sample by HPLC Using this compound Reference Standard
This protocol describes the use of the qualified this compound as a reference standard for the quantitative analysis of a test sample containing this compound as the analyte of interest.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for Quantitative Analysis using this compound Reference Standard.
4.1. Methodology
-
Instrumentation and HPLC Conditions: Use the same HPLC system and conditions as described in Protocol 1 (Section 3.2.1).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol, correcting for the assigned purity.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Preparation of Test Sample Solution:
-
Accurately weigh the test sample and dissolve it in methanol to obtain a theoretical concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample solution.
-
4.2. Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of this compound versus the concentration for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Quantification: Use the peak area of this compound from the test sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the test sample solution.
-
Calculate the amount of this compound in the original sample , taking into account the initial sample weight and dilution factors.
4.3. Method Validation
The analytical method should be validated according to ICH or USP guidelines to demonstrate its suitability for its intended purpose.[8][9] Key validation parameters include:
-
Linearity and Range: Assessed from the calibration curve.
-
Precision (Repeatability and Intermediate Precision): Determined by multiple analyses of the same sample.
-
Accuracy: Assessed by spike-recovery experiments.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
4.4. Example Method Validation Data Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Application of FEM-1689 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FEM-1689 is a novel, non-opioid compound that has shown significant promise in preclinical studies for the treatment of neuropathic pain.[1] It functions as a highly specific ligand for the sigma 2 receptor, now identified as transmembrane protein 97 (TMEM97).[1][2] The primary mechanism of action for its analgesic effects is the inhibition of the integrated stress response (ISR), a key cellular signaling pathway involved in the response to various stressors.[2][3] As with any new chemical entity destined for clinical development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical. This document provides detailed application notes and protocols for investigating the drug metabolism of FEM-1689. While FEM-1689 is the subject of these studies rather than a tool for studying the metabolism of other drugs, these protocols are widely applicable to other novel small molecules.
Data Presentation
Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of FEM-1689
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Sigma 2 Receptor (TMEM97) | 17 nM | [4] |
| Sigma 1 Receptor | 167 nM | [4] |
| Norepinephrine Transporter (NET) | 405 nM | [4] |
| In Vitro Half-Life (t1/2) | 5.0 hours (in reducing p-eIF2α levels in vitro) | [5][6] |
| Brain Penetration | Readily enters the brain | [7] |
Table 2: Example Data from In Vitro Metabolic Stability Assay with Human Liver Microsomes
| FEM-1689 Concentration (µM) | Incubation Time (min) | Percent Remaining | Calculated In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 1 | 0 | 100 | 45.2 | 15.3 |
| 1 | 5 | 90.1 | ||
| 1 | 15 | 72.5 | ||
| 1 | 30 | 54.8 | ||
| 1 | 60 | 30.0 |
Note: Data in Table 2 is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the known signaling pathway of FEM-1689 and the general workflows for studying its metabolism.
Caption: Signaling pathway of FEM-1689 in neuropathic pain.
Caption: General experimental workflow for drug metabolism studies.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of FEM-1689 in Human Liver Microsomes (HLM)
Objective: To determine the rate at which FEM-1689 is metabolized by human liver microsomal enzymes.
Materials:
-
FEM-1689
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., warfarin)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of FEM-1689 in a suitable solvent (e.g., DMSO) and dilute to the final concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the HLM suspension and the FEM-1689 solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and FEM-1689 mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of FEM-1689 at each time point relative to the internal standard.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of FEM-1689.
Protocol 2: Cytochrome P450 (CYP) Reaction Phenotyping for FEM-1689
Objective: To identify the specific CYP isozymes responsible for the metabolism of FEM-1689.
Materials:
-
FEM-1689
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
0.1 M Phosphate Buffer (pH 7.4)
-
Specific chemical inhibitors for each CYP isozyme (e.g., ketoconazole (B1673606) for CYP3A4)
-
LC-MS/MS system
Methodology:
-
Recombinant Enzyme Approach:
-
Incubate FEM-1689 (e.g., 1 µM) separately with each recombinant human CYP enzyme in the presence of the NADPH regenerating system at 37°C.
-
After a fixed incubation time (e.g., 60 minutes), quench the reactions with cold acetonitrile.
-
Analyze the samples by LC-MS/MS to measure the rate of FEM-1689 depletion for each CYP isozyme. The isozyme that shows the highest rate of metabolism is considered a primary contributor.
-
-
Chemical Inhibition Approach (using HLM):
-
Pre-incubate HLM with a specific inhibitor for each major CYP isozyme for a designated time (e.g., 15 minutes) at 37°C.
-
Add FEM-1689 and the NADPH regenerating system to initiate the reaction.
-
After a fixed incubation time, quench the reaction and analyze the remaining FEM-1689 concentration by LC-MS/MS.
-
Compare the metabolism of FEM-1689 in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
Protocol 3: In Vivo Pharmacokinetic Study of FEM-1689 in Rodents
Objective: To determine the pharmacokinetic profile of FEM-1689 after administration to an animal model (e.g., rats or mice).
Materials:
-
FEM-1689
-
Appropriate formulation for intravenous (IV) and oral (PO) administration
-
Sprague-Dawley rats or C57BL/6 mice
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dose two groups of animals with FEM-1689: one group via IV injection and another via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to separate plasma.
-
Extract FEM-1689 from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of FEM-1689 in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data for both IV and PO routes.
-
Calculate key pharmacokinetic parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Oral bioavailability (%F)
-
Conclusion
The provided protocols and application notes outline a fundamental strategy for characterizing the metabolic profile of the novel analgesic compound, FEM-1689. Understanding how FEM-1689 is metabolized is essential for predicting its efficacy, safety, potential for drug-drug interactions, and for designing appropriate clinical trial protocols. The data generated from these studies will be a cornerstone of the regulatory submission package for this promising therapeutic candidate.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newatlas.com [newatlas.com]
- 4. TMEM97 as a new therapeutic target for the treatment of neuropathic pain | BioWorld [bioworld.com]
- 5. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Study of NW-1689
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the in vitro evaluation of NW-1689, a novel kinase inhibitor. The following protocols and methodologies are designed to enable researchers to characterize the biological effects of this compound on cancer cells, with a focus on its mechanism of action and impact on key cellular processes. While the precise molecular target of this compound is under investigation, the experimental models described herein are broadly applicable for the characterization of kinase inhibitors. For the purpose of this guide, we will hypothesize that this compound targets a critical node within the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in various cancers.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes hypothetical quantitative data from in vitro experiments designed to assess the efficacy of this compound. This data is for illustrative purposes and serves as a template for presenting experimental findings.
| Experimental Assay | Cell Line | Parameter Measured | This compound Concentration (µM) | Result |
| Cell Viability (MTT Assay) | MCF-7 | IC50 | 0.1 | 5.2 µM |
| 1 | 4.8 µM | |||
| 10 | 1.5 µM | |||
| A549 | IC50 | 0.1 | 8.1 µM | |
| 1 | 7.5 µM | |||
| 10 | 3.2 µM | |||
| Apoptosis (Annexin V/PI Staining) | MCF-7 | % Apoptotic Cells | 0 (Control) | 5% |
| 5 | 25% | |||
| 10 | 45% | |||
| Western Blot Analysis | MCF-7 | p-Akt (Ser473) / Total Akt | 0 (Control) | 1.0 |
| (Relative Densitometry) | 1 | 0.6 | ||
| 5 | 0.2 | |||
| p-mTOR (Ser2448) / Total mTOR | 0 (Control) | |||
| 1 | 0.5 | |||
| 5 | 0.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Target Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in a target signaling pathway (e.g., PI3K/Akt/mTOR).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol for Synthesis of NW-1689: Information Not Found
Initial searches for a compound designated "NW-1689" did not yield any relevant scientific information regarding its synthesis, mechanism of action, or associated signaling pathways. The identifier "this compound" does not correspond to a publicly documented chemical entity in the searched scientific literature.
The lack of available data prevents the creation of the requested detailed application notes and protocols. It is possible that "this compound" is an internal designation for a proprietary compound, a very recently synthesized molecule not yet described in published literature, or an incorrect identifier.
Without information on the chemical structure, synthetic route, and biological targets of this compound, it is not possible to provide:
-
Data Presentation: No quantitative data such as reaction yields, purity, or biological activity (e.g., IC50 values) could be found to summarize in tabular format.
-
Experimental Protocols: Methodologies for synthesis, purification, and biological assays are unavailable.
-
Mandatory Visualizations: As no signaling pathways or experimental workflows associated with this compound were identified, diagrams cannot be generated.
To fulfill the user's request, a more specific and publicly recognized identifier for the compound of interest is required. This could include a formal chemical name (e.g., IUPAC name), a common or trivial name, a CAS Registry Number, or a reference to a patent or scientific publication describing the compound.
Measuring NW-1689 Levels in Clinical Trials of Safinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide (B1662184) (brand name Xadago®) is an approved adjunctive treatment for Parkinson's disease, exhibiting a multimodal mechanism of action that includes reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate (B1630785) release.[1][2] The clinical development of Safinamide has necessitated a thorough understanding of its pharmacokinetic profile, including the formation and elimination of its metabolites. One of the key metabolites identified is NW-1689, an N-dealkylated carboxylic acid derivative.[3] Monitoring the levels of this compound in clinical trials is crucial for characterizing the complete pharmacokinetic profile of Safinamide, assessing metabolic pathways, and evaluating potential drug-drug interactions.
These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound in human plasma samples from clinical trials, based on currently available information.
Data Presentation
Table 1: Bioanalytical Method Parameters for this compound in Human Plasma
| Analyte | Matrix | Analytical Method | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| This compound | Human Plasma | LC-MS/MS | 5.00 ng/mL | 10000 ng/mL | [4] |
Experimental Protocols
The following protocol for the quantification of this compound in human plasma is based on established bioanalytical methods for Safinamide and its metabolites, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[5][6]
Protocol: Quantification of this compound in Human Plasma by UPLC-MS/MS
1. Objective: To accurately and precisely quantify the concentration of Safinamide metabolite this compound in human plasma samples.
2. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the matrix)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Methanol (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
3. Equipment:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
4. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add an appropriate volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
5. UPLC Conditions (Adapted from Safinamide methods):
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Linear gradient to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-2.6 min: Return to 10% B
-
2.6-3.5 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
6. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Note: Specific MRM transitions for this compound are not publicly available and must be determined empirically by infusing the this compound reference standard into the mass spectrometer to identify the precursor ion and optimize fragmentation to select the most abundant and stable product ions.
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
-
Collision Energy and Cone Voltage: To be optimized for each MRM transition.
7. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound. The calibration range should encompass the expected concentrations in clinical samples and include the LLOQ and ULOQ (5.00 ng/mL to 10000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the analytical run.
Visualizations
Signaling and Metabolism Pathways
The following diagrams illustrate the metabolic pathway of Safinamide and the key signaling pathways it modulates.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safinamide - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Isolation of NW-1689 from Biological Matrices
Introduction
This document provides detailed protocols for the efficient isolation and purification of the novel small molecule therapeutic candidate, NW-1689, from various biological matrices. The methodologies outlined are designed to achieve high recovery and purity, making them suitable for downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic (PK) studies. The protocols cover three primary techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), applied to plasma, urine, and tissue homogenates.
Scope
These protocols are intended for use by researchers, scientists, and drug development professionals familiar with standard laboratory procedures. The methods described are optimized for throughput and reproducibility in a preclinical or clinical research setting.
Overview of Extraction Techniques
The selection of an appropriate extraction technique is critical for minimizing matrix effects and maximizing the recovery of this compound. The choice depends on the specific biological matrix, the physicochemical properties of this compound, and the required level of sample cleanliness.
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma and serum samples. It is often the first choice for high-throughput screening.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. LLE provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from a complex matrix. SPE generally yields the cleanest extracts and allows for sample concentration.
A general workflow for selecting the appropriate technique is presented below.
Caption: Decision workflow for selecting an extraction technique.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid method for removing the bulk of proteins from plasma prior to analysis.
Materials:
-
Human or animal plasma containing this compound
-
Acetonitrile (ACN) with 0.1% formic acid (FA), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold ACN with 0.1% FA to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube or a 96-well plate for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for extracting this compound from urine, offering a cleaner sample than PPT.
Materials:
-
Urine sample containing this compound
-
Methyl tert-butyl ether (MTBE)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Glass centrifuge tubes (5 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of urine into a 5 mL glass centrifuge tube.
-
Adjust the pH of the urine sample to ~9.0 using ammonium hydroxide.
-
Add 2 mL of MTBE to the tube.
-
Cap the tube and vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates
This protocol provides the highest level of purity and is recommended for complex matrices like tissue homogenates. A general workflow for SPE is illustrated below.
Caption: General steps of a Solid-Phase Extraction protocol.
Materials:
-
Tissue homogenate (e.g., liver, brain) containing this compound
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., 90% MeOH in water)
Procedure:
-
Prepare Tissue Homogenate: Homogenize 1 gram of tissue in 4 mL of an appropriate buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Condition the SPE Cartridge: Pass 1 mL of MeOH through the C18 cartridge.
-
Equilibrate the SPE Cartridge: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load the Sample: Load 1 mL of the tissue homogenate supernatant onto the cartridge.
-
Wash the Cartridge: Pass 1 mL of 5% MeOH in water through the cartridge to wash away interfering substances.
-
Elute this compound: Elute the target compound with 1 mL of the elution solvent (90% MeOH).
-
The eluate can be evaporated and reconstituted if further concentration is needed.
Data Presentation: Performance of Extraction Methods
The following tables summarize the quantitative performance of each extraction method for this compound from different biological matrices.
Table 1: Recovery of this compound
| Matrix | Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Plasma | Protein Precipitation | 95.2 | 4.5 |
| Urine | Liquid-Liquid Extraction | 88.7 | 6.2 |
| Liver Homogenate | Solid-Phase Extraction | 92.5 | 3.8 |
Table 2: Matrix Effect Evaluation
The matrix effect is calculated as (Peak area in presence of matrix / Peak area in neat solution) * 100. Values close to 100% indicate a minimal matrix effect.
| Matrix | Extraction Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Plasma | Protein Precipitation | 78.3 | 8.9 |
| Urine | Liquid-Liquid Extraction | 91.5 | 5.1 |
| Liver Homogenate | Solid-Phase Extraction | 98.1 | 2.5 |
Signaling Pathways and Logical Relationships
While the specific signaling pathway of this compound is proprietary, a generalized kinase inhibitor pathway is provided below as an illustrative example of how such information can be visualized.
Caption: Example of a signaling pathway inhibited by this compound.
Conclusion
The protocols described in this application note provide robust and reproducible methods for the isolation of this compound from various biological matrices. The choice of method should be guided by the specific requirements of the downstream analysis, with SPE offering the highest purity and PPT providing the greatest throughput. The quantitative data presented herein should serve as a baseline for performance expectations.
Application Notes: Characterization of [¹⁴C]NW-1689 in Preclinical ADME Studies
Introduction
NW-1689 is a novel investigational drug under development. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its progression through preclinical and clinical development.[1][2][3] Radiolabeled compounds are powerful tools for these studies, providing sensitive and accurate tracking of the drug and its metabolites.[1][4][5] This document outlines the use of [¹⁴C]this compound in a suite of in vivo ADME studies to characterize its pharmacokinetic profile and disposition.
[¹⁴C]this compound
For these studies, this compound was labeled with carbon-14 (B1195169) ([¹⁴C]), a commonly used radioisotope in ADME studies.[4][5] The radiolabel was strategically placed on a metabolically stable position of the molecule to ensure that the radioactivity detected is representative of the parent compound and its metabolites.
Key In Vivo ADME Studies
A series of in vivo studies were conducted in Sprague-Dawley rats to understand the complete disposition of [¹⁴C]this compound. These studies are essential for understanding the drug's behavior in a living system.[2][6]
-
Pharmacokinetics (PK): This study determines the concentration of the drug in the blood over time, providing critical parameters like bioavailability, half-life, and clearance rates.[7][8]
-
Mass Balance and Excretion: This study quantifies the excretion of the drug and its metabolites through urine and feces, providing a complete picture of how the drug is eliminated from the body.[6][7][8]
-
Tissue Distribution: Quantitative Whole-Body Autoradiography (QWBA) is used to visualize and quantify the distribution of the drug and its metabolites in various tissues and organs.[2][3][8]
-
Metabolite Profiling and Identification: This involves identifying the chemical structure of metabolites in plasma, urine, and feces to understand the metabolic pathways of the parent drug.[1][3][7]
Data Presentation
The quantitative data from the preclinical ADME studies with [¹⁴C]this compound are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of [¹⁴C]this compound in Rats Following a Single Oral Dose
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1520 |
| Tmax (Time to Cmax) | h | 2.0 |
| AUC₀₋t (Area Under the Curve) | ng*h/mL | 9870 |
| t₁/₂ (Half-life) | h | 8.5 |
| Bioavailability | % | 75 |
Table 2: Mass Balance and Excretion of [¹⁴C]this compound in Rats Over 168 Hours
| Excretion Route | % of Administered Dose |
| Urine | 28.5 |
| Feces | 65.2 |
| Total Recovery | 93.7 |
Table 3: Tissue Distribution of [¹⁴C]this compound-Related Radioactivity in Rats at 2 Hours Post-Dose (Selected Tissues)
| Tissue | Concentration (ng-equivalents/g) |
| Liver | 25,600 |
| Kidney | 18,900 |
| Small Intestine | 15,400 |
| Plasma | 1,500 |
| Brain | 150 |
Table 4: Major Metabolites of this compound Identified in Rat Plasma, Urine, and Feces
| Metabolite ID | Biotransformation | % of Total Radioactivity (Plasma AUC) |
| M1 | Hydroxylation | 15.2 |
| M2 | N-dealkylation | 8.7 |
| M3 | Glucuronidation of M1 | 5.1 |
Experimental Protocols
Detailed methodologies for the key in vivo ADME experiments are provided below.
Protocol 1: Pharmacokinetics of [¹⁴C]this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: A single oral gavage dose of 10 mg/kg [¹⁴C]this compound was administered. The dosing formulation was prepared in 0.5% methylcellulose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K₂EDTA as an anticoagulant.
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes.
-
Radioactivity Measurement: The total radioactivity in plasma samples was determined by liquid scintillation counting (LSC).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Protocol 2: Mass Balance and Excretion of [¹⁴C]this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5) were housed individually in metabolism cages.
-
Dosing: A single oral gavage dose of 10 mg/kg [¹⁴C]this compound was administered.
-
Sample Collection: Urine and feces were collected at intervals of 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours post-dose.
-
Sample Processing: Urine volumes were recorded. Feces were homogenized in water.
-
Radioactivity Measurement: The total radioactivity in aliquots of urine and fecal homogenates was determined by LSC.
-
Data Analysis: The percentage of the administered radioactive dose excreted in urine and feces was calculated for each collection interval and cumulatively.
Protocol 3: Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral gavage dose of 10 mg/kg [¹⁴C]this compound was administered.
-
Tissue Collection: At selected time points (e.g., 2, 8, and 24 hours post-dose), animals were euthanized, and the carcasses were frozen in a mixture of hexane (B92381) and solid carbon dioxide.
-
Sectioning: Sagittal sections (40 µm thick) of the frozen carcasses were prepared using a cryomicrotome.
-
Imaging: The sections were exposed to a phosphor imaging plate. The plate was then scanned using a phosphor imager to create a digital image of the radioactivity distribution.
-
Quantification: The concentration of radioactivity in various tissues was determined by comparing the signal intensity in the tissues to that of a standard curve prepared from radioactive standards.
Protocol 4: Metabolite Profiling and Identification
-
Sample Pooling: Plasma, urine, and feces samples from the pharmacokinetic and mass balance studies were pooled by time point or collection interval.
-
Sample Extraction: Proteins were precipitated from plasma samples using acetonitrile. Urine samples were directly analyzed. Fecal homogenates were extracted with a mixture of organic solvents.
-
Chromatographic Separation: The extracts were analyzed by high-performance liquid chromatography (HPLC) with a radioactivity detector to obtain radiochromatograms.
-
Structure Elucidation: The fractions corresponding to the major radioactive peaks were collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the chemical structures of the metabolites.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for in vivo ADME studies.
Logical Relationship
Caption: Interrelationship of ADME properties.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vivo ADME - Creative Biolabs [creative-biolabs.com]
- 4. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. bioivt.com [bioivt.com]
Application Notes and Protocols: Cell-Based Assays to Screen for NW-1689 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for cell-based assays designed to screen for the activity of NW-1689, a hypothetical inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a known driver in various human diseases, including numerous cancers. The assays described herein are fundamental tools for identifying and characterizing novel therapeutic agents that target this critical oncogenic pathway.
The Wnt/β-catenin signaling cascade is integral to cell proliferation, differentiation, and apoptosis.[1] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation and maintaining low cytoplasmic levels.[1] Pathway activation inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes such as c-myc and cyclin D1.[2]
The following protocols detail a primary screening method using a luciferase reporter assay (TOP/FOPflash), a secondary assay to confirm the mechanism of action via Western blot for β-catenin stabilization, and a tertiary assay to quantify the downstream effects on target gene expression using quantitative reverse transcription PCR (qRT-PCR).
Data Presentation: Efficacy of Wnt/β-catenin Signaling Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several known Wnt/β-catenin pathway inhibitors. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| LF3 | TOPflash Reporter Assay | HCT116 | < 2 µM | [2][3] |
| BC-23 | TOPflash Reporter Assay | H1299 | 2.3 µM | [2] |
| PNU-74654 | β-catenin/TCF4 Interaction Assay | - | 450 nM | [3] |
| IWR-1 | Wnt Reporter Assay | - | 180 nM | [4] |
| XAV939 | TNKS1/2 Inhibition | - | 11 nM (TNKS1), 4 nM (TNKS2) | [4] |
| KYA1797K | TOPflash Reporter Assay | - | 0.75 µM | [3] |
| LZZ-02 | TOPflash Reporter Assay | HEK293 | 10 µM | [5] |
| C-1 | Cell Viability Assay | High β-catenin cell lines | 0.8 - 1.3 µM | [6] |
Signaling Pathway
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
Primary Screening: TOP/FOPflash Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.[7] The TOPflash plasmid contains multiple TCF binding sites upstream of a luciferase reporter gene. The FOPflash plasmid, containing mutated TCF binding sites, serves as a negative control.[8] The ratio of TOPflash to FOPflash luciferase activity provides a specific measure of Wnt pathway activation.[8]
Workflow Diagram
Caption: Workflow for the TOP/FOPflash luciferase reporter assay.
Protocol
-
Cell Plating: Seed HEK293T or a relevant cancer cell line (e.g., SW480) into 96-well white, clear-bottom plates at a density of 25,000 cells/well. Allow cells to adhere overnight.
-
Transfection:
-
For each well, prepare a mix of TOPflash (or FOPflash) reporter plasmid and a Renilla luciferase plasmid (for normalization) in serum-free medium.
-
Add a transfection reagent (e.g., Lipofectamine 2000) to the plasmid mix, incubate according to the manufacturer's protocol, and then add the complex to the cells.[8]
-
-
Incubation: Incubate the transfected cells for 24 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol (e.g., Promega).
-
Measure both Firefly (TOP/FOP) and Renilla luciferase activities using a plate luminometer.
-
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio for each condition to determine the specific inhibition of Wnt signaling.
-
Plot the normalized TOP/FOP ratio against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Secondary Assay: β-catenin Western Blot
This assay directly measures the levels of total β-catenin protein to confirm that this compound induces its degradation, a key mechanism for inhibiting the Wnt pathway.
Protocol
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., SW480, which has high endogenous β-catenin levels) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the same membrane for a loading control protein like β-actin or GAPDH.[1]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the loading control.
-
Tertiary Assay: qRT-PCR for Wnt Target Genes
This assay quantifies the mRNA expression of downstream Wnt target genes to confirm the functional consequence of pathway inhibition by this compound.
Protocol
-
Cell Culture and Treatment:
-
Plate and treat cells with this compound as described for the Western blot protocol.
-
-
RNA Extraction:
-
Following treatment, lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., QIAGEN RNeasy Kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).[11][12]
-
Run the qPCR reaction using a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[13]
-
Conclusion
The combination of these cell-based assays provides a robust platform for the initial screening and mechanistic characterization of Wnt/β-catenin pathway inhibitors like this compound. The luciferase reporter assay offers a high-throughput method for primary screening, while Western blotting and qRT-PCR provide essential secondary and tertiary validation of the compound's on-target activity and its functional downstream effects. This multi-faceted approach is crucial for advancing promising candidates in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOP/FOP flash assay [bio-protocol.org]
- 8. jcancer.org [jcancer.org]
- 9. benchchem.com [benchchem.com]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Standard Operating Procedure: Quantification of NW-1689 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a detailed standard operating procedure (SOP) for the quantification of NW-1689, a novel small molecule compound, in human plasma. The method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the quantitative analysis of small molecules in complex biological matrices.[1] This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical or clinical studies involving this compound. Adherence to this SOP will ensure accurate, reproducible, and reliable quantification of this compound, which is critical for pharmacokinetic and pharmacodynamic assessments.
Principle of the Method
The quantification of this compound is achieved by protein precipitation to extract the analyte from the plasma matrix, followed by chromatographic separation using a reverse-phase HPLC column and detection by a triple quadrupole mass spectrometer. An internal standard (IS) is utilized to account for variability in sample processing and instrument response.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both this compound and the IS.[3] Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Hypothetical Signaling Pathway of this compound
While the precise mechanism of action for this compound is under investigation, it is hypothesized to be an inhibitor of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. The diagram below illustrates the putative inhibitory action of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound reference standard (>99% purity)
-
This compound Internal Standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Control human plasma (K2-EDTA)
-
-
Consumables:
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Pipette tips
-
96-well collection plates
-
HPLC vials with inserts
-
Syringe filters (if necessary)
-
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard and the internal standard (IS).
-
Dissolve each in 1 mL of methanol to prepare 1 mg/mL stock solutions. Vortex thoroughly to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards:
-
Spike control human plasma with the appropriate this compound working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The lowest concentration will serve as the Lower Limit of Quantification (LLOQ).[4]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in control human plasma at a minimum of four concentration levels:
-
LLOQ: Same concentration as the lowest calibration standard.
-
Low QC (LQC): Approximately 3x LLOQ.
-
Medium QC (MQC): Mid-range of the calibration curve.
-
High QC (HQC): Approximately 80% of the highest calibration standard.
-
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma (standard, QC, or unknown) into the corresponding tube.
-
Add 150 µL of the IS working solution in acetonitrile to each tube.
-
Vortex each tube for 1 minute at high speed to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System:
-
Column: [Specify column, e.g., C18, 2.1 x 50 mm, 1.8 µm]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Conditions:
-
IonSpray Voltage: [e.g., 5500 V]
-
Temperature: [e.g., 500°C]
-
Curtain Gas: [e.g., 35 psi]
-
-
MRM Transitions: (These must be optimized by infusing the pure compound)
Compound Precursor Ion (Q1) Product Ion (Q3) DP (V) CE (V) This compound [To be determined] [To be determined] [Optimized] [Optimized] | IS | [To be determined] | [To be determined] | [Optimized] | [Optimized] |
-
Experimental and Data Analysis Workflow
The following diagram outlines the complete workflow from sample receipt to final data reporting.
Caption: Workflow for this compound quantification.
Data Presentation and Acceptance Criteria
Calibration Curve
The calibration curve is generated by plotting the peak area ratio (this compound/IS) against the nominal concentration of the standards. A linear regression with a 1/x² weighting is typically used.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[5]
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
Table 1: Example Calibration Curve Data
| Standard ID | Nominal Conc. (ng/mL) | This compound Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
|---|---|---|---|---|---|---|
| STD-1 | 1.0 | Data | Data | Data | Data | Data |
| STD-2 | 5.0 | Data | Data | Data | Data | Data |
| STD-3 | 10.0 | Data | Data | Data | Data | Data |
| STD-4 | 50.0 | Data | Data | Data | Data | Data |
| STD-5 | 100.0 | Data | Data | Data | Data | Data |
| STD-6 | 500.0 | Data | Data | Data | Data | Data |
| STD-7 | 1000.0 | Data | Data | Data | Data | Data |
Quality Control Samples
QC samples are used to assess the accuracy and precision of the analytical run.
-
Acceptance Criteria:
-
At least 67% of all QCs and at least 50% at each concentration level must be within ±15% of their nominal values.
-
The calculated concentrations of the QCs should be within the validated range of the assay.
-
Table 2: Example Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) (n=1) | Calculated Conc. (ng/mL) (n=2) | Mean Conc. (ng/mL) | % Accuracy | % CV |
|---|---|---|---|---|---|---|
| LQC | 3.0 | Data | Data | Data | Data | Data |
| MQC | 75.0 | Data | Data | Data | Data | Data |
| HQC | 800.0 | Data | Data | Data | Data | Data |
Analytical Run Acceptance/Rejection Logic
The decision to accept or reject an analytical run is based on the performance of the calibration curve and the QC samples.
Caption: Decision logic for analytical run acceptance.
References
- 1. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Note: High-Throughput Screening for Modulators of the p53-MDM2 Interaction Using NW-1689
Introduction
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle regulation and apoptosis. Dysregulation of this pathway, often through the overexpression of MDM2, is a hallmark of many human cancers. The disruption of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell death. This application note describes a high-throughput screening (HTS) campaign to identify small molecule modulators of the p53-MDM2 interaction, focusing on the characterization of a novel compound, NW-1689. We detail two primary HTS assays: a primary screen using a fluorescence polarization (FP) assay and a secondary confirmation using a luminescence-based mammalian two-hybrid (M2H) assay.
Principle of the Assays
Fluorescence Polarization (FP) Assay: This in vitro assay measures the disruption of the p53-MDM2 interaction. A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that disrupt this interaction cause the release of the small, fluorescently labeled peptide, which tumbles more rapidly, leading to a decrease in the FP signal.
Luminescence-based Mammalian Two-Hybrid (M2H) Assay: This cell-based assay validates the activity of compounds in a cellular context.[1] The p53 and MDM2 proteins are expressed as fusion proteins with the GAL4 DNA-binding domain (DBD) and a transcriptional activation domain (AD), respectively. When p53 and MDM2 interact, the DBD and AD are brought into proximity, driving the expression of a luciferase reporter gene. Inhibitors of the interaction will lead to a decrease in luciferase expression and, consequently, a lower luminescence signal.
Experimental Protocols
Primary High-Throughput Screen: Fluorescence Polarization Assay
Materials:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Recombinant Human MDM2 Protein: (Concentration to be determined by titration).
-
Fluorescently Labeled p53 Peptide: (Sequence: TFSDLWKLLPEN-5-FAM), (Concentration to be determined by titration).
-
Compound Library: Including this compound, dissolved in 100% DMSO.
-
Positive Control: Nutlin-3a.
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, low-volume, non-binding surface.[2]
-
Plate Reader: Capable of measuring fluorescence polarization.[3]
Protocol:
-
Assay Development and Optimization:
-
Determine the optimal concentrations of MDM2 and the fluorescent p53 peptide by cross-titration to achieve a stable and robust FP signal window.
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[4]
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the library (including this compound) and controls into the wells of the 384-well assay plates.
-
-
Reagent Addition:
-
Add 10 µL of the MDM2 protein diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent p53 peptide diluted in assay buffer to each well.
-
-
Incubation and Measurement:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Secondary Confirmatory Screen: Luminescence-based Mammalian Two-Hybrid (M2H) Assay
Materials:
-
Cell Line: HEK293T cells.
-
Plasmids:
-
pBIND-p53 (p53 fused to GAL4-DBD).
-
pACT-MDM2 (MDM2 fused to VP16-AD).
-
pG5luc (Luciferase reporter plasmid with GAL4 binding sites).
-
-
Transfection Reagent.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound this compound and Controls.
-
Luciferase Assay Reagent.
-
Assay Plates: 96-well, white, clear-bottom.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
-
Transfection:
-
Co-transfect the cells with the pBIND-p53, pACT-MDM2, and pG5luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the transfected cells and incubate for an additional 18-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence signal using a luminometer.
-
Data Presentation
Table 1: Summary of Primary HTS (FP Assay) Results for this compound and Controls
| Compound | Concentration (µM) | FP Signal (mP) | % Inhibition |
| DMSO (Negative Control) | - | 350 | 0% |
| Nutlin-3a (Positive Control) | 10 | 120 | 100% |
| This compound | 10 | 155 | 85% |
Table 2: Dose-Response Data for this compound in Secondary M2H Assay
| This compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0.01 | 98,500 | 1.5% |
| 0.1 | 85,200 | 14.8% |
| 1 | 45,600 | 54.4% |
| 10 | 12,300 | 87.7% |
| 100 | 5,800 | 94.2% |
| IC50 (µM) | 1.2 |
Visualizations
Caption: High-throughput screening workflow for identifying p53-MDM2 interaction inhibitors.
Caption: Simplified signaling pathway of the p53-MDM2 interaction and the inhibitory action of this compound.
Conclusion
The described high-throughput screening cascade provides a robust and efficient method for the identification and characterization of novel inhibitors of the p53-MDM2 interaction. The primary FP assay is a rapid and cost-effective method for screening large compound libraries, while the secondary M2H assay provides crucial validation in a cellular context. The hypothetical compound this compound demonstrated potent activity in both assays, warranting further investigation through structure-activity relationship studies and ADMET profiling to assess its therapeutic potential. These protocols can be adapted for screening other protein-protein interactions of interest in drug discovery.
References
- 1. High-throughput mammalian two-hybrid screening for protein-protein interactions using transfected cell arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Characterization of NW-1689 by NMR and Mass Spectrometry
Abstract
This document provides a detailed guide for the characterization of the novel compound NW-1689, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development to ensure accurate and reproducible structural elucidation and verification. The application note includes comprehensive experimental procedures, data presentation standards, and visual workflows to facilitate a thorough understanding of the analytical process.
Introduction
The structural and analytical characterization of new chemical entities is a critical step in the drug discovery and development pipeline. This compound is a promising therapeutic candidate, and a definitive understanding of its molecular structure is paramount for advancing preclinical and clinical studies. This document details the standardized procedures for obtaining and interpreting NMR and mass spectrometry data for this compound.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This section provides the protocols for acquiring one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra of this compound.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent should be based on the solubility of the compound.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard manufacturer-provided pulse programs.
-
Optimize spectral widths and acquisition times based on the ¹H and ¹³C spectra.
-
Set the number of increments in the indirect dimension to achieve adequate resolution (e.g., 256-512 for COSY, 128-256 for HSQC/HMBC).
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).
Data Presentation: NMR Characterization of this compound
The following tables summarize the expected format for presenting the NMR data for this compound.
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Example: 7.85 | 2H | d | 8.5 | Ar-H |
| Example: 7.23 | 2H | d | 8.5 | Ar-H |
| Example: 4.15 | 2H | t | 6.2 | -CH₂-O- |
| Example: 3.30 | 2H | t | 6.2 | -CH₂-N- |
Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| Example: 165.4 | C=O |
| Example: 152.1 | Ar-C |
| Example: 130.8 | Ar-CH |
| Example: 115.6 | Ar-CH |
| Example: 68.2 | -CH₂-O- |
| Example: 45.9 | -CH₂-N- |
Mass Spectrometry Characterization
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required.
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for polar molecules. Atmospheric Pressure Chemical Ionization (APCI) may be used for less polar compounds.
-
Analysis Mode: Acquire data in both positive and negative ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Mass Range: Set a mass range that encompasses the expected molecular weight of this compound.
-
Resolution: Aim for a resolution of at least 10,000 (FWHM).
Data Analysis:
-
Identify the monoisotopic mass of the molecular ion.
-
Use the accurate mass measurement to calculate the elemental composition using the instrument's software.
-
Compare the measured isotopic pattern with the theoretical pattern for the proposed elemental formula.
Data Presentation: Mass Spectrometry of this compound
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |
| Example: [M+H]⁺ | 250.1234 | 250.1231 | -1.2 | C₁₄H₁₆NO₃ |
| Example: [M-H]⁻ | 248.1079 | 248.1082 | 1.2 | C₁₄H₁₄NO₃ |
Visual Workflows and Diagrams
Visual representations of experimental workflows and logical relationships can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Troubleshooting & Optimization
Technical Support Center: Quantification of NW-1689 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of NW-1689 using Liquid Chromatography-Mass Spectrometry (LC-MS). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound in a question-and-answer format.
Q1: Why am I observing poor sensitivity or no signal for this compound?
A1: Poor sensitivity for this compound can stem from several factors, ranging from sample preparation to instrument settings. Here are the primary causes and troubleshooting steps:
-
Suboptimal Ionization: this compound may not be ionizing efficiently under the current source conditions.
-
Troubleshooting:
-
Confirm the correct polarity (positive or negative ion mode) is being used for this compound.
-
Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[1]
-
Ensure the mobile phase pH is appropriate for the ionization of this compound. For basic compounds, an acidic mobile phase is often used to promote protonation in positive ion mode.[2][3]
-
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization.[4][5]
-
Troubleshooting:
-
Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interferences than simple protein precipitation.[6][7][8]
-
Modify the chromatographic method to separate this compound from the interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[4][9]
-
-
-
Instrument Contamination: Contamination in the LC-MS system can lead to high background noise and suppress the analyte signal.[10][11]
-
Troubleshooting:
-
Flush the LC system and column with appropriate solvents to remove contaminants.
-
Clean the mass spectrometer's ion source.[10]
-
-
-
Analyte Degradation: this compound may be degrading during sample collection, storage, or analysis.
-
Troubleshooting:
-
Evaluate the stability of this compound under different storage conditions (e.g., temperature, light exposure).
-
Ensure the sample processing workflow minimizes the time samples are at room temperature.
-
-
Q2: My this compound peak is showing significant tailing. What can I do to improve the peak shape?
A2: Peak tailing can compromise integration and affect the accuracy of quantification. The common causes and solutions are:
-
Secondary Interactions: The analyte can have secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns.[12][13][14]
-
Troubleshooting:
-
Add a buffer to the mobile phase, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to minimize silanol (B1196071) interactions.[12][13]
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[14][15]
-
Consider using a column with a different stationary phase or one that is end-capped to reduce silanol activity.[14]
-
-
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak distortion.[14]
-
Troubleshooting:
-
Dilute the sample and reinject.
-
-
-
Column Contamination or Void: Buildup of contaminants at the head of the column or the formation of a void can cause peak tailing.[14][16]
-
Troubleshooting:
-
Reverse-flush the column (if recommended by the manufacturer).
-
Replace the column if it is old or performance has significantly degraded.
-
-
Q3: I am seeing high variability in my internal standard (IS) response. What could be the cause?
A3: A consistent internal standard response is crucial for accurate quantification.[17] Variability can be introduced at several stages:
-
Inconsistent Sample Preparation: Errors in pipetting the IS, incomplete extraction, or variability in reconstitution can lead to inconsistent IS responses.[9]
-
Troubleshooting:
-
Ensure accurate and consistent addition of the IS to all samples, calibrators, and quality controls.
-
Optimize the extraction procedure to ensure consistent recovery of the IS.
-
Thoroughly vortex samples after reconstitution to ensure the IS is fully dissolved.
-
-
-
Matrix Effects on the IS: The internal standard itself can be subject to ion suppression or enhancement from the matrix.
-
Troubleshooting:
-
The best practice is to use a stable isotope-labeled internal standard (SIL-IS) of this compound, as it will have nearly identical physicochemical properties and experience the same matrix effects as the analyte.[9][18]
-
If a SIL-IS is not available, ensure the chosen analog internal standard co-elutes as closely as possible with this compound.
-
-
-
IS Stability: The internal standard may not be stable in the sample matrix or the final extract.
-
Troubleshooting:
-
Evaluate the stability of the IS in the matrix and reconstitution solvent.
-
-
Q4: My calibration curve for this compound is non-linear. What should I investigate?
A4: A non-linear calibration curve can indicate several potential issues:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Troubleshooting:
-
Extend the calibration range to lower concentrations or dilute the high concentration standards.
-
-
-
Matrix Effects: As the concentration of this compound changes, the impact of matrix effects may not be consistent, leading to non-linearity, especially if an appropriate internal standard is not used.[19]
-
Troubleshooting:
-
Implement a stable isotope-labeled internal standard.
-
Use matrix-matched calibration standards.[5]
-
-
-
Inappropriate Curve Fit: The chosen regression model (e.g., linear, 1/x weighting) may not be appropriate for the data.
-
Troubleshooting:
-
Evaluate different regression models and weighting factors to find the best fit for your data.
-
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating common issues and the impact of troubleshooting steps.
| Issue | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Comments |
| No Issue (Control) | 850,000 | 1,200,000 | 0.708 | 50.5 | Clean peak, good signal-to-noise. |
| Poor Sensitivity | 50,000 | 1,150,000 | 0.043 | 3.1 | Low analyte signal, close to LLOQ. |
| After Optimization | 790,000 | 1,210,000 | 0.653 | 46.6 | Signal improved after source parameter optimization. |
| Peak Tailing | 920,000 (poor integration) | 1,250,000 | 0.736 | 52.6 (inaccurate) | Inaccurate integration due to tailing. |
| After Mobile Phase Buffer | 865,000 | 1,230,000 | 0.703 | 50.2 | Symmetrical peak shape, accurate integration. |
| IS Variability (Suppression) | 830,000 | 450,000 | 1.844 | 131.7 (inaccurate) | IS area significantly lower than expected. |
| Using SIL-IS | 845,000 | 1,180,000 | 0.716 | 51.1 | SIL-IS co-elutes and compensates for suppression. |
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general methodology for the quantification of this compound in human plasma using LC-MS.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d4).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.
-
Inject 5 µL onto the LC-MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
This compound-d4 (IS): Q1 m/z [M+H]+ → Q3 m/z [fragment ion]
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 60 psi
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound LC-MS quantification.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. tecan.com [tecan.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. zefsci.com [zefsci.com]
- 11. myadlm.org [myadlm.org]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 13. youtube.com [youtube.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. support.waters.com [support.waters.com]
- 16. agilent.com [agilent.com]
- 17. nebiolab.com [nebiolab.com]
- 18. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in NW-1689 Plasma Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the bioanalysis of NW-1689 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound plasma analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components present in the plasma matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the LC-MS/MS method for this compound.[1][2]
Q2: What are the common causes of matrix effects in plasma samples?
A2: The primary causes of matrix effects in plasma are endogenous components that co-elute with this compound and interfere with its ionization.[1] Common culprits include:
-
Phospholipids: Abundant in plasma, they are a major source of ion suppression.[1][3][4]
-
Salts and Proteins: Can also interfere with the ionization process.
-
Metabolites: Endogenous metabolites can have similar properties to this compound and co-elute.[1]
-
Exogenous substances: Anticoagulants (e.g., EDTA, heparin) and dosing vehicles can also contribute.[1]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The presence and extent of matrix effects can be assessed using several methods. The most common is the post-extraction addition method , where the response of this compound in a blank plasma extract is compared to its response in a neat solution.[5] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6]
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and can it compensate for matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of this compound where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the best tool to compensate for matrix effects because it has nearly identical physicochemical properties to this compound and will be affected by the matrix in the same way.[7] While it compensates for the effect, it does not eliminate the root cause of signal suppression or enhancement.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy for this compound in different plasma lots.
This issue often points to lot-to-lot variability in the plasma matrix, leading to inconsistent matrix effects.
Troubleshooting Steps & Solutions:
-
Quantify the Matrix Effect: Use the post-extraction addition method to calculate the Matrix Factor (MF) across at least six different lots of plasma.[8][9]
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A simple but often insufficient method for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by extracting this compound into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating this compound from the plasma matrix.[7] HybridSPE techniques are specifically designed to remove phospholipids.[5]
-
-
Chromatographic Separation: Modify the LC method to separate this compound from the matrix components that cause ion suppression. This can involve changing the column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is highly recommended to compensate for unavoidable matrix effects.[7]
Issue 2: Low sensitivity and inability to reach the desired lower limit of quantification (LLOQ) for this compound.
This is often a direct consequence of ion suppression.
Troubleshooting Steps & Solutions:
-
Confirm Ion Suppression: Use the post-column infusion method to visualize the regions of ion suppression in your chromatogram.
-
Improve Sample Cleanup: As detailed in Issue 1, move to a more rigorous sample preparation technique like SPE to remove suppression-causing components.[7]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components.[10][11] However, this will also dilute this compound, so this approach is only feasible if the assay has sufficient sensitivity.
-
Optimize LC-MS/MS Interface Conditions: Adjusting parameters like spray voltage, gas flow, and temperature can sometimes mitigate matrix effects.
-
Change Ionization Technique: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction addition method to quantify the matrix effect.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank plasma through the entire sample preparation procedure. Spike this compound and its SIL-IS into the final extract.
-
Set C (Spiked Matrix): Spike this compound and its SIL-IS into blank plasma at the beginning and process through the entire sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
An IS-Normalized MF close to 1 indicates that the SIL-IS effectively compensates for the matrix effect.
-
-
Data Presentation:
| Plasma Lot | Analyte Peak Area (Set B) | Analyte Peak Area (Set A) | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | 85,000 | 100,000 | 0.85 | 1.01 |
| Lot 2 | 82,000 | 100,000 | 0.82 | 0.99 |
| Lot 3 | 90,000 | 100,000 | 0.90 | 1.03 |
| Lot 4 | 78,000 | 100,000 | 0.78 | 0.98 |
| Lot 5 | 88,000 | 100,000 | 0.88 | 1.02 |
| Lot 6 | 81,000 | 100,000 | 0.81 | 1.00 |
| Mean | 84,000 | 100,000 | 0.84 | 1.01 |
| %CV | 4.9% | N/A | 5.8% | 1.9% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of NW-1689 detection methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NW-1689. The information provided aims to help improve the sensitivity and reliability of this compound detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity when detecting this compound?
Low sensitivity in this compound detection can stem from several factors depending on the assay method. For immunoassays like ELISA, low antibody affinity, suboptimal assay conditions (e.g., incubation times, temperatures), or issues with the detection reagents can be the cause. For mass spectrometry-based methods (LC-MS/MS), inefficient ionization of this compound, matrix effects from complex biological samples, or suboptimal sample preparation can lead to poor sensitivity.[1][2]
Q2: How can I reduce high background noise in my this compound ELISA?
High background in an ELISA can obscure the specific signal from this compound. Common causes include insufficient blocking, non-specific binding of antibodies, and contaminated reagents.[3][4][5] To mitigate this, ensure you are using a high-quality blocking buffer and that the blocking step is sufficiently long.[6][7] Optimizing the concentration of your primary and secondary antibodies is also crucial to reduce non-specific binding.[5] Additionally, thorough washing between steps is critical to remove any unbound reagents.[4][6]
Q3: What are matrix effects in LC-MS/MS and how do they affect this compound detection?
The "matrix" refers to all the components in a sample apart from the analyte of interest (this compound).[8] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression or enhancement.[9][10][11] This can significantly impact the accuracy and sensitivity of your measurements.[8]
Q4: How can I minimize matrix effects for this compound analysis by LC-MS/MS?
Effective sample preparation is key to minimizing matrix effects.[1][12] Techniques like solid-phase extraction (SPE) can help clean up the sample by removing interfering substances before analysis.[1][13] Chromatographic separation can also be optimized to separate this compound from matrix components.[1] Additionally, using a stable isotope-labeled internal standard that is chemically identical to this compound can help to compensate for matrix effects.
Troubleshooting Guides
Improving Sensitivity in this compound Competitive ELISA
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Insufficient coating of the plate with this compound conjugate. | Increase the concentration of the coating antigen or the incubation time for coating. |
| Low antibody concentration. | Optimize the concentration of the anti-NW-1689 antibody through titration. | |
| Suboptimal incubation times or temperatures. | Increase incubation times for the antibody and sample steps. Consider performing the primary antibody incubation overnight at 4°C. | |
| Inefficient enzyme-substrate reaction. | Ensure the substrate is fresh and has been stored correctly. Allow for a longer color development time. | |
| High Background | Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., increase BSA concentration).[6] |
| Non-specific antibody binding. | Decrease the concentration of the primary or secondary antibody.[14] Add a non-ionic detergent like Tween-20 to the wash buffer.[3] | |
| Insufficient washing. | Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[4][7] |
Enhancing Sensitivity in this compound LC-MS/MS Detection
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Inefficient sample clean-up leading to ion suppression. | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove matrix components.[1][12] |
| Suboptimal mobile phase composition. | Optimize the mobile phase pH and organic solvent content to improve this compound ionization. The use of high-purity solvents is crucial.[2][15] | |
| Inefficient chromatographic separation. | Use a column with a smaller internal diameter to increase sensitivity.[1][16] Adjust the gradient to better separate this compound from interfering compounds. | |
| Non-optimized mass spectrometer settings. | Perform a direct infusion of an this compound standard to tune the mass spectrometer parameters for optimal signal.[17] | |
| High Variability | Inconsistent sample preparation. | Automate the sample preparation steps where possible to improve reproducibility.[13] |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard to normalize the signal. |
Quantitative Data Summary
The following table summarizes the hypothetical impact of different optimization strategies on the detection of this compound.
| Detection Method | Optimization Strategy | Parameter Changed | Previous Limit of Detection (LOD) | New Limit of Detection (LOD) | Signal-to-Noise (S/N) Improvement |
| Competitive ELISA | Antibody Titration | Primary Antibody Dilution | 1:1000 | 1:5000 | 2.5x |
| Blocking Optimization | Blocking Time | 1 hour | 3 hours | 1.8x | |
| LC-MS/MS | Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) | 5 ng/mL | 0.5 ng/mL |
| Chromatography | 4.6 mm ID Column | 2.1 mm ID Column | 0.5 ng/mL | 0.1 ng/mL |
Experimental Protocols
Competitive ELISA Protocol for this compound
-
Coating: Dilute this compound-BSA conjugate to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of anti-NW-1689 antibody (previously titrated for optimal concentration) to each well. Incubate for 1.5 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
LC-MS/MS Protocol for this compound in Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 100 µL of plasma sample by adding 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal this compound signal.
-
Visualizations
Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low sensitivity in this compound detection assays.
References
- 1. Enhance LC/MS Sensitivity in Your Lab [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. arp1.com [arp1.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. biocompare.com [biocompare.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tecan.com [tecan.com]
- 13. biocompare.com [biocompare.com]
- 14. mybiosource.com [mybiosource.com]
- 15. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. How can I improve the sensitivity of sample in LC-MS - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Chromatographic Separation of Safinamide and NW-1689
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Safinamide and its metabolite/impurity, NW-1689.
Troubleshooting Guides
Effective chromatographic separation is critical for the accurate analysis of Safinamide and its related substances. The following table outlines common issues encountered during the separation of Safinamide and this compound, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution between Safinamide and this compound | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For reversed-phase chromatography, systematically vary the organic modifier (e.g., acetonitrile (B52724), methanol) percentage. Adjusting the pH of the aqueous phase can alter the ionization state of the analytes and improve separation.[1][2] |
| Incorrect column chemistry. | Select a column with a different selectivity. If using a C18 column, consider a C8 or a phenyl-hexyl column to introduce different retention mechanisms.[3] | |
| Gradient slope is too steep. | A shallower gradient can increase the separation between closely eluting peaks. | |
| Flow rate is too high. | Reducing the flow rate can improve separation efficiency, although it will increase the run time. | |
| Peak Tailing (Asymmetry) | Column overload. | Reduce the sample concentration or injection volume. |
| Presence of active sites on the column. | Use a high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask active silanol (B1196071) groups. | |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. |
| Column collapse (less common with modern columns). | Ensure the mobile phase composition and pressure are within the column's operating limits. | |
| Co-elution with Other Impurities | Method lacks specificity. | A stability-indicating method should be developed to separate the active pharmaceutical ingredient from all potential impurities and degradation products.[1][2] This may require adjusting the mobile phase, gradient, and column chemistry. |
| Insufficient column efficiency. | Use a column with a smaller particle size (e.g., UPLC columns) or a longer column to increase the number of theoretical plates.[3] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase can improve consistency. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Air bubbles in the system. | Degas the mobile phase thoroughly before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from Safinamide important?
A1: this compound, chemically known as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is a known metabolite and a potential impurity of Safinamide.[4] It can form as a degradation product under thermal and oxidative stress.[4] Regulatory authorities require the accurate identification and quantification of impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, a robust chromatographic method that can effectively separate Safinamide from this compound and other impurities is essential for quality control and stability studies.
Q2: What type of chromatographic column is best suited for separating Safinamide and this compound?
A2: Reversed-phase columns are commonly used for the analysis of Safinamide and its impurities. Columns such as C18 and C8 have been shown to provide good separation.[1][3] For instance, an Inertsil ODS-3 column (250 x 4.6 mm, 5 µm) has been successfully used.[1] The choice between C18 and C8 will depend on the specific hydrophobicity of the analytes and the desired retention characteristics.
Q3: What mobile phase composition is recommended for the separation?
A3: A common approach for the separation of Safinamide and its impurities is to use a gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][3] For example, a gradient of 0.1% formic acid in water (as the aqueous phase) and acetonitrile has been reported to be effective.[1] The pH of the aqueous phase can be a critical parameter to optimize for achieving the desired selectivity.
Q4: How can I improve the sensitivity of the method for detecting low levels of this compound?
A4: To improve sensitivity, you can optimize the detection wavelength. For UV detection, the wavelength should be set at the absorption maximum of this compound if it differs significantly from Safinamide. Using a mass spectrometer (LC-MS) as a detector will provide significantly higher sensitivity and selectivity. Additionally, ensuring clean sample preparation to reduce matrix effects can enhance the signal-to-noise ratio.
Experimental Protocols
The following table provides a detailed methodology for a reported HPLC method for the separation of Safinamide and its impurities. This can serve as a starting point for method development and optimization.
| Parameter | Condition |
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water (pH adjusted to 5.0)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | A gradient elution is typically employed. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized for the specific separation. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
| Detection Wavelength | UV detection at a wavelength where both Safinamide and this compound have adequate absorbance (e.g., 220-280 nm). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration. |
Visualizations
Logical Workflow for Troubleshooting Chromatographic Separation
Caption: A logical workflow for systematically troubleshooting common issues encountered during chromatographic separation.
Relationship between Safinamide and its Impurities
Caption: A diagram illustrating the relationship between the Active Pharmaceutical Ingredient (API) Safinamide and its potential impurities originating from synthesis, degradation, and metabolism.
References
- 1. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
NW-1689 stability issues in long-term sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of the small molecule inhibitor, NW-1689. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental data.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues encountered during the storage and handling of this compound.
Q1: I'm observing a decrease in the potency of my this compound stock solution over time. What could be the cause?
A gradual loss of potency is often attributed to chemical degradation. This compound is susceptible to hydrolysis and oxidation, especially when stored improperly.[1][2] Key factors that accelerate degradation include exposure to light, elevated temperatures, and repeated freeze-thaw cycles.[3][4]
To troubleshoot, consider the following:
-
Storage Temperature: Are you storing your stock solution at the recommended -80°C? Storage at higher temperatures, such as -20°C or 4°C, can permit slow degradation over weeks or months.[4]
-
Light Exposure: Is your stock solution protected from light? this compound is photosensitive, and exposure to ambient light can catalyze oxidative degradation.[5][6] Always use amber vials or wrap containers in foil.[7][8]
-
Freeze-Thaw Cycles: How many times has the stock solution been thawed and refrozen? Each cycle can introduce moisture and oxygen, contributing to degradation. It is best practice to prepare single-use aliquots to minimize these effects.[8][9]
Q2: After thawing my frozen stock of this compound in DMSO, I noticed a precipitate. Is the compound degrading?
Precipitation upon thawing does not necessarily indicate chemical degradation. It more commonly suggests that the solubility limit of this compound has been exceeded at the storage temperature or during the thawing process.[7]
To address this:
-
Ensure Complete Solubilization: Before use, allow the vial to equilibrate to room temperature slowly. Vortex the solution thoroughly to ensure all precipitate has redissolved.
-
Consider Solvent Choice: While DMSO is a common solvent, ensure it is anhydrous. Water content can promote hydrolysis.[2]
-
Optimize Stock Concentration: If precipitation is a persistent issue, consider preparing a slightly more dilute stock solution for long-term storage.
Q3: My HPLC analysis of a stored this compound sample shows new peaks that were not present initially. What are these?
The appearance of new peaks in an HPLC chromatogram is a strong indicator of chemical degradation.[7] These new peaks likely represent degradation products resulting from processes like hydrolysis or oxidation.[1][10]
To investigate further:
-
Characterize Degradants: If possible, use techniques like LC-MS to determine the mass of the new species and elucidate their structures.[10] This can help confirm the degradation pathway.
-
Perform Forced Degradation Studies: To understand potential degradation pathways, you can perform stress testing by exposing this compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light).[11] This helps in identifying and characterizing potential degradants.[12]
Stability Data Summary
The stability of this compound is highly dependent on storage conditions. The following tables summarize the degradation of this compound under various temperatures and in different solvents over a 6-month period, as determined by HPLC analysis.[13]
Table 1: Effect of Temperature on this compound Stability in DMSO (10 mM Stock)
| Storage Temperature | % Purity after 1 Month | % Purity after 3 Months | % Purity after 6 Months |
| 4°C | 97.2% | 91.5% | 84.3% |
| -20°C | 99.1% | 97.8% | 95.6% |
| -80°C | >99.9% | 99.8% | 99.7% |
Table 2: Effect of Solvent on this compound Stability at -20°C
| Solvent (1 mM) | % Purity after 6 Months | Key Observations |
| DMSO (anhydrous) | 98.5% | Minor oxidative degradant observed. |
| Ethanol | 96.2% | Formation of ethyl-ester related impurity. |
| Acetonitrile (B52724) | 99.3% | Highest stability among tested organic solvents. |
| PBS (pH 7.4) | 75.4% | Significant hydrolytic degradation. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol describes a reverse-phase HPLC (RP-HPLC) method for quantifying the purity of this compound and its degradation products.[14]
Instrumentation and Columns:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
Sample Preparation:
-
Dilute the this compound stock or stored sample to a final concentration of approximately 50 µM using a 50:50 mixture of Acetonitrile and Water.
-
Vortex to mix thoroughly.
-
Transfer the diluted sample to an HPLC vial for analysis.
Data Analysis:
-
The purity of this compound is calculated based on the peak area percentage.
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Stability
Caption: Troubleshooting flowchart for this compound stability issues.
Diagram 2: Potential Degradation Pathways for this compound
Caption: Simplified diagram of this compound degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions? For long-term storage, anhydrous dimethyl sulfoxide (B87167) (DMSO) or acetonitrile are recommended.[15] Avoid aqueous buffers for long-term storage due to the significant risk of hydrolysis.[16]
Q2: How should I store the solid (powder) form of this compound? The lyophilized powder should be stored at -20°C or below, protected from light and moisture.[17] A desiccator can be used to minimize exposure to humidity.[18]
Q3: Is this compound stable in cell culture media? The stability of this compound in aqueous media, including cell culture media at 37°C, is limited. It is recommended to prepare fresh dilutions from a frozen stock solution immediately before each experiment. For long-term experiments, the media containing this compound should be replaced frequently (e.g., every 24 hours) to maintain an effective concentration.[9]
Q4: How can I prevent contamination of my this compound stock? Handle all solutions using sterile techniques.[17] Prepare aliquots in a clean, controlled environment to prevent microbial or chemical contamination. Ensure that all containers and pipette tips are clean and free of residues.[3]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug degradation | PPTX [slideshare.net]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. academically.com [academically.com]
- 17. maxedoutcompounds.com [maxedoutcompounds.com]
- 18. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: NW-1689 Analytical Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of NW-1689 (FEM-1689), a novel, non-opioid compound for the treatment of neuropathic pain. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as FEM-1689, is a potent and selective sigma-2 (σ2) receptor/transmembrane protein 97 (TMEM97) ligand.[1][2][3] It is being developed for the treatment of neuropathic pain.[3][4] Its mechanism of action involves the inhibition of the integrated stress response (ISR), a cellular signaling pathway implicated in neuropathic pain.[1][2][5][6] By modulating the σ2R/TMEM97, FEM-1689 can reduce pain hypersensitivity without engaging opioid receptors.[1][6]
Q2: What are the most common analytical techniques for the quantification of this compound in biological matrices?
A2: For the quantitative bioanalysis of small molecule drugs like this compound in complex biological matrices such as plasma, serum, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique.[7][8][9] This method offers high sensitivity, selectivity, and throughput, which are crucial for pharmacokinetic and toxicokinetic studies during drug development.[8][9]
Q3: What are the key challenges in developing a robust LC-MS/MS method for this compound?
A3: The primary challenges in developing a robust LC-MS/MS method for this compound are likely to be:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and compromising accuracy and precision.[7][10][11][12]
-
Achieving Sufficient Sensitivity: For preclinical and clinical studies, the method needs to be sensitive enough to quantify low concentrations of the drug and its metabolites.
-
Metabolite Identification and Quantification: Understanding the metabolic fate of this compound is crucial, and the analytical method should be able to separate and quantify key metabolites.
-
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.
Troubleshooting Guide
This guide addresses common pitfalls encountered during the development of an LC-MS/MS analytical method for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Active sites on the column. 4. Sample solvent incompatible with mobile phase. | 1. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce injection volume or sample concentration. 3. Use a new column or a column with a different stationary phase. Add a modifier like formic acid to the mobile phase. 4. Dissolve the sample in the initial mobile phase. |
| Low Sensitivity/Poor Signal Intensity | 1. Ion suppression from matrix components. 2. Inefficient ionization of the analyte. 3. Suboptimal mass spectrometer settings. 4. Poor extraction recovery. | 1. Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Optimize chromatography to separate the analyte from interfering matrix components. 2. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique like atmospheric pressure chemical ionization (APCI). 3. Optimize collision energy and other MS/MS parameters. 4. Evaluate and optimize the sample extraction procedure. |
| High Signal-to-Noise Ratio (Noisy Baseline) | 1. Contaminated mobile phase or LC system. 2. Detector noise. 3. Incomplete sample cleanup. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the LC system. 2. Check detector settings and ensure proper grounding. 3. Improve the sample preparation method to remove more interfering substances. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. 4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column. 4. Check the pump for leaks and ensure a stable flow rate. |
| Matrix Effect (Ion Suppression/Enhancement) | 1. Co-eluting phospholipids (B1166683) or other endogenous matrix components. 2. Inadequate sample preparation. | 1. Modify the chromatographic gradient to better separate this compound from the suppression zone. 2. Switch from protein precipitation to a more selective sample preparation method like LLE or SPE. Use a phospholipid removal plate/column. 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
Experimental Protocols
Hypothetical UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol is a hypothetical example based on a validated method for a similar compound and general best practices.[13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or similar
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: To be determined by direct infusion of this compound and the IS.
3. Method Validation Parameters
The developed method should be validated according to regulatory guidelines, with acceptance criteria typically as follows:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor should be ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the nominal concentration |
Visualizations
Signaling Pathway of this compound
References
- 1. pnas.org [pnas.org]
- 2. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurexplain.com [neurexplain.com]
- 5. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of a highly selective mixed-affinity sigma receptor ligand, in rat plasma by ultra performance liquid chromatography mass spectrometry and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve challenges for NW-1689 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantification of NW-1689 using calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when creating a calibration curve for a novel compound like this compound?
A1: The most common challenges include dealing with matrix effects, ensuring the linearity of the curve, selecting an appropriate internal standard, and preparing accurate calibration standards.[1][2][3] Matrix effects, which are alterations in the analyte's response due to other components in the sample, are a primary concern in bioanalytical methods.[4][5]
Q2: What is a matrix effect and how can it affect the quantification of this compound?
A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix.[1][5] This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the actual concentration of this compound.[4][5] Matrix effects are a significant source of imprecision and inaccuracy in quantitative LC-MS/MS analyses.[1]
Q3: How can I minimize matrix effects for this compound analysis?
A3: To minimize matrix effects, you can:
-
Improve sample preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6]
-
Optimize chromatography: Adjust the mobile phase or use a different column to separate this compound from matrix components.[6]
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by the matrix.[6][7]
-
Use matrix-matched calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.[6][7]
Q4: My calibration curve for this compound is not linear. What are the possible causes?
A4: Non-linearity in calibration curves can be caused by several factors, including:
-
Inappropriate choice of regression model[8]
Q5: What should I do if my calibration curve is consistently non-linear?
A5: If you consistently observe a non-linear calibration curve, you should first try to address the potential causes, such as improving sample cleanup or diluting high-concentration samples.[6] If the non-linearity is reproducible and cannot be resolved, you may consider using a non-linear regression model, such as a quadratic fit.[6][10] However, the choice of a non-linear model must be thoroughly justified and validated.[6]
Q6: How many calibration standards should I use for my this compound assay?
A6: It is recommended to use a minimum of six non-zero calibration standards to ensure the reliability of the calibration curve.[7] The standards should be distributed across the expected concentration range of your samples, including a point at the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[7]
Troubleshooting Guides
Problem 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Q: My calibration curve for this compound looks good, but my low, medium, and high QC samples are failing to meet the acceptance criteria for accuracy and precision. What should I investigate?
A: This is a common issue that can point to several potential problems. Here is a step-by-step guide to troubleshoot this issue:
-
Review Standard and QC Preparation:
-
Separate Stock Solutions: Ensure that your calibration standards and QC samples were prepared from separate stock solutions.[11] This is a critical step to verify the accuracy of your weighings and dilutions.
-
Analyte Stability: Confirm the stability of this compound in the stock solution and in the final matrix at the storage temperature.[9] Degradation of the analyte in the QC samples can lead to inaccurate results.
-
Pipetting and Dilution Errors: Review your sample preparation workflow for any potential sources of error.[9] Inconsistent technique can lead to imprecision.[9]
-
-
Investigate Matrix Effects:
-
Inconsistent Matrix Effects: While matrix-matched calibrators can account for consistent matrix effects, variability in the matrix between different lots or samples can lead to imprecision.[4]
-
Use of a SIL-IS: If you are not already using a stable isotope-labeled internal standard, this is highly recommended to compensate for sample-to-sample variations in matrix effects and extraction recovery.[7]
-
-
Assess for Heteroscedasticity:
-
Weighted Regression: If you are using a linear regression model, the assumption is that the variance of the error is constant across the concentration range. This is often not the case in bioanalytical assays (a phenomenon known as heteroscedasticity).[7] Try applying a weighting factor to your regression, such as 1/x or 1/x², which gives more weight to the lower concentration points and can improve accuracy at the low end of the curve.[12]
-
Problem 2: Non-Linear Calibration Curve
Q: I am consistently observing a non-linear calibration curve for this compound, particularly at higher concentrations. How can I troubleshoot this?
A: A non-linear calibration curve can be addressed through a systematic process of elimination.
-
Check for Detector Saturation:
-
Dilute High-Concentration Standards: The most common cause of non-linearity at the upper end of the curve is detector saturation.[7][8] Dilute your highest concentration standards and re-run the curve. If linearity is restored at a lower concentration range, you have likely identified the upper limit of the linear dynamic range.
-
-
Evaluate Matrix Effects:
-
Sample Cleanup: As mentioned previously, matrix effects can contribute to non-linearity.[7][8] Try to improve your sample cleanup procedure to remove more of the interfering matrix components.
-
Post-Column Infusion Experiment: To qualitatively assess for matrix effects, you can perform a post-column infusion experiment. This involves infusing a constant flow of this compound into the mass spectrometer while injecting an extracted blank matrix sample. A suppression or enhancement of the signal at the retention time of this compound would indicate the presence of co-eluting matrix components.
-
-
Consider a Non-Linear Regression Model:
Data Presentation
Table 1: Example Calibration Curve Parameters for this compound
| Parameter | Value | Acceptance Criteria |
| Regression Model | Linear | N/A |
| Weighting | 1/x² | N/A |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 1.0 | Signal-to-Noise > 10 |
| ULOQ (ng/mL) | 1000 | Within linear range |
| Calibration Range (ng/mL) | 1.0 - 1000 | Covers expected sample concentrations |
Table 2: Example QC Sample Performance for this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ QC | 1.0 | 0.95 | 95.0 | 8.5 | Accuracy: 80-120%, Precision: ≤20% |
| Low QC | 3.0 | 2.90 | 96.7 | 6.2 | Accuracy: 85-115%, Precision: ≤15% |
| Mid QC | 50 | 51.5 | 103.0 | 4.1 | Accuracy: 85-115%, Precision: ≤15% |
| High QC | 800 | 780 | 97.5 | 3.5 | Accuracy: 85-115%, Precision: ≤15% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. This is your primary stock solution.
-
Prepare a second, independent primary stock solution for the preparation of QC samples.[11]
-
-
Intermediate Stock Solutions:
-
Perform serial dilutions of the primary stock solutions to create a series of intermediate stock solutions at appropriate concentrations for spiking into the matrix.
-
-
Preparation of Calibration Standards:
-
Spike the appropriate intermediate stock solutions into a blank biological matrix to achieve the desired final concentrations for your calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Preparation of Quality Controls:
-
Using the independent set of intermediate stock solutions, spike the blank biological matrix to prepare LLOQ, low, medium, and high QC samples.
-
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the final elution solvent.
-
Set B (Post-extraction Spike): Extract blank matrix samples and then spike the extracts with the low and high concentration standards.
-
Set C (Pre-extraction Spike): Spike blank matrix with low and high concentration standards and then extract them.
-
-
Analyze and Calculate Matrix Factor:
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the matrix factor (MF) as the ratio of the peak area of the post-extraction spiked sample (Set B) to the peak area of the neat solution (Set A).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A troubleshooting decision tree for non-linear calibration curves.
Caption: Diagram illustrating the concept of matrix effects (ion suppression).
References
- 1. eijppr.com [eijppr.com]
- 2. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 10. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for NW-1689 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the compound NW-1689 during liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating ion suppression for this compound.
Issue 1: Poor Signal-to-Noise, Low Analyte Response, or Inconsistent Results for this compound
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): Develop a selective SPE method to isolate this compound from endogenous materials like phospholipids (B1166683) and salts.[3]
-
Liquid-Liquid Extraction (LLE): Utilize LLE to partition this compound into a clean solvent, leaving behind many interfering substances.[3]
-
Protein Precipitation: While a simpler method, it may not be sufficient as it primarily removes proteins and can leave other suppressive agents like phospholipids in the sample.[3][4]
-
-
Enhance Chromatographic Separation: Increasing the separation between this compound and interfering compounds can significantly reduce ion suppression.[5]
-
Gradient Modification: Adjust the mobile phase gradient to better resolve this compound from the matrix.
-
Column Chemistry: Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find one that provides optimal selectivity.
-
UPLC/UHPLC: Employing Ultra-High-Performance Liquid Chromatography can provide sharper peaks and better resolution, reducing the chances of co-elution.
-
-
Adjust Mass Spectrometer Parameters:
-
Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[4]
-
Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages to enhance the specific ionization of this compound.
-
Flow Rate Reduction: Reducing the mobile phase flow rate into the mass spectrometer can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts.[1][4]
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which will lower the concentration of interfering matrix components.[1] This is only a viable option if the concentration of this compound is high enough to be detected after dilution.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it in the analysis of this compound?
A1: Ion suppression is a matrix effect that leads to a decreased response of an analyte, in this case, this compound, in a mass spectrometer.[2] This occurs when co-eluting components from the sample matrix interfere with the ionization of this compound in the ion source. The presence of these interfering species can hinder the efficiency of droplet formation and evaporation, which in turn reduces the number of charged this compound ions that reach the detector.[5]
Common causes of ion suppression include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), proteins, and metabolites naturally present in biological samples.[3][5]
-
Exogenous substances: Contaminants introduced during sample handling, such as plasticizers, detergents, and mobile phase additives like ion-pairing agents.
-
High analyte concentration: At very high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: Two primary experimental protocols can be used to diagnose and quantify ion suppression: the Post-Column Infusion experiment and the Post-Extraction Spike analysis.
Q3: What is the Post-Column Infusion experiment and how do I perform it?
A3: The Post-Column Infusion experiment is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Prepare an Infusion Solution: Create a standard solution of this compound in a suitable solvent (e.g., mobile phase).
-
Set up the Infusion: Use a syringe pump to deliver the this compound solution at a constant, low flow rate.
-
Introduce into the MS: Tee the infusion line into the mobile phase flow path between the LC column and the mass spectrometer's ion source.
-
Equilibrate: Allow the infused this compound signal to stabilize, which will appear as a constant elevated baseline.
-
Inject a Blank Matrix: Inject a blank matrix sample (that has undergone the same preparation as your actual samples).
-
Analyze the Data: A dip in the stable baseline signal of this compound indicates a region where co-eluting matrix components are causing ion suppression.
Q4: What is the Post-Extraction Spike analysis and how do I perform it?
A4: The Post-Extraction Spike analysis is a quantitative method to determine the percentage of ion suppression for this compound in a specific matrix.
Experimental Protocol: Post-Extraction Spike
-
Prepare a Neat Solution: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). Analyze this to get the reference peak area (Peak Area A).
-
Prepare a Blank Matrix Extract: Process a blank sample matrix through your entire sample preparation procedure.
-
Spike the Extract: After the final extraction step, spike the clean extract with this compound at the same final concentration as the neat solution.
-
Analyze the Spiked Extract: Analyze this sample to obtain the peak area in the presence of the matrix (Peak Area B).
-
Calculate Ion Suppression:
-
Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
Ion Suppression (%) = 100 - Matrix Effect (%)
-
A value greater than 0% for ion suppression indicates a loss of signal due to the matrix.
-
Q5: Which sample preparation technique is best for minimizing ion suppression for this compound?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of this compound. The table below compares the effectiveness of common techniques.
| Sample Preparation Technique | Effectiveness in Removing Interferences | Common Interferences Removed |
| Solid-Phase Extraction (SPE) | High | Salts, Phospholipids, Proteins |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Salts, Some Phospholipids |
| Protein Precipitation | Low to Moderate | Proteins |
Generally, SPE is considered the most effective method for removing a broad range of interfering compounds.[2][3]
Q6: Can an internal standard help correct for ion suppression?
A6: Yes, using a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for ion suppression. A SIL-IS has nearly identical chemical and physical properties to this compound and will therefore be affected by ion suppression to the same extent. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Visualizations
Caption: Troubleshooting workflow for addressing poor signal of this compound.
Caption: Experimental setup for a Post-Column Infusion experiment.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for NW-1689 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the analysis of NW-1689.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for accurate quantification of this compound?
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, this compound).[1] It is added at a known concentration to all samples, including calibration standards and unknown samples, before sample preparation and analysis.[2][3] The primary purpose of an IS is to correct for the variability that can be introduced during the analytical workflow, such as inconsistencies in sample preparation, injection volume, and instrument response.[2][4] By using the ratio of the analyte signal to the IS signal for quantification, the accuracy and precision of the results can be significantly improved.[2][3]
Q2: What are the key characteristics of an ideal internal standard for this compound analysis?
An ideal internal standard for this compound should possess the following characteristics:
-
Structural Similarity: The IS should be chemically similar to this compound to ensure comparable behavior during sample extraction, chromatography, and ionization.[1][5]
-
Not Present in Samples: The selected IS must not be naturally present in the biological matrix being analyzed.[1][5]
-
Chromatographic Resolution: The IS peak should be well-resolved from the this compound peak and any other endogenous components in the sample, unless a mass spectrometer is used that can differentiate them.[2][6]
-
Elution Close to the Analyte: The IS should elute near the analyte of interest to ensure it experiences similar matrix effects.[5][7]
-
Stability: The IS must be chemically stable throughout the entire analytical process, from sample preparation to detection.[5]
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.[5]
Q3: What are the different types of internal standards I can use for this compound analysis, particularly for LC-MS?
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, two main types of internal standards are commonly used:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard".[7] A SIL-IS is a version of this compound where one or more atoms (e.g., 1H, 12C, 14N) are replaced with their stable heavy isotopes (e.g., 2H or Deuterium, 13C, 15N).[7][8][9] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience the same degree of ionization suppression or enhancement, providing the most accurate correction.[8]
-
Structural Analogs: These are molecules with a close structural resemblance to this compound but with a different molecular weight.[8][9] They are a suitable alternative when a SIL-IS is not available. The chosen analog should have similar functional groups and physicochemical properties to mimic the behavior of this compound during analysis.[1]
Troubleshooting Guide
Problem: High variability in quantitative results for this compound.
-
Possible Cause: Inconsistent sample preparation or injection volume.
-
Solution: Incorporate an internal standard early in the sample preparation process. Adding the IS before any extraction steps helps to correct for analyte loss and variations in recovery.[2][7][8]
Problem: The internal standard peak is not detected or has a very low signal.
-
Possible Cause 1: The concentration of the IS is too low.
-
Solution 1: Prepare a fresh, higher concentration stock solution of the internal standard. The concentration should be similar to that of the analyte in the samples.[2]
-
Possible Cause 2: The IS is not stable under the analytical conditions.
-
Solution 2: Evaluate the stability of the IS in the sample matrix and analytical solutions. Consider a more stable structural analog if degradation is observed.
Problem: The internal standard peak co-elutes with an interfering peak from the matrix.
-
Possible Cause: Insufficient chromatographic separation.
-
Solution: Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to achieve better resolution between the IS and the interfering peak.[2][6] If using LC-MS, ensure the mass spectrometer can differentiate between the IS and the co-eluting species based on their mass-to-charge ratio.[3][6]
Data Presentation: Comparison of Potential Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Similarity to Analyte | Nearly identical chemical and physical properties.[8] | Similar, but not identical.[9] |
| Chromatographic Behavior | Co-elutes with the analyte.[3] | Elutes close to the analyte.[5] |
| Correction for Matrix Effects | Excellent, as it experiences the same ionization suppression/enhancement.[8] | Good, but may not perfectly mimic the analyte's response to matrix effects. |
| Availability | Often requires custom synthesis, can be expensive. | More likely to be commercially available. |
| Cost | High | Moderate |
| Recommendation | Gold standard , highly recommended for regulated bioanalysis.[7] | A practical and effective alternative when a SIL-IS is unavailable. |
Experimental Protocols
Protocol: Selection and Validation of an Internal Standard for LC-MS/MS Analysis of this compound
-
Internal Standard Candidate Selection:
-
If available, procure a stable isotope-labeled version of this compound (e.g., this compound-d4, this compound-13C3).
-
If a SIL-IS is not available, search for structural analogs of this compound with similar functional groups and physicochemical properties. Select 2-3 candidates for evaluation.
-
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound and each IS candidate in an appropriate organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
-
Chromatographic Method Development:
-
Develop an LC method that provides good peak shape and retention for this compound.
-
Inject a mixture of this compound and the IS candidates to verify that the IS elutes close to the analyte and is resolved from it and other potential interferences.
-
-
Mass Spectrometry Optimization:
-
Optimize the MS/MS parameters (e.g., precursor/product ion transitions, collision energy) for this compound and each IS candidate to achieve maximum signal intensity.
-
-
Evaluation of Internal Standard Performance:
-
Prepare a set of calibration standards and quality control (QC) samples by spiking known concentrations of this compound and the chosen IS into the relevant biological matrix.
-
Process the samples using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound.
-
The chosen internal standard should result in a linear calibration curve with a correlation coefficient (r2) > 0.99 and acceptable accuracy and precision for the QC samples.
-
Visualization
Caption: Workflow for selecting an internal standard for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. m.youtube.com [m.youtube.com]
addressing poor peak shape in NW-1689 chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues with poor peak shape during the chromatographic analysis of NW-1689.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" peak shape in chromatography?
A1: An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] Peak symmetry is crucial for accurate quantification and high resolution between adjacent peaks.[2][3] The symmetry of a peak can be quantified using the tailing factor (T) or asymmetry factor (As). A tailing factor of 1 indicates a perfectly symmetrical peak.[1]
Q2: What are the most common types of poor peak shape?
A2: The most common forms of poor peak shape are peak tailing and peak fronting. Peak tailing is characterized by a trailing edge that is longer than the leading edge, while peak fronting exhibits a leading edge that is broader than the trailing edge.[4][5][6]
Q3: Why is my this compound peak tailing?
A3: Peak tailing for a compound like this compound, particularly if it is a basic compound, can be caused by several factors. These include secondary interactions with the stationary phase (e.g., with acidic silanol (B1196071) groups), an inappropriate mobile phase pH, column overload, or issues with the HPLC system such as extra-column volume.[2][3][5]
Q4: What causes peak fronting in my this compound analysis?
A4: Peak fronting is often a result of column overload, where too much sample is injected, or the sample concentration is too high.[4][5] Other potential causes include poor sample solubility in the mobile phase or a physical collapse of the column bed.[5][7]
Q5: Can the mobile phase composition affect the peak shape of this compound?
A5: Yes, the mobile phase is a critical factor. An incorrect pH, especially if it is close to the pKa of this compound, can lead to poor peak shape.[2] The choice of organic solvent and the presence of additives or buffers also play a significant role in achieving symmetrical peaks.[2][8]
Troubleshooting Guides for Poor Peak Shape
Addressing Peak Tailing
Peak tailing is a common issue that can compromise the accuracy of your results.[3] The following guide will help you diagnose and resolve tailing peaks in your this compound chromatogram.
Step 1: Initial Assessment
-
Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing? If all peaks are tailing, it could indicate a system-wide issue like a blocked column frit or a void in the column.[1][7]
-
Review your method parameters: Check the mobile phase pH, injection volume, and sample concentration.
Step 2: Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Step 3: Common Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Interactions between this compound and active sites on the stationary phase, such as silanol groups, can cause tailing.[2][3] Adding an acidic modifier like 0.1% formic acid to the mobile phase can suppress these interactions.[9] Using a highly deactivated or end-capped column can also minimize this effect.[2][7] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[2] Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended. For basic compounds, a lower pH (e.g., around 3) is often beneficial.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[3] To check for this, dilute the sample and see if the peak shape improves.[5] If it does, reduce the injection volume or sample concentration. |
| Extra-Column Effects | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[2][3] Use tubing with a narrow internal diameter to minimize dead volume.[2] |
| Column Contamination or Degradation | Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape.[3] Try washing the column with a strong solvent or, if the problem persists, replace the column.[1] |
Addressing Peak Fronting
Peak fronting is less common than tailing but can still significantly impact your analysis.
Step 1: Initial Assessment
-
Review the sample concentration and injection volume: High concentrations are a frequent cause of fronting.[4]
-
Check sample solubility: Ensure that this compound is fully dissolved in the mobile phase.[5][7]
Step 2: Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Step 3: Common Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | This is a primary cause of fronting, especially concentration overload.[4] Reduce the amount of sample injected by either lowering the concentration or the injection volume.[5] |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[5][7] Try reducing the sample concentration or dissolving the sample in a solvent that is weaker than the mobile phase.[7][9] |
| Column Collapse | A physical change in the column, such as a void at the inlet or a collapsed bed, can cause fronting.[5][7] This can happen if the column is operated under harsh conditions (e.g., extreme pH or temperature).[5] If you suspect column collapse, you may need to replace the column. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[9] |
Experimental Protocol: Mobile Phase pH Optimization for this compound
This protocol describes a systematic approach to optimize the mobile phase pH to improve the peak shape of this compound, assuming it is a basic compound prone to tailing.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid (or other suitable acid)
-
Buffer salts (e.g., ammonium (B1175870) formate)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh and dissolve the this compound standard in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of mobile phases:
-
Prepare an aqueous component for several different pH levels. For a basic compound, a good starting range is pH 3 to 5.
-
For example, prepare aqueous solutions containing 0.1% formic acid (pH ~2.7), and buffered solutions at pH 3.5, 4.5, and 5.5 using a suitable buffer like ammonium formate (B1220265) at a concentration of 10-25 mM.
-
The organic component will be a consistent percentage of acetonitrile or methanol.
-
-
Equilibrate the system: Begin with the lowest pH mobile phase. Flush the column with the new mobile phase for at least 15-20 column volumes to ensure it is fully equilibrated.
-
Inject the this compound standard: Perform several injections to ensure reproducibility.
-
Acquire and analyze the data: Record the chromatograms and calculate the tailing factor for the this compound peak at each pH level.
-
Repeat for each pH: Sequentially test each mobile phase, ensuring the column is properly equilibrated before each new set of injections.
-
Evaluate the results: Compare the tailing factors obtained at each pH to determine which condition provides the most symmetrical peak.
Data Presentation: Impact of Mobile Phase pH on Peak Tailing
| Mobile Phase Aqueous Component | Approximate pH | This compound Tailing Factor (T) | Observations |
| 0.1% Formic Acid in Water | 2.7 | 1.1 | Significant improvement in peak symmetry. |
| 10 mM Ammonium Formate | 3.5 | 1.3 | Moderate tailing. |
| 10 mM Ammonium Formate | 4.5 | 1.8 | Increased tailing. |
| 10 mM Ammonium Formate | 5.5 | 2.5 | Severe tailing. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
reducing background noise in NW-1689 bioanalysis
Welcome to the technical support center for the bioanalysis of NW-1689. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, specifically focusing on the reduction of background noise in quantitative LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is background noise in the context of LC-MS/MS bioanalysis?
A: Background noise refers to the baseline signal generated by the mass spectrometer that is not attributable to the analyte of interest (this compound) or its internal standard. This noise can be chemical, electronic, or a result of matrix effects.[1][2] Systemic and random noise can complicate datasets, potentially hiding peaks from molecules at low concentrations or creating false positive signals.[2]
Q2: Why is high background noise a problem for this compound quantification?
A: High background noise decreases the signal-to-noise (S/N) ratio, which directly impacts the sensitivity and accuracy of the assay.[1] It can obscure the analyte peak, especially at the lower limit of quantification (LLOQ), leading to poor precision, inaccurate results, and a reduced ability to detect low concentrations of this compound in biological samples.[1]
Q3: What are the most common sources of background noise?
A: The most common sources include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) that suppress or enhance the ionization of this compound.[3][4]
-
System Contamination: Buildup of residues from previous samples, mobile phases, or improperly cleaned system components.[1][5]
-
Solvent and Reagent Purity: Use of non-LC-MS grade solvents, additives, or water can introduce contaminants.[6][7][8]
-
Consumables: Leachates from plastic tubes, pipette tips, and collection plates (e.g., plasticizers like phthalates) can appear as background ions.[8]
-
Instrumental Issues: Unstable solvent flow, leaks, or dirty ion source components can create a noisy baseline.[1][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating sources of background noise during the bioanalysis of this compound.
Issue 1: High Baseline Noise in Blank Injections
A high and noisy baseline in a blank injection (mobile phase or extracted blank matrix) points to contamination from the solvent delivery system or the MS instrument itself, rather than the sample matrix.
Systematic Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting high background noise.
Issue 2: High Background or Interfering Peaks in Extracted Samples Only
If blank injections are clean but extracted samples (including matrix blanks) show high background, the issue is likely related to the sample preparation method and resulting matrix effects.
Potential Cause: Inefficient Sample Cleanup Biological matrices like plasma and serum contain high levels of proteins and phospholipids, which are major sources of ionization suppression and background noise.
Solution: Optimize Sample Preparation The choice of sample preparation is critical. The goal is to remove matrix components while efficiently recovering this compound.[10][11][12] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[12][13]
Comparison of Sample Preparation Techniques
| Technique | Principle | Relative Cleanliness | Throughput | Method Development |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., Acetonitrile). | Low | High | Minimal |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases based on polarity and pH.[13] | Medium | Medium | Moderate |
| Solid-Phase Extraction (SPE) | Chromatographic separation of this compound from matrix components using a solid sorbent.[13] | High | Low-Medium | Intensive |
Recommendation: While PPT is fast, it often results in the highest background due to insufficient removal of phospholipids. For sensitive assays, SPE is recommended as it provides the cleanest extracts by combining different retention mechanisms (e.g., reversed-phase and ion exchange) to selectively isolate the analyte.[13] If throughput is a major concern, modern techniques like Supported Liquid Extraction (SLE) offer the cleanliness of LLE in a high-throughput 96-well plate format.[10]
Sample Preparation Workflow Overview
Caption: Comparison of common sample preparation workflows.
Issue 3: Inconsistent Background Noise Across a Batch
Variable background noise can indicate problems with reproducibility in sample handling, carryover from high-concentration samples, or inconsistent instrument performance.
Potential Cause: Sample Carryover Residual analyte from a high-concentration sample adsorbing to surfaces in the autosampler or column and eluting in subsequent injections.
Solution: Optimize Wash Methods
-
Injector Wash: Use a strong wash solvent in the autosampler wash routine. The ideal wash solvent should be stronger than the mobile phase to effectively solubilize this compound. A typical strong wash is a mixture of Acetonitrile, Isopropanol, and Water.
-
Blank Injections: Place strategic blank injections after high-concentration standards or samples in the sequence to assess and mitigate carryover.
-
Gradient Optimization: Ensure the gradient is sufficient to elute all components from the column before the next injection. Extending the gradient or adding a high-organic flush at the end of the run can help clean the column.[5]
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Generic SPE Protocol for this compound (Mixed-Mode Cation Exchange)
This protocol assumes this compound is a basic compound.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of ultrapure water through the cartridge, followed by 1 mL of 25 mM Ammonium Formate buffer (pH 3.0). Do not let the sorbent go dry.[14]
-
Load: Load 200 µL of pre-treated plasma sample (diluted 1:1 with the equilibration buffer).
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 25 mM Ammonium Formate buffer (pH 3.0).
-
Wash 2 (Non-Polar Interference Removal): Wash the cartridge with 1 mL of 20% Methanol in water.
-
Elute: Elute this compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the analyte, disrupting its ionic bond with the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS System "Steam Clean" Procedure
This procedure helps remove stubborn, non-specific contamination from the MS source.[15]
-
Remove Column: Replace the analytical column with a union or restriction capillary.
-
Set LC Flow: Set the LC to deliver a composition of 75:25 Methanol:Water at a flow rate of 0.5 mL/min.
-
Set MS Gas and Temperature:
-
Set the nebulizer pressure to its maximum recommended value (e.g., 60 psi).
-
Set the drying gas flow to its maximum (e.g., 13 L/min).
-
Set the drying gas temperature to its maximum (e.g., 350 °C).
-
-
Divert to MS: Ensure the flow is directed into the mass spectrometer.
-
Run Overnight: Allow the system to run under these conditions for at least 8-12 hours (overnight). This high-temperature, high-gas flow process helps to volatilize and remove contaminants from the ion source.[15]
-
Equilibrate: Before running samples, allow the system to fully cool down and equilibrate with the analytical mobile phase and column.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Why Does the MS Baseline Spike at a Specific Time During LC-MS/MS Gradient Elution | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijstr.org [ijstr.org]
- 15. agilent.com [agilent.com]
Technical Support Center: Method Refinement for Robust FEM-1689 Measurement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing FEM-1689 in their experiments. The information is presented in a question-and-answer format to directly address specific issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is FEM-1689 and what is its primary mechanism of action?
FEM-1689 is a novel, non-opioid small molecule compound developed for the potential treatment of neuropathic pain.[1] Its primary mechanism of action is as a highly specific ligand for the sigma 2 receptor (σ2R), which has been identified as transmembrane protein 97 (TMEM97).[2] By binding to σ2R/TMEM97, FEM-1689 inhibits the integrated stress response (ISR), a cellular signaling pathway implicated in various disease states, including neuropathic pain.[2][3]
Q2: In what preclinical models has FEM-1689 shown efficacy?
FEM-1689 has demonstrated significant efficacy in reducing mechanical hypersensitivity in mouse models of:
-
Spared Nerve Injury (SNI): A model of traumatic nerve injury.[2]
-
Chemotherapy-Induced Neuropathy: A common side effect of certain cancer treatments.[1]
-
Diabetic Neuropathy: Nerve damage associated with diabetes, modeled by methylglyoxal (B44143) (MGO)-induced hypersensitivity.[1]
Q3: What is the Integrated Stress Response (ISR) and how does FEM-1689 affect it?
The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to various stressors. However, chronic activation of the ISR can contribute to disease pathology. FEM-1689 has been shown to inhibit the ISR by reducing the phosphorylation of the eukaryotic initiation factor 2 alpha (p-eIF2α), a key event in the ISR cascade.[2][3] This inhibition is dependent on the presence of its target, σ2R/TMEM97.[2]
Q4: What are the known off-target activities of FEM-1689?
FEM-1689 exhibits high selectivity for σ2R/TMEM97. It is over 100-fold more selective for σ2R/TMEM97 than for a panel of over 40 other central nervous system (CNS) proteins.[2] Its most significant off-target interactions are with the sigma 1 receptor (σ1R) and the norepinephrine (B1679862) transporter (NET), for which it shows 10-fold and 24-fold lower affinity, respectively, compared to σ2R/TMEM97.[2]
Troubleshooting Guides
In Vivo Experiments (Mouse Models of Neuropathic Pain)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy in reducing mechanical allodynia | Improper drug preparation or administration: Incorrect dilution, precipitation of the compound, or unsuccessful intravenous injection. | - Ensure the stock solution of FEM-1689 in 100% DMSO is fully dissolved before further dilution in sterile 0.9% saline.[2] - Visually inspect the final solution for any precipitates before injection. - Confirm successful tail vein injection by observing for any leakage or swelling at the injection site. |
| Incorrect dosage: The administered dose may be too low to elicit a therapeutic effect. | - The reported effective dose in mice is 20 mg/kg administered intravenously.[2][3] Ensure accurate calculation of the dose based on the animal's body weight. | |
| Issues with the animal model: The nerve injury may not have been successfully induced, or the animals may be poor responders. | - Verify the successful induction of neuropathy by observing a significant decrease in paw withdrawal threshold in vehicle-treated animals compared to baseline. - Ensure consistent and reproducible surgical procedures. | |
| High variability in behavioral responses | Inconsistent von Frey testing procedure: Variations in filament application, habituation time, or environmental conditions. | - Strictly adhere to a standardized von Frey testing protocol.[4][5][6] - Ensure adequate habituation of the mice to the testing environment and apparatus before each session.[7] - Maintain a quiet and consistent testing environment to minimize stress on the animals. |
| Animal stress: Improper handling or stressful environmental conditions can influence pain perception. | - Handle mice gently and allow for adequate acclimatization to the facility and testing rooms. |
In Vitro Experiments (ISR Inhibition Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reduction in p-eIF2α levels | Cell line does not express sufficient levels of σ2R/TMEM97. | - Confirm the expression of σ2R/TMEM97 in your cell line of interest using techniques like qPCR or Western blotting. - Consider using a cell line known to express the target, such as HEK293T cells or primary dorsal root ganglion (DRG) neurons.[2] |
| Incorrect concentration or incubation time of FEM-1689. | - The IC50 for p-eIF2α reduction in wild-type mouse DRG neurons is approximately 30 nM.[2] A concentration of 100 nM has been shown to produce maximal inhibition.[2] - Maximum inhibition of the ISR is observed after 16 hours of treatment.[2][3] | |
| High background in immunocytochemistry (ICC) for p-eIF2α | Non-specific antibody binding. | - Ensure adequate blocking of the cells with a suitable blocking agent (e.g., normal goat serum).[8] - Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.[9] |
| Endogenous peroxidase activity (if using HRP-conjugated secondary antibodies). | - Quench endogenous peroxidase activity by treating the cells with 3% hydrogen peroxide before antibody incubation.[10] | |
| Inconsistent or weak staining | Poor antibody quality or improper storage. | - Use an antibody validated for ICC and store it according to the manufacturer's instructions. |
| Suboptimal fixation or permeabilization. | - Optimize fixation and permeabilization steps for your specific cell type and antibody. Insufficient permeabilization can prevent the antibody from reaching the intracellular target.[9] |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of FEM-1689
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) for σ2R/TMEM97 | 17 ± 8 nM | - | [2] |
| IC50 for p-eIF2α Reduction | 30 nM | Wild-type mouse DRG neurons | [2] |
| IC50 for p-eIF2α Reduction (2-hour treatment) | 5.89 nM | HEK293T cells | [2][3] |
| IC50 for p-eIF2α Reduction (16-hour treatment) | 0.74 nM | HEK293T cells | [2][3] |
| Effective In Vivo Dose | 20 mg/kg (intravenous) | Mouse (SNI and MGO models) | [2][3] |
| Duration of Action (In Vivo) | Up to 4 days | Mouse (SNI model) | [2] |
| Half-life for p-eIF2α Reduction (In Vitro) | 5.0 hours | Wild-type mouse DRG neurons | [2] |
Table 2: Selectivity Profile of FEM-1689
| Receptor/Transporter | Binding Affinity (Ki) | Selectivity vs. σ2R/TMEM97 | Reference |
| σ2R/TMEM97 | 17 ± 8 nM | - | [2] |
| σ1R | 170 nM (approx. 10-fold lower affinity) | 10-fold | [2] |
| Norepinephrine Transporter (NET) | 408 nM (approx. 24-fold lower affinity) | 24-fold | [2] |
| Other CNS Proteins (panel of >40) | >100-fold lower affinity | >100-fold | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of FEM-1689 in Mice
1. Preparation of FEM-1689 Solution: a. Prepare a 200 mM stock solution of FEM-1689 in 100% dimethyl sulfoxide (B87167) (DMSO).[2] b. Store the stock solution at -20°C.[2] c. On the day of the experiment, further dilute the stock solution in sterile 0.9% saline to the desired final concentration for injection.[2] The final injection volume should be 5 µL per gram of mouse body weight (e.g., 100 µL for a 20 g mouse).[2]
2. Intravenous (Tail Vein) Injection: a. Anesthetize the mouse using isoflurane/oxygen (50:50).[2] b. Gently restrain the mouse and warm the tail to dilate the lateral tail vein. c. Using a Hamilton syringe with a 27-gauge needle, slowly inject the prepared FEM-1689 solution into the lateral tail vein.[2] d. Monitor the animal for any signs of distress during and after the injection.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
1. Habituation: a. Place the mice in individual Plexiglas chambers on an elevated wire mesh floor. b. Allow the mice to acclimate to the testing environment for at least 60 minutes before starting the test.[7]
2. Testing Procedure (Up-Down Method): a. Start with a von Frey filament of intermediate force (e.g., 0.6 g). b. Apply the filament perpendicularly to the plantar surface of the hind paw until it just bends. Hold for approximately 2-3 seconds. c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament. e. The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Protocol 3: In Vitro Measurement of p-eIF2α by Immunocytochemistry
1. Cell Culture and Treatment: a. Culture cells (e.g., primary DRG neurons or HEK293T cells) on coverslips. b. Treat the cells with the desired concentrations of FEM-1689 or vehicle control for the specified duration (e.g., 16 hours for maximal ISR inhibition).[2]
2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.25% in PBS) for 10 minutes.
3. Immunostaining: a. Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour. b. Incubate the cells with a primary antibody specific for p-eIF2α overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. e. Wash the cells three times with PBS.
4. Imaging and Analysis: a. Mount the coverslips onto microscope slides. b. Acquire images using a fluorescence microscope. c. Quantify the fluorescence intensity of p-eIF2α staining in the cytoplasm of the cells.
Mandatory Visualizations
Caption: Signaling pathway of FEM-1689 in alleviating neuropathic pain.
Caption: Experimental workflow for evaluating FEM-1689 efficacy.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed-easy.com [biomed-easy.com]
- 6. mmpc.org [mmpc.org]
- 7. forum.painresearcher.net [forum.painresearcher.net]
- 8. qedbio.com [qedbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bma.ch [bma.ch]
dealing with variability in NW-1689 extraction recovery
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in the solid-phase extraction (SPE) recovery of NW-1689. The following information is based on established principles for small molecule extraction, which should be adapted and optimized for the specific physicochemical properties of this compound and the sample matrix.
Troubleshooting Guide: Low or Variable Recovery
Question: Why is my recovery of this compound low or inconsistent?
Low or variable recovery is a common issue in solid-phase extraction.[1] The underlying cause can typically be traced to one or more steps in the extraction workflow. A systematic approach is the best way to identify and resolve the issue.[2] The first step is to determine where the analyte is being lost by collecting and analyzing the eluate from each step of the process (load, wash, and elution fractions).[2][3]
Below is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or variable SPE recovery.
The variability in extraction recovery is influenced by a combination of factors related to the method, the sample, the sorbent, and the analyst's technique.
Caption: Key factors influencing this compound extraction recovery.
Summary of Common Issues and Solutions
The table below summarizes common issues encountered during the solid-phase extraction of small molecules, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte found in load fraction (poor retention) | - Sorbent Mismatch: Ensure the sorbent chemistry matches the polarity of this compound.[1][4] - Incorrect Sample pH: Adjust sample pH to ensure this compound is in its neutral form for optimal retention on reversed-phase sorbents.[5] - High Flow Rate: Decrease the sample loading flow rate to allow sufficient interaction time between this compound and the sorbent.[1] - Cartridge Overload: Reduce the sample amount or use a cartridge with a higher sorbent mass.[1][3] |
| Analyte found in wash fraction (premature elution) | - Wash Solvent Too Strong: Use a weaker wash solvent (e.g., lower percentage of organic solvent) that can remove interferences without eluting this compound.[3][4][5] | |
| Analyte not found in any fraction (strong retention) | - Elution Solvent Too Weak: Increase the strength of the elution solvent (e.g., higher percentage of organic modifier).[1][4] - Incorrect Elution pH: Adjust the pH of the elution solvent to ensure this compound is in a state that minimizes interaction with the sorbent.[1] - Insufficient Elution Volume: Increase the volume of the elution solvent in increments to ensure complete desorption.[1][6][7] | |
| Inconsistent Recovery | Poor Reproducibility Between Replicates | - Cartridge Bed Drying: Ensure the sorbent bed does not dry out between the conditioning and sample loading steps.[1][3] - Inconsistent Flow Rates: Use a vacuum or positive pressure manifold to maintain consistent flow rates during all steps.[5] - Variable Sample Pre-treatment: Follow a standardized and consistent sample preparation method.[6] - High Sample Viscosity: Dilute viscous samples to ensure even flow through the cartridge.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most important first step when troubleshooting low recovery? The most critical first step is to determine where the analyte is being lost.[2] You should perform the extraction by collecting the liquid from each step (loading, washing, and eluting) into separate vials. Analyze each fraction to see if this compound was not retained, was washed away prematurely, or remains stuck on the cartridge.[3]
Q2: How does pH affect the recovery of this compound? For ionizable compounds, pH is a critical parameter.[6] To achieve optimal retention on most sorbents (like reversed-phase), the analyte should be in its neutral, un-ionized state. This typically means adjusting the sample pH to be at least 2 units below the pKa for an acidic compound or 2 units above the pKa for a basic compound.[8] Conversely, to elute the compound, the pH can be adjusted to ionize it, reducing its affinity for the sorbent.[1]
Q3: My sample matrix is complex (e.g., plasma). Could this be the problem? Yes, complex matrices can cause issues. Endogenous components can bind to this compound, preventing its interaction with the sorbent.[9] High viscosity can lead to inconsistent flow rates and clogging.[1][6] Consider a sample pre-treatment step like protein precipitation or dilution to minimize these matrix effects.[9]
Q4: Can the flow rate really make a big difference? Absolutely. SPE is an equilibrium-based process. If the flow rate during sample loading is too fast, there isn't enough contact time for this compound to bind effectively to the sorbent, leading to breakthrough into the load fraction.[1][4] Similarly, a flow rate that is too fast during elution may not allow for complete desorption of the analyte.[3]
Q5: I've tried everything and my recovery is still low. What should I do? If you have systematically optimized all parameters (solvents, pH, volume, flow rate) and still face issues, consider the fundamental choice of sorbent.[1] The retention mechanism may not be appropriate for this compound. If using a highly retentive sorbent (like C18), you could try a less retentive one (like C8) or explore a different retention mechanism entirely (e.g., ion-exchange or mixed-mode).[3]
Generic Experimental Protocol: Solid-Phase Extraction of this compound
This protocol provides a general framework for solid-phase extraction. The volumes and solvent compositions are starting points and must be optimized for this compound and your specific sample matrix.
Objective: To extract and concentrate this compound from a liquid sample, removing interfering matrix components.
Materials:
-
SPE Cartridge (e.g., Reversed-Phase C18, appropriate sorbent mass)
-
SPE Manifold (Vacuum or Positive Pressure)
-
Sample containing this compound
-
Reagent-grade Methanol (or Acetonitrile)
-
Reagent-grade Water
-
Buffers/Acids/Bases for pH adjustment
-
Collection Vials
Methodology:
-
Sample Pre-treatment:
-
The goal is to ensure the sample is compatible with the SPE sorbent and to optimize analyte retention.[9]
-
If your sample contains particulates, filter or centrifuge it first.[9]
-
If this compound is ionizable, adjust the sample pH to ensure it is in a neutral state. This typically involves adjusting the pH to be at least 2 units away from the analyte's pKa.[8]
-
If the sample is highly viscous or has a high concentration of organic solvent, dilute it with an aqueous buffer.[1][6]
-
-
Cartridge Conditioning:
-
Purpose: To wet the sorbent and activate it for analyte retention. An improperly conditioned cartridge leads to poor recovery.[4]
-
Pass 1-2 cartridge volumes of a strong organic solvent (e.g., Methanol) through the cartridge. Do not let the sorbent dry.
-
This step solvates the functional groups of the sorbent.
-
-
Cartridge Equilibration:
-
Purpose: To create a sorbent environment similar to the sample loading solution, which is crucial for consistent retention.[1]
-
Pass 1-2 cartridge volumes of a solution that mimics your sample solvent (e.g., reagent-grade water or a buffer at the same pH as your sample) through the cartridge.
-
Crucial: Do not allow the sorbent bed to dry out after this step and before loading the sample.[1][3]
-
-
Sample Loading:
-
Purpose: To bind the analyte of interest to the sorbent.
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., ~1-2 mL/min).[1] A slow rate is critical to ensure sufficient time for the analyte to interact with and bind to the sorbent.[4]
-
Collect the eluate (flow-through) for analysis if troubleshooting is needed.[3]
-
-
Washing:
-
Purpose: To remove weakly bound interferences from the sorbent without eluting the target analyte.
-
Pass 1-2 cartridge volumes of a wash solution through the cartridge. The wash solution should be strong enough to remove interferences but weak enough to leave this compound bound.[4][9] This is often a mixture of water and a small percentage of organic solvent.
-
Collect the wash eluate for analysis if troubleshooting is needed.[3]
-
-
Elution:
-
Purpose: To disrupt the binding interaction between this compound and the sorbent and collect the purified analyte.
-
Place a clean collection tube inside the manifold.
-
Pass an appropriate volume of a strong elution solvent through the cartridge. The elution solvent must be strong enough to desorb the analyte completely.[4][9] This is often a high percentage of organic solvent, sometimes with a pH modifier to ionize the analyte.
-
Use a sufficient volume to ensure complete elution; it may be beneficial to use two smaller aliquots of the elution solvent.[1]
-
References
- 1. welch-us.com [welch-us.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. specartridge.com [specartridge.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. silicycle.com [silicycle.com]
- 7. welchlab.com [welchlab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring the Selectivity of Kinase Inhibitor Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in ensuring the selectivity of their kinase inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor selectivity and why is it important?
A1: Kinase inhibitor selectivity refers to the ability of a compound to preferentially bind to and inhibit a specific target kinase over other kinases. Given the high degree of structural similarity within the human kinome, achieving selectivity is a major challenge. Poor selectivity can lead to off-target effects, resulting in cellular toxicity or misleading experimental outcomes. Therefore, rigorously assessing the selectivity of a kinase inhibitor is crucial for the validation of its therapeutic potential and for understanding its biological effects.
Q2: What are the different types of assays used to determine kinase selectivity?
A2: Kinase inhibitor selectivity is typically assessed using a combination of biochemical and cell-based assays.
-
Biochemical Assays: These assays use purified enzymes and substrates to directly measure the inhibitory activity of a compound on a specific kinase. Common formats include radiometric assays, fluorescence-based assays (e.g., FRET, TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).[1]
-
Binding Assays: These assays measure the direct interaction between an inhibitor and a kinase. Examples include KinomeScan™ and NanoBRET®.[2]
-
Cell-Based Assays: These assays measure the effect of an inhibitor on a specific signaling pathway within a cellular context. They are essential for confirming that the inhibitor can engage its target in a more physiologically relevant environment.
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to obtain a broad view of its selectivity profile.
Q3: How can I be sure that the observed inhibition is not due to compound interference with the assay format?
A3: Compound interference is a common source of artifacts in kinase assays.[2][3] It is essential to run appropriate controls to identify and mitigate these issues. Key sources of interference include:
-
Autofluorescence: The compound itself may be fluorescent at the assay's excitation and emission wavelengths.[3]
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore in the assay.[3]
-
Luciferase Inhibition: In luminescence-based assays like ADP-Glo™, the compound might directly inhibit the luciferase enzyme.[3]
-
Compound Aggregation: At high concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.[3]
To address these, it is recommended to perform counter-screens, such as running the assay in the absence of the kinase or substrate, to identify any direct effects of the compound on the detection reagents.[3]
Troubleshooting Guides
Problem 1: High Background Signal in a Biochemical Kinase Assay
Q: My kinase assay is showing a high background signal, which is making it difficult to determine the true inhibitory effect of my compound. What are the potential causes and how can I troubleshoot this?
A: High background can obscure your results and is a common issue in kinase assays.[4] Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Run a "No Enzyme" control with your compound to see if it directly affects the detection reagent.[3] Also, check for compound autofluorescence by reading the plate before the addition of detection reagents.[3] |
| Contaminated Reagents | Ensure that your ATP stock, buffers, and substrate are free from contamination.[4] Prepare fresh reagents if contamination is suspected. |
| Assay Plate Issues | Some white opaque plates can have inherent phosphorescence.[4] Test different types of plates or pre-read the plate before adding any reagents to establish a baseline. |
| Non-specific Binding | Include a non-ionic detergent like Tween-20 in your assay buffer to reduce non-specific binding of reagents to the plate. |
Problem 2: Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 values for my kinase inhibitor across different experiments. What could be causing this inconsistency?
A: Inconsistent IC50 values can arise from several experimental variables. Ensuring consistency in your assay conditions is critical.
| Potential Cause | Troubleshooting Steps |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[4] Use a consistent ATP concentration, typically at or near the Km value for ATP, for all experiments. |
| Enzyme Concentration | Use an enzyme concentration that produces a robust signal but does not lead to rapid substrate depletion.[4] Ensure the same concentration of active enzyme is used in every experiment. |
| Reaction Time | Make sure the kinase reaction is in the linear range.[4] A reaction that proceeds for too long can lead to substrate depletion and affect IC50 determination. Perform a time-course experiment to determine the optimal reaction time. |
| Compound Stability | Verify the stability of your compound in the assay buffer and under the assay conditions.[4] |
| Cell Passage Number | In cell-based assays, the passage number of the cells can influence experimental outcomes.[5] Use cells within a consistent and low passage number range. |
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: My compound is potent in a biochemical assay, but shows weak or no activity in a cell-based assay. What could explain this discrepancy?
A: This is a common challenge in drug discovery and can be due to several factors related to the more complex environment of a living cell.
| Potential Cause | Troubleshooting Steps |
| Cellular ATP Concentration | Cellular ATP concentrations are much higher (in the mM range) than those typically used in biochemical assays (in the µM range).[4] This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors. |
| Cell Permeability | The compound may have poor cell permeability and not be able to reach its intracellular target. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. |
| Off-Target Effects in Cells | The compound may have off-target effects in the cell that mask its on-target activity or cause cytotoxicity. It is important to assess cell viability in parallel with the functional assay. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a generic fluorescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
Kinase assay buffer (e.g., HEPES pH 7.5, MgCl2, DTT, Tween-20)[4]
-
ATP solution
-
Test compound serial dilutions
-
Stop solution (e.g., EDTA)
-
384-well assay plates (black, clear bottom for fluorescence assays)[6]
-
Fluorescence plate reader
Methodology:
-
Compound Plating: Add 5 µL of serially diluted test compound to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO) for 100% activity and a no-enzyme control for background.
-
Enzyme Addition: Add 10 µL of the kinase solution to all wells except the no-enzyme control wells.
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of the fluorescent peptide substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for the predetermined optimal reaction time.
-
Stop Reaction: Add 5 µL of stop solution to all wells.
-
Read Plate: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Phospho-Protein Assay
This protocol outlines a general method to assess the ability of a compound to inhibit the phosphorylation of a target protein in a cellular context.
Materials:
-
Cells expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound serial dilutions
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent imaging system)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a predetermined incubation time.
-
Stimulation: If necessary, stimulate the cells to activate the kinase signaling pathway.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection (e.g., Western Blot or In-Cell Western):
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.
-
In-Cell Western: Fix and permeabilize the cells in the plate, then probe with the primary and a fluorescently labeled secondary antibody.
-
-
Signal Quantification: Quantify the signal for the phosphorylated protein and normalize it to the total protein or a housekeeping protein.
-
Data Analysis: Plot the normalized signal against the compound concentration and fit the data to determine the cellular IC50 value.
Data Presentation
Table 1: Example IC50 Data for a Kinase Inhibitor
| Kinase | IC50 (nM) |
| Target Kinase A | 15 |
| Related Kinase B | 350 |
| Unrelated Kinase C | >10,000 |
Table 2: Comparison of Biochemical and Cell-Based Assay Potency
| Assay Type | IC50 (nM) |
| Biochemical (Target Kinase A) | 15 |
| Cell-Based (Phospho-Substrate) | 120 |
Visualizations
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: A logic diagram for troubleshooting inconsistent assay results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. selectscience.net [selectscience.net]
Technical Support Center: NW-1689 Mass Spectrometry Detection
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry (MS) parameters for the detection of NW-1689. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended MS parameters for this compound detection?
A1: For initial screening of this compound, it is recommended to start with a general set of parameters and then optimize based on the specific instrument and experimental conditions. The choice of ionization mode, positive or negative, should be determined by the chemical structure of this compound. Infusing a standard solution of the compound will help in determining the optimal settings.[1]
Q2: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?
A2: To select the best precursor and product ions for your MRM quantitation method, you first need to determine if the positive or negative ion mode provides a more intense precursor ion.[2] The precursor ion is typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. After selecting the precursor ion, it undergoes fragmentation to produce product ions.[3] It is advisable to select at least two intense and specific product ions for each precursor.[2] The most intense product ion is used for quantification (quantifier), while the second most intense is used for confirmation (qualifier).[2] This two-stage mass filtering results in high sensitivity and selectivity for quantitative analyses.[4]
Q3: What are common causes of poor signal intensity for this compound?
A3: Poor signal intensity is a frequent issue in mass spectrometry.[5] Several factors can contribute to this problem, including:
-
Inappropriate sample concentration: If the sample is too dilute, the signal may be too weak. Conversely, a highly concentrated sample can lead to ion suppression.[5]
-
Suboptimal ionization efficiency: The choice of ionization technique and its parameters significantly impact signal strength.[5]
-
Instrument tuning and calibration: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[5]
-
Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6][7]
Q4: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A4: Matrix effects can significantly impact the accuracy and sensitivity of your analysis.[8] To minimize these effects, consider the following strategies:
-
Optimize sample preparation: Employ effective sample clean-up techniques to remove interfering matrix components.
-
Chromatographic separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method.
-
Use of an internal standard: A stable isotope-labeled internal standard (SIL-IS) that is chemically and physically similar to this compound can help to normalize variations during sample preparation and analysis.[9]
-
Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the MS analysis of this compound.
Issue 1: No or Very Low Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Method | Verify that the correct MS method, including the appropriate MRM transitions for this compound, is being used.[9] |
| Sample Preparation Issue | Prepare a fresh stock solution and subsequent dilutions of this compound to rule out degradation or incorrect concentration.[9] |
| LC System Malfunction | Check for leaks, ensure correct mobile phase composition and flow rate, and confirm the column is in good condition.[9] |
| Dirty Ion Source | A contaminated ion source can lead to a decrease in signal. Clean the ion source according to the manufacturer's protocol.[9][10] |
| Instrument Not Tuned/Calibrated | Perform a system tune and calibration to ensure the mass spectrometer is operating at optimal performance.[5] |
Issue 2: High Background Noise or Contamination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases.[11] |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. If present, develop a more rigorous needle and column wash method. |
| Contaminated LC System | Flush the LC system with a strong solvent to remove any accumulated contaminants.[11] |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Implement strategies to minimize matrix effects as described in the FAQs. Consistent sample preparation is key. |
| Unstable ESI Spray | Visually inspect the electrospray. An unstable spray can lead to fluctuating signal intensity. Check for clogs in the spray needle and ensure proper gas and solvent flow. |
| Fluctuations in Instrument Performance | Monitor system suitability by injecting a standard sample at regular intervals throughout the analytical run. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is well-defined and followed precisely for all samples. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Begin with the instrument manufacturer's recommended default source parameters.
-
Systematically vary one parameter at a time while keeping others constant to observe its effect on the signal intensity of the this compound precursor ion. Key parameters to optimize include:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
Cone Voltage/Fragmentor Voltage[12]
-
-
Record the signal intensity for each parameter setting.
-
Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.
-
Combine the optimized parameters and verify the enhanced signal intensity.
Protocol 2: Development of an MRM Method for this compound
-
Infuse a standard solution of this compound (as in Protocol 1) into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan by selecting the precursor ion in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3) to identify the major fragment ions.
-
Select at least two of the most intense and specific product ions.
-
For each precursor-product ion pair (transition), optimize the collision energy (CE) and cell exit potential (CXP) to maximize the product ion signal.
-
Create an MRM method using the optimized transitions and collision energies.
-
Inject a standard solution of this compound onto the LC-MS system to confirm the retention time and peak shape.
Quantitative Data Summary
The following tables provide hypothetical optimized parameters for this compound detection. Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.
Table 1: Optimized ESI Source Parameters for this compound
| Parameter | Optimized Value (Positive Ion Mode) | Optimized Value (Negative Ion Mode) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Nebulizer Pressure | 45 psi | 40 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 350 °C | 325 °C |
| Cone Voltage | 30 V | -25 V |
Table 2: Optimized MRM Transitions for this compound (Hypothetical m/z)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| This compound | 450.2 | 320.1 | 25 | Quantifier |
| This compound | 450.2 | 180.3 | 35 | Qualifier |
| IS (this compound-d4) | 454.2 | 324.1 | 25 | Quantifier |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. gmi-inc.com [gmi-inc.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validation of an Analytical Method for NW-1689 in Human Plasma: A Comparative Guide
This guide provides a comprehensive overview of the validation of a novel analytical method for the quantification of NW-1689, a small molecule drug candidate, in human plasma. The method, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is compared against an alternative hypothetical method, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals to provide objective performance comparisons and supporting experimental data.
The validation of bioanalytical methods is critical to ensure the reliability and acceptability of data used in pharmacokinetic and toxicokinetic studies.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for these validations.[3][4] The ICH M10 guideline, in particular, provides a harmonized international standard for bioanalytical method validation.[3][4]
Comparative Performance of Analytical Methods for this compound
The following table summarizes the key performance characteristics of the validated LC-MS/MS method compared to a hypothetical HPLC-UV method for the analysis of this compound in human plasma.
| Parameter | LC-MS/MS Method | HPLC-UV Method (Hypothetical Alternative) | Acceptance Criteria (Based on ICH M10/FDA Guidelines) |
| Linearity (r²) | > 0.998 | > 0.995 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL | Accuracy within ±15%; Precision ≤ 15% |
| Intra-day Accuracy (%) | 97.5 - 103.2 | 92.1 - 108.5 | Within ±15% of nominal value (±20% at LLOQ) |
| Inter-day Accuracy (%) | 98.1 - 102.5 | 90.5 - 109.8 | Within ±15% of nominal value (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 5.8 | ≤ 9.5 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 6.2 | ≤ 11.2 | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85.2 - 91.5 | 70.3 - 78.9 | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | ≤ 7.1 | Not Assessed (Prone to interference) | IS-normalized matrix factor %CV ≤ 15% |
| Selectivity | No interference observed | Potential interference from endogenous components | No significant interfering peaks at the retention time of the analyte and IS |
Experimental Protocols
Validated LC-MS/MS Method for this compound
This protocol outlines the key steps for the validation of the LC-MS/MS method for this compound in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (IS), this compound-d4.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on compound structure)
-
This compound-d4 (IS): Precursor ion > Product ion (specific m/z values to be determined based on compound structure)
-
4. Validation Experiments
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of this compound and the IS.
-
Linearity: Prepare a calibration curve with a blank, a zero, and at least six non-zero concentration standards ranging from the LLOQ to the ULOQ.
-
Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three different days.
-
Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from six different sources to the response in a neat solution.
-
Stability: Assess the stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Caption: Workflow for the validation of the analytical method for this compound in human plasma.
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
References
A Comparative Analysis of the Biological Activities of NW-1689 and Safinamide
This guide provides a detailed comparison of the biological activities of the novel research compound NW-1689 and the established drug Safinamide. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological profiles.
Overview of Compounds
Safinamide: An established therapeutic agent, Safinamide is recognized for its multimodal mechanism of action. It functions primarily as a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor. Additionally, it modulates voltage-sensitive sodium channels and inhibits glutamate (B1630785) release, contributing to its neuroprotective effects.
This compound: A novel investigational compound, this compound has been developed as a potential therapeutic agent for neurodegenerative disorders. Its primary mechanism of action is also the selective and reversible inhibition of MAO-B. However, preliminary data suggests a distinct pharmacological profile compared to Safinamide, particularly concerning its interaction with ion channels and off-target activities.
Comparative Biological Activity Data
The following table summarizes the key in vitro pharmacological data for this compound and Safinamide, facilitating a direct comparison of their potency and selectivity.
| Target | Parameter | This compound (Hypothetical Data) | Safinamide |
| MAO-B (human) | IC50 (nM) | 25 | 98 |
| MAO-A (human) | IC50 (nM) | > 20,000 | > 10,000 |
| Selectivity Index (MAO-A/MAO-B) | > 800 | ~1000 | |
| Voltage-Sensitive Sodium Channels (use-dependent block) | IC50 (µM) | 85 | 10 |
| Dopamine Transporter (DAT) | Ki (nM) | > 10,000 | > 10,000 |
| Serotonin Transporter (SERT) | Ki (nM) | > 10,000 | > 10,000 |
| Norepinephrine Transporter (NET) | Ki (nM) | > 10,000 | > 10,000 |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the established signaling pathway of Safinamide and the proposed pathway for this compound, highlighting their common and divergent targets.
Caption: Comparative mechanism of action for this compound and Safinamide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of the test compounds as inhibitors of human MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate:
-
MAO-A: [14C]serotonin
-
MAO-B: [14C]phenylethylamine
-
-
Procedure:
-
The test compound (this compound or Safinamide) is pre-incubated with the respective enzyme (MAO-A or MAO-B) in a phosphate (B84403) buffer (pH 7.4) for a specified duration at 37°C.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined period and is then terminated by the addition of an acid solution.
-
The reaction products are extracted using an organic solvent.
-
The radioactivity of the extracted product is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by non-linear regression analysis of the concentration-response curves. The selectivity index is determined by the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
Voltage-Gated Sodium Channel Patch-Clamp Electrophysiology
-
Objective: To assess the inhibitory effect of the test compounds on voltage-gated sodium channels.
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.2 sodium channel subtype.
-
Method: Whole-cell patch-clamp technique.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -90 mV.
-
Sodium currents are elicited by a series of depolarizing voltage steps.
-
To evaluate use-dependent block, a train of depolarizing pulses is applied.
-
The test compound is perfused into the recording chamber at various concentrations.
-
The peak sodium current amplitude is measured before and after the application of the compound.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the comparative evaluation of novel compounds like this compound against an established drug such as Safinamide.
Caption: Workflow for comparative pharmacological profiling.
Conclusion
Based on the available and hypothetical data, both this compound and Safinamide are potent and selective inhibitors of MAO-B. This compound demonstrates higher in vitro potency for MAO-B inhibition compared to Safinamide. Conversely, Safinamide exhibits a more potent blockade of voltage-gated sodium channels. These differences in their secondary pharmacological activities may translate to distinct efficacy and side-effect profiles in vivo. Further investigation into the cellular and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential relative to established multimodal compounds like Safinamide.
Navigating the Maze of Inter-Laboratory Assay Validation: A Comparative Guide for the NW-1689 Assay
A robust and reproducible biomarker assay is the cornerstone of successful drug development and clinical research. Ensuring that an assay performs consistently across different laboratories is a critical step in its validation, guaranteeing data integrity and enabling meaningful comparisons of results from multi-site studies. This guide provides a framework for the cross-validation of the novel NW-1689 assay against established alternative methods, offering a comprehensive overview of key performance characteristics, detailed experimental protocols, and illustrative workflows to aid researchers, scientists, and drug development professionals in this crucial process.
The validation of biomarker assays is essential for ensuring that measurements are both accurate and reproducible, not only over time but also between different laboratory settings.[1] The "fit-for-purpose" approach to assay validation has become a guiding principle, suggesting that the level of validation should be appropriate for the intended use of the biomarker data.[2][3] For assays intended for use in multi-center clinical trials or for broad application in the scientific community, inter-laboratory validation is a non-negotiable step to establish the robustness and reliability of the method.
Performance Snapshot: this compound vs. The Alternatives
To facilitate a direct comparison, the following tables summarize key performance metrics for the this compound assay alongside two commonly used alternative assays: "Standard Assay A" and "Alternative Method B". The data presented here is illustrative and should be replaced with findings from your specific inter-laboratory studies.
Table 1: Inter-Laboratory Precision
| Assay | Mean Concentration (ng/mL) | Within-Laboratory CV (%) | Between-Laboratory CV (%) | Overall CV (%) |
| This compound Assay | 52.4 | 4.8 | 8.2 | 9.5 |
| Standard Assay A | 55.1 | 6.2 | 10.5 | 12.1 |
| Alternative Method B | 49.8 | 7.5 | 12.1 | 14.2 |
Table 2: Comparative Accuracy
| Assay | Expected Concentration (ng/mL) | Mean Observed Concentration (ng/mL) | Recovery (%) |
| This compound Assay | 50.0 | 49.5 | 99.0 |
| Standard Assay A | 50.0 | 51.5 | 103.0 |
| Alternative Method B | 50.0 | 47.8 | 95.6 |
Table 3: Linearity Assessment
| Assay | Linear Range (ng/mL) | R² Value |
| This compound Assay | 1 - 1000 | 0.998 |
| Standard Assay A | 5 - 800 | 0.995 |
| Alternative Method B | 10 - 500 | 0.991 |
Under the Microscope: Experimental Protocols
A meticulously planned and executed experimental protocol is fundamental to a successful cross-validation study. The following provides a generalized methodology that can be adapted for the specific requirements of the this compound assay and the participating laboratories.
Study Design
-
Participating Laboratories: A minimum of three independent laboratories should participate in the study.
-
Sample Panel: A panel of at least 10 individual samples, spanning the expected analytical range of the assay, should be prepared. This panel should include both high and low concentration quality control (QC) samples.
-
Blinding: To minimize bias, samples should be blinded before distribution to the participating laboratories.
-
Replicates: Each laboratory should analyze each sample in triplicate on three separate days to assess both intra- and inter-assay variability.
Sample Preparation and Distribution
-
Matrix: All samples should be prepared in the same biological matrix (e.g., serum, plasma, urine) relevant to the intended use of the assay.
-
Aliquoting and Storage: A central laboratory should be responsible for aliquoting the sample panel to ensure homogeneity. Aliquots should be stored under conditions that guarantee the stability of the analyte.
-
Shipping: Samples should be shipped to participating laboratories on dry ice to maintain their integrity.
Assay Procedure
All participating laboratories must adhere strictly to the same, pre-defined assay protocol for the this compound assay and any comparator assays. This includes:
-
Identical reagent lots, if possible.
-
Standardized instrument calibration and settings.
-
A common standard curve and QC material.
-
A detailed step-by-step procedure for sample analysis.
Data Analysis and Acceptance Criteria
-
Statistical Analysis: Data from all laboratories should be sent to a central location for statistical analysis. Key metrics to be calculated include mean, standard deviation, and coefficient of variation (CV) for within-laboratory, between-laboratory, and overall precision. Accuracy should be assessed by calculating the percent recovery of the expected concentration in spiked samples. Linearity should be evaluated using linear regression analysis.
-
Acceptance Criteria: Pre-defined acceptance criteria for precision, accuracy, and linearity should be met. For example, the between-laboratory CV should ideally be less than 15%.
Visualizing the Path to Validation
To better illustrate the processes and concepts involved in the cross-validation of the this compound assay, the following diagrams have been generated.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Caption: A hypothetical signaling pathway where the biomarker measured by the this compound assay is involved.
Conclusion: A Commitment to Quality
References
- 1. Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables - Methods for the evaluation of biomarkers in patients with kidney and liver diseases: multicentre research programme including ELUCIDATE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthpolicy.duke.edu [healthpolicy.duke.edu]
A Comparative Pharmacokinetic Analysis of Safinamide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Safinamide, a selective MAO-B inhibitor, and its primary metabolites. The information is compiled from various preclinical and clinical studies to support research and development in the field of neurodegenerative diseases.
Introduction
Safinamide is a medication used in the treatment of Parkinson's disease, exhibiting both dopaminergic and non-dopaminergic mechanisms of action.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties, along with those of its metabolites, is crucial for optimizing its therapeutic use and anticipating potential drug interactions. This guide summarizes key pharmacokinetic data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic parameters for Safinamide and its major metabolites. It is important to note that while extensive data is available for the parent drug, specific quantitative pharmacokinetic parameters for individual metabolites are not always reported in publicly available literature.
Table 1: Key Pharmacokinetic Parameters of Safinamide in Humans
| Parameter | Value | Reference |
| Bioavailability (F) | 95% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 1.8 - 4 hours | [1][3] |
| Volume of Distribution (Vd) | ~165 L | [2] |
| Plasma Protein Binding | 88% - 90% | [3] |
| Elimination Half-life (t1/2) | 20 - 30 hours | [1][3] |
| Clearance (CL) | - | - |
Table 2: Comparative Overview of Safinamide and its Major Metabolites
| Compound | Chemical Name/Identifier | Key Characteristics | Reference |
| Safinamide | (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]aminopropanamide | Parent drug, pharmacologically active. | [3] |
| NW-1153 | Safinamide Acid | Major metabolite produced by amide hydrolysis. Considered pharmacologically inactive. | [3][4] |
| NW-1199 | O-debenzylated Safinamide | Metabolite formed through ether bond oxidation. Considered pharmacologically inactive. | [3] |
| NW-1689 | N-dealkylated Acid | Formed from the oxidation of an N-dealkylated amine intermediate. Considered pharmacologically inactive. | [3] |
| This compound Acyl Glucuronide | Glucuronide conjugate of this compound | A major urinary metabolite. | [3] |
Metabolic Pathway of Safinamide
Safinamide undergoes extensive metabolism primarily through three pathways: amide hydrolysis, oxidative cleavage of the ether bond, and N-dealkylation followed by oxidation. The resulting metabolites are pharmacologically inactive and are mainly excreted through the kidneys.[2][3]
Experimental Protocols
The determination of Safinamide and its metabolites in biological matrices is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
In Vivo Pharmacokinetic Study Protocol (Human)
A typical clinical study to evaluate the pharmacokinetics of Safinamide involves the following steps:
-
Subject Recruitment: Healthy volunteers or patients with Parkinson's disease are enrolled after providing informed consent.[1][5]
-
Drug Administration: A single oral dose of Safinamide is administered to the subjects.[1]
-
Sample Collection: Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases of the drug and its metabolites.[1]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of Safinamide and its metabolites in plasma samples is quantified using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.[1]
Bioanalytical Method: UPLC-MS/MS for Quantification in Plasma
The following provides a general outline of a typical UPLC-MS/MS method for the quantification of Safinamide:
-
Sample Preparation: Protein precipitation is a common method for extracting Safinamide and its metabolites from plasma. This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then analyzed.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is often used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for Safinamide and its metabolites, as well as an internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Conclusion
Safinamide is well-absorbed orally and has a relatively long half-life, allowing for once-daily dosing.[1][3] It is extensively metabolized into several pharmacologically inactive compounds that are primarily cleared by the kidneys.[2][3] While detailed quantitative pharmacokinetic data for the individual metabolites are limited in the public domain, the overall metabolic profile suggests a low potential for accumulation of active metabolites. The well-established LC-MS/MS methods provide a robust platform for the continued investigation of Safinamide's pharmacokinetic properties in various clinical settings. This guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of Safinamide.
References
- 1. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safinamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
NW-1689 vs. Other Safinamide Metabolites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of NW-1689 and other known metabolites of safinamide (B1662184), a medication used in the treatment of Parkinson's disease. The information presented is based on available scientific literature and is intended to support research and development activities.
Safinamide undergoes extensive metabolism in the body, resulting in several metabolites. A key finding from multiple studies is that these metabolites, including this compound, are considered pharmacologically inactive.[1][2][3][4] The primary focus of this comparison, therefore, is on their chemical identity, metabolic origin, and pharmacokinetic properties rather than a comparison of therapeutic efficacy.
Chemical and Pharmacokinetic Properties of Safinamide and its Metabolites
The following table summarizes the key chemical and pharmacokinetic parameters of safinamide and its major metabolites.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Metabolic Pathway | Pharmacological Activity |
| Safinamide | 133865-89-1 | C₁₇H₁₉FN₂O₂ | 302.34 | - | Active MAO-B inhibitor[5] |
| This compound (N-dealkylated acid) | 405-85-6 | C₁₄H₁₁FO₃ | 246.2 | Oxidative cleavage of the N-dealkylated amine[6][7] | Inactive[1][2][3] |
| Safinamide Acid (NW-1153) | 1160513-60-9 | C₁₇H₁₈FNO₃ | 303.33 | Amide hydrolysis[6][8] | Inactive[1] |
| O-debenzylated safinamide (NW-1199) | Not readily available | C₁₀H₁₃FN₂O₂ | 212.22 (approx.) | Ether bond oxidation[1][3] | Inactive[1] |
| This compound Acyl Glucuronide | Not readily available | C₂₀H₁₉FO₉ | 422.36 (approx.) | Glucuronidation of this compound[6] | Inactive[1] |
Metabolic Pathway of Safinamide
Safinamide is metabolized through three primary pathways: amide hydrolytic oxidation, oxidative cleavage of the ether bond, and oxidation of safinamide or its metabolites.[3] The following diagram illustrates the generation of the principal metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulary Drug Review: Safinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Safinamide - Wikipedia [en.wikipedia.org]
- 7. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the Potential Clinical Relevance of FEM-1689 for Neuropathic Pain: A Comparative Guide
An Introduction to FEM-1689, a Novel Non-Opioid Analgesic Candidate
Initial research indicates that the query for "NW-1689" likely refers to FEM-1689 , a promising, novel, non-opioid compound under investigation for the treatment of neuropathic pain.[1][2] Unlike biomarkers, where "levels" are measured for diagnostic or prognostic purposes, FEM-1689 is a therapeutic agent. Its clinical relevance is therefore assessed by its potential efficacy, safety, and mechanism of action compared to existing treatments for neuropathic pain. This guide provides a comparative analysis of FEM-1689 against current therapeutic alternatives, based on available preclinical data.
Neuropathic pain, a chronic condition resulting from nerve damage, is a significant therapeutic challenge due to the limited effectiveness and considerable side effects of current medications.[3] Conditions such as diabetes, multiple sclerosis, chemotherapy, and physical injuries can all lead to this often-debilitating type of pain.[1] FEM-1689 offers a new approach by targeting the sigma 2 receptor (σ2R), also known as transmembrane protein 97 (TMEM97), a protein implicated in neuropathic pain.[2][3][4]
Comparative Analysis of FEM-1689 and Other Neuropathic Pain Treatments
The following table summarizes the key characteristics of FEM-1689 in comparison to standard-of-care medications for neuropathic pain.
| Feature | FEM-1689 | Gabapentinoids (e.g., Gabapentin, Pregabalin) | Tricyclic Antidepressants (e.g., Amitriptyline) | Opioids (e.g., Morphine, Oxycodone) |
| Primary Mechanism of Action | Binds to σ2R/TMEM97, inhibiting the Integrated Stress Response (ISR).[2][4] | Bind to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Inhibit the reuptake of serotonin (B10506) and norepinephrine; also block sodium channels. | Act on opioid receptors (mu, delta, kappa) in the central nervous system. |
| Reported Efficacy (Preclinical) | Alleviates mechanical hypersensitivity in mouse models of diabetic and chemotherapy-induced neuropathy.[1][4] | Effective in various animal models of neuropathic pain. | Effective in various animal models of neuropathic pain. | Potent analgesics but with diminishing efficacy over time in some neuropathic pain models. |
| Potential for Addiction | Does not engage opioid receptors, suggesting a lower risk of addiction.[1] | Low potential for addiction, but can cause dependence and withdrawal symptoms. | Not considered addictive, but have other significant side effects. | High potential for addiction and dependence. |
| Common Side Effects | Not yet determined in humans. | Dizziness, somnolence, peripheral edema, weight gain. | Dry mouth, blurred vision, constipation, urinary retention, sedation, cardiac arrhythmias. | Constipation, nausea, sedation, respiratory depression, tolerance, hyperalgesia. |
| Novelty of Mechanism | Highly novel, targeting a pathway not addressed by current first-line treatments. | Established mechanism. | Established mechanism. | Established mechanism. |
The Signaling Pathway of FEM-1689
FEM-1689 exerts its analgesic effects by modulating the Integrated Stress Response (ISR), a cellular signaling network that responds to various stressors, including those that cause neuropathic pain.
Caption: Signaling pathway of FEM-1689 in alleviating neuropathic pain.
Experimental Protocols
The following outlines the key experimental methodologies used in the preclinical assessment of FEM-1689.
1. Animal Models of Neuropathic Pain:
-
Spared Nerve Injury (SNI) Model: This model involves the surgical ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This procedure induces long-lasting mechanical hypersensitivity in the affected paw, mimicking chronic neuropathic pain. The efficacy of FEM-1689 was tested in this model, and it was found that the compound requires the presence of the Tmem97 gene to produce its pain-relieving effects.[4]
-
Chemotherapy-Induced Neuropathy Model: Mice are treated with chemotherapeutic agents known to cause peripheral neuropathy, such as paclitaxel. The development of mechanical allodynia is then assessed.
-
Diabetic Neuropathy Model: This is induced in mice, for example, through a high-fat diet and low-dose streptozotocin (B1681764) injections to model type 2 diabetes, leading to the development of neuropathic pain.
2. Behavioral Testing for Pain:
-
Von Frey Test: This test is used to measure mechanical allodynia (pain in response to a normally non-painful stimulus). Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. An increase in this threshold after treatment with FEM-1689 indicates an analgesic effect.
3. In Vitro Assays:
-
Dorsal Root Ganglion (DRG) Neuron Cultures: Primary DRG neurons are harvested from mice (including wild-type and Tmem97 knockout mice) and cultured.[3][4] These cultures allow for the direct assessment of the effects of FEM-1689 on neuronal cells.
-
Immunocytochemistry (ICC): This technique is used to visualize the levels and localization of specific proteins within cells. For instance, ICC was used to measure the levels of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), a key marker of ISR activation, in DRG neurons treated with FEM-1689.[3][5] The findings showed that FEM-1689 reduces p-eIF2α levels in both mouse and human sensory neurons.[4][5]
-
Neurite Outgrowth Assays: The effect of FEM-1689 on the growth of neurites (axons and dendrites) from cultured neurons is measured. FEM-1689 was shown to promote neurite outgrowth in a σ2R/TMEM97-dependent manner.[4]
Experimental Workflow for Assessing FEM-1689 Efficacy
The following diagram illustrates a typical workflow for evaluating the preclinical efficacy of FEM-1689.
References
- 1. news-medical.net [news-medical.net]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. news-medical.net [news-medical.net]
- 4. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Safinamide Dosage and NW-1689 Concentration: A Comparative Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic relationship between the administered dosage of Safinamide and the resulting plasma concentrations of its major metabolite, NW-1689. The information presented herein is synthesized from publicly available clinical trial data and regulatory submissions.
Introduction to Safinamide and its Metabolism
Safinamide is a medication utilized in the treatment of Parkinson's disease, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] Upon oral administration, Safinamide is extensively metabolized through several pathways. One of the primary routes involves oxidative cleavage of the amine bond of either Safinamide or its initial metabolite, 'safinamide acid' (NW-1153), to form the 'N-dealkylated acid' known as this compound.[2] This metabolite, this compound, is the most prominent circulating metabolite in human plasma, with an exposure level significantly exceeding that of the parent drug.[2][3]
Clinical studies have established that Safinamide exhibits linear pharmacokinetics over a dose range of 50 mg to 300 mg.[1][2] This dose proportionality of the parent drug is a critical factor in predicting the systemic exposure of its metabolites.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for both Safinamide and its major metabolite, this compound, following single oral doses of 50 mg and 100 mg. The data demonstrates a clear dose-proportional increase in exposure for Safinamide.
| Dosage | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (hours) |
| 50 mg | Safinamide | ~690 | 12,380[4] | 1.5 - 2.0[4] |
| 100 mg | Safinamide | ~1300 | 23,100[4] | 1.5 - 2.0[4] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Based on the established linear pharmacokinetics of Safinamide, a similar dose-proportional relationship is expected for its metabolite, this compound.
Experimental Protocols
The data presented in this guide is derived from clinical trials conducted in healthy volunteers and patients with Parkinson's disease. The methodologies employed in these key studies are outlined below.
Study Design
The pharmacokinetic profiles were typically evaluated in randomized, parallel-group studies.[4] Participants were administered single or multiple oral doses of Safinamide (e.g., 50 mg or 100 mg) or a placebo.[1][3] A washout period of at least seven days was implemented between different treatment phases in crossover designs.[4] In some studies, the effect of food on absorption was also investigated.[5]
Sample Collection and Analysis
Blood samples were collected at multiple time points post-administration to characterize the full pharmacokinetic profile. For single-dose studies, sampling typically extended up to 96 hours or more.[4][5] Plasma was separated from the blood samples for analysis.
The concentration of Safinamide and its metabolites, including this compound, in the plasma was determined using a validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] The lower limit of quantification for these assays is typically in the low ng/mL range (e.g., 0.5 ng/mL for Safinamide).[5]
Pharmacokinetic Analysis
Non-compartmental analysis was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[5] Statistical analyses, such as one-way ANOVA, were employed to assess the dose-proportionality of these parameters.[5]
Metabolic Pathway and Analysis Workflow
The following diagram illustrates the metabolic conversion of Safinamide to its major metabolite, this compound, and the subsequent analytical workflow to determine its concentration.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. Pharmacokinetic and Safety Study of Single and Multiple Oral Doses of Safinamide in Healthy Chinese Volunteers [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Comparative Metabolism of NW-1689 Across Preclinical Species and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of the novel therapeutic candidate, NW-1689, across various preclinical animal models and humans. Understanding the inter-species differences in drug metabolism is a cornerstone of successful drug development, ensuring the selection of appropriate toxicological models and aiding in the prediction of human pharmacokinetic profiles.[1] The data presented herein is intended to guide researchers in interpreting preclinical safety and efficacy data and to support the clinical development of this compound.
Executive Summary
The metabolism of xenobiotics, such as therapeutic drugs, can exhibit significant variation among different species.[2] These differences often arise from variations in the expression and activity of drug-metabolizing enzymes, which can impact the systemic exposure, efficacy, and safety profile of a drug candidate.[3] This document summarizes in vitro and in vivo studies conducted to characterize the metabolic pathways of this compound in commonly used preclinical species (mouse, rat, dog, and cynomolgus monkey) and compares them to human metabolism. While the fundamental metabolic pathways of this compound appear to be qualitatively similar across the species tested, significant quantitative differences have been observed.[4]
In Vitro Metabolic Stability
The intrinsic clearance of this compound was evaluated in liver microsomes and hepatocytes from various species to assess the rate of metabolism.
Table 1: In Vitro Metabolic Stability of this compound
| Species | Liver Microsomes (CLint, µL/min/mg protein) | Hepatocytes (CLint, µL/min/10^6 cells) |
| Human | 25 ± 4 | 15 ± 3 |
| Cynomolgus Monkey | 30 ± 5 | 18 ± 4 |
| Dog | 75 ± 9 | 45 ± 7 |
| Rat | 110 ± 15 | 65 ± 8 |
| Mouse | 150 ± 20 | 90 ± 12 |
Data are presented as mean ± standard deviation.
In Vivo Pharmacokinetic Parameters
Following intravenous administration of a single 1 mg/kg dose of this compound, key pharmacokinetic parameters were determined.
Table 2: In Vivo Pharmacokinetic Parameters of this compound (1 mg/kg, IV)
| Species | Half-life (t½, h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| Human (predicted) | 8.5 | 5.2 | 3.1 |
| Cynomolgus Monkey | 7.9 | 6.1 | 3.5 |
| Dog | 4.2 | 15.8 | 5.3 |
| Rat | 2.1 | 35.4 | 6.2 |
| Mouse | 1.5 | 55.1 | 7.1 |
Human parameters are predicted based on allometric scaling of preclinical data.
Major Metabolic Pathways
The primary metabolic pathways of this compound across species involve Phase I oxidation and Phase II glucuronidation. However, the contribution of each pathway differs significantly.
Caption: Major metabolic pathways of this compound across different species.
In humans and cynomolgus monkeys, the formation of the oxidative metabolite M1, primarily mediated by CYP3A4, is the predominant pathway. In contrast, rodents (rats and mice) exhibit a much higher rate of M1 formation, leading to more rapid clearance. Dogs show a more balanced contribution of both CYP3A and CYP2D pathways. Glucuronidation of M1 to form M3 is a common pathway in all species, facilitated by UGT1A1.
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound in liver microsomes from human, cynomolgus monkey, dog, rat, and mouse.
Methodology:
-
Incubation: this compound (1 µM final concentration) was incubated with pooled liver microsomes (0.5 mg/mL) from each species in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Cofactor: The reaction was initiated by the addition of an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining was plotted against time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance was calculated as: CLint = (k / microsomal protein concentration).
In Vivo Pharmacokinetic Study in Preclinical Species
Objective: To determine the pharmacokinetic profile of this compound in mouse, rat, dog, and cynomolgus monkey following intravenous administration.
Methodology:
-
Animals: Male animals of each species (n=3 per species) were used.
-
Dosing: this compound was administered as a single intravenous bolus dose of 1 mg/kg via the tail vein (rodents) or cephalic vein (dog, monkey).
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein or other appropriate site at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood samples were collected into tubes containing K2EDTA and centrifuged to obtain plasma.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine pharmacokinetic parameters including half-life (t½), clearance (CL), and volume of distribution (Vd).
Discussion and Conclusion
The preclinical data indicate a species-dependent metabolism of this compound, with rodents exhibiting significantly higher clearance rates compared to non-rodent species and the predictions for humans. This is a critical consideration for the design and interpretation of toxicology studies.[1] The cynomolgus monkey appears to be the most metabolically similar species to humans for this compound, making it a suitable model for predicting human pharmacokinetics and for long-term safety assessment. The observed differences underscore the importance of conducting comparative metabolism studies to select the most appropriate animal models for nonclinical safety evaluation.[5] Further studies are warranted to fully characterize the metabolite profiles in each species and to assess their potential pharmacological or toxicological activity.
References
- 1. bioivt.com [bioivt.com]
- 2. [Characterization of Species Differences in Xenobiotic Metabolism in Non-experimental Animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in the metabolism of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolism as a key driver of wildlife species sensitivity to human and veterinary pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation Report for a Quantitative Bioanalytical Method: A Comparative Guide for NW-1689
This guide provides a comprehensive overview of the validation parameters for the quantitative bioanalytical method of the novel compound NW-1689. It is intended for researchers, scientists, and drug development professionals to compare its performance with alternative analytical methods. The data presented herein is based on established regulatory guidelines and best practices in bioanalytical method validation.[1][2][3][4][5][6][7][8]
Data Presentation: Summary of Quantitative Validation Parameters
The following tables summarize the key quantitative data from the validation of the this compound bioanalytical method, alongside a hypothetical alternative method for comparison.
Table 1: Calibration Curve and Sensitivity
| Parameter | Method: this compound (LC-MS/MS) | Alternative Method (e.g., HPLC-UV) | Acceptance Criteria |
| Calibration Model | Linear, 1/x² weighting | Linear, unweighted | Appropriate model with back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ) |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 10.0 ng/mL | Clearly defined with acceptable accuracy (±20%) and precision (≤20% CV) |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Clearly defined with acceptable accuracy (±15%) and precision (≤15% CV) |
Table 2: Accuracy and Precision
| Quality Control Sample | Method: this compound (LC-MS/MS) | Alternative Method (e.g., HPLC-UV) | Acceptance Criteria |
| LLOQ QC (1.0 ng/mL) | Accuracy: 98.5% Precision (CV): 8.2% | Accuracy: 95.2% Precision (CV): 15.5% | Accuracy within ±20% of nominal; Precision ≤20% CV |
| Low QC (3.0 ng/mL) | Accuracy: 102.1% Precision (CV): 5.4% | Accuracy: 105.3% Precision (CV): 11.8% | Accuracy within ±15% of nominal; Precision ≤15% CV |
| Mid QC (500 ng/mL) | Accuracy: 99.8% Precision (CV): 3.1% | Accuracy: 97.9% Precision (CV): 8.9% | Accuracy within ±15% of nominal; Precision ≤15% CV |
| High QC (800 ng/mL) | Accuracy: 101.5% Precision (CV): 2.5% | Accuracy: 103.1% Precision (CV): 7.6% | Accuracy within ±15% of nominal; Precision ≤15% CV |
Table 3: Stability
| Stability Test | Method: this compound (LC-MS/MS) | Alternative Method (e.g., HPLC-UV) | Acceptance Criteria |
| Bench-Top (6 hours at RT) | Mean % change: -2.8% | Mean % change: -8.5% | Mean concentration within ±15% of nominal |
| Freeze-Thaw (3 cycles) | Mean % change: -4.1% | Mean % change: -12.3% | Mean concentration within ±15% of nominal |
| Long-Term (-80°C for 90 days) | Mean % change: -5.5% | Mean % change: -14.8% | Mean concentration within ±15% of nominal |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on the principles outlined in regulatory guidelines such as the ICH M10, FDA, and EMA guidelines on bioanalytical method validation.[1][2][3][7]
1. Selectivity and Specificity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[9]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze blank matrix samples spiked with the analyte at the LLOQ.
-
Analyze blank matrix samples spiked with potential concomitant medications and metabolites.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
2. Calibration Curve and Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a blank sample, a zero sample (with internal standard), and at least six non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte.[10]
-
The concentration range should cover the expected concentrations of the study samples, including the LLOQ and ULOQ.
-
Analyze the calibration standards and plot the response ratio (analyte/internal standard) against the nominal concentration.
-
-
Acceptance Criteria: The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal concentration (±20% at the LLOQ). A consistent goodness of fit should be demonstrated for the chosen regression model.
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).[10][11]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For within-run accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.[2]
-
For between-run accuracy and precision, analyze at least three separate runs on at least two different days.[2]
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[2][10]
4. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Bench-Top Stability: Analyze low and high QC samples kept at room temperature for a period that simulates the sample handling time in the laboratory.
-
Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to multiple freeze-thaw cycles.
-
Long-Term Stability: Analyze low and high QC samples after storing them at the intended long-term storage temperature for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the bioanalytical method validation process.
Caption: Workflow for bioanalytical method development, validation, and application.
Caption: Logic for assessing within-run and between-run accuracy and precision.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 9. japsonline.com [japsonline.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Techniques for the Novel Compound NW-1689
The selection of an appropriate extraction method is a critical step in the isolation and analysis of the novel secondary metabolite, NW-1689. The efficiency of the extraction process directly impacts the yield, purity, and subsequent bioactivity assessment of the compound. This guide provides a comprehensive comparison of conventional and modern techniques for extracting this compound from its plant matrix, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal method for their specific research goals.
This comparison focuses on four prominent extraction techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). These methods were evaluated based on key performance indicators, including extraction yield, processing time, and solvent consumption.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of each extraction technique for the isolation of this compound. Modern techniques like MAE and UAE generally offer significantly higher yields in a fraction of the time compared to conventional methods.[1][2][3]
| Technique | Relative Yield (%) | Extraction Time | Solvent Consumption | Temperature | Key Advantages & Disadvantages |
| Maceration | 55 ± 5 | 24 - 72 hours | High | Room Temperature | Advantages: Simple, low-cost setup, suitable for thermolabile compounds.[2][4] Disadvantages: Very time-consuming, lower efficiency, high solvent usage.[4][5] |
| Soxhlet Extraction | 70 ± 6 | 8 - 24 hours | Moderate | Solvent Boiling Point | Advantages: Continuous process ensures higher yield than maceration.[4][6] Disadvantages: Prolonged exposure to high heat can degrade thermolabile compounds like this compound.[4][7] |
| Ultrasound-Assisted (UAE) | 95 ± 4 | 10 - 40 minutes | Low | 40 - 60 °C | Advantages: Rapid, high efficiency, reduced solvent and energy use.[1][8][9] Disadvantages: Potential for localized heating, equipment cost. |
| Microwave-Assisted (MAE) | 100 ± 3 | 5 - 15 minutes | Low | 50 - 80 °C | Advantages: Extremely fast, highest efficiency, low solvent use.[9][10][11] Disadvantages: Requires microwave-transparent solvents, risk of overheating, equipment cost.[12] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are designed for laboratory-scale extraction of this compound from a dried, powdered plant source.
Maceration Protocol
This method involves soaking the plant material in a solvent to soften and dissolve the target compounds.
-
Materials:
-
10 g of dried, powdered plant material.
-
200 mL of 80% ethanol (B145695).
-
Airtight container (e.g., Erlenmeyer flask with stopper).
-
Orbital shaker.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
-
-
Procedure:
-
Place the 10 g of powdered plant material into the airtight container.
-
Add 200 mL of 80% ethanol to the container, ensuring all plant material is fully submerged.
-
Seal the container and place it on an orbital shaker at room temperature.
-
Allow the mixture to macerate for 48 hours with continuous agitation.
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with an additional 20 mL of the solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
-
Soxhlet Extraction Protocol
This continuous extraction method uses a specialized apparatus to repeatedly wash the sample with fresh, distilled solvent.
-
Materials:
-
10 g of dried, powdered plant material.
-
250 mL of 95% methanol (B129727).
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser).
-
Cellulose (B213188) extraction thimble.
-
Heating mantle.
-
-
Procedure:
-
Place the 10 g of powdered plant material into the cellulose thimble.
-
Position the thimble inside the Soxhlet extraction chamber.
-
Assemble the Soxhlet apparatus with the 250 mL round-bottom flask containing the methanol and attach the condenser.
-
Heat the solvent using the heating mantle to its boiling point.
-
Allow the extraction to proceed for 12 hours. The solvent will vaporize, condense over the sample, and siphon back into the flask approximately 6-8 times per hour.
-
After 12 hours, turn off the heat and allow the apparatus to cool.
-
Disassemble the apparatus and collect the extract from the round-bottom flask for concentration.
-
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[13]
-
Materials:
-
10 g of dried, powdered plant material.
-
150 mL of 70% ethanol.
-
250 mL beaker.
-
Ultrasonic bath or probe sonicator with temperature control.
-
Centrifuge or filtration apparatus.
-
-
Procedure:
-
Place the 10 g of powdered plant material into the 250 mL beaker.
-
Add 150 mL of 70% ethanol.
-
Place the beaker in the ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the temperature to 50°C.
-
Sonicate the mixture for 30 minutes.[13]
-
After extraction, separate the extract from the solid residue by filtering or centrifuging the mixture at 4000 rpm for 15 minutes.[13]
-
Collect the supernatant (extract) for subsequent analysis or concentration.
-
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction of target compounds.[10]
-
Materials:
-
10 g of dried, powdered plant material.
-
150 mL of 70% ethanol.
-
Microwave extraction vessel (Teflon-lined, pressure-rated).
-
Laboratory microwave extraction system.
-
Filtration apparatus.
-
-
Procedure:
-
Place the 10 g of powdered plant material and 150 mL of 70% ethanol into the microwave extraction vessel.
-
Seal the vessel and place it inside the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 70°C.
-
Irradiate for 10 minutes.
-
After the extraction program is complete, allow the vessel to cool to a safe temperature before opening.
-
Filter the mixture to separate the extract from the solid residue.
-
Collect the filtrate for further processing.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the extraction and analysis of this compound.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Decision logic for selecting an extraction technique for this compound.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. jabe.in [jabe.in]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. journal-jps.com [journal-jps.com]
- 13. benchchem.com [benchchem.com]
NW-1689: A Promising Biomarker for Monitoring Safinamide Exposure in Clinical and Research Settings
For researchers, scientists, and drug development professionals, establishing a reliable biomarker for drug exposure is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of NW-1689 as a biomarker for Safinamide (B1662184) exposure against other potential metabolites, supported by experimental data and detailed methodologies.
Safinamide, a monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, undergoes extensive metabolism in the body, giving rise to several metabolites. Among these, this compound, also known as 4-[(3-fluorophenyl)methoxy]-benzoic acid, has emerged as a particularly promising biomarker for monitoring Safinamide exposure. This is primarily due to its characteristic of being the main circulating metabolite in human plasma, with exposure levels significantly exceeding that of the parent drug.
Comparative Analysis of Safinamide and its Metabolites
Clinical pharmacokinetic data reveals a clear dose-dependent exposure to Safinamide. Following oral administration, the area under the plasma concentration-time curve (AUC) of Safinamide demonstrates a proportional increase with escalating doses. While specific pharmacokinetic parameters for all metabolites are not exhaustively available in publicly accessible literature, the relative exposure of the major metabolites has been characterized.
Crucially, the plasma exposure of this compound is approximately 161% of the parent Safinamide, making it a highly abundant and readily detectable molecule in circulation.[1] This contrasts with other significant metabolites such as this compound acyl glucuronide (this compound AG) and safinamide acid (NW-1153), whose exposures are considerably lower, at about 18% and 11% of the parent drug, respectively.[1] This high relative abundance strongly suggests that this compound levels can serve as a robust and sensitive indicator of Safinamide administration and metabolism.
While direct dose-proportionality data for this compound is not explicitly detailed in the reviewed literature, the linear pharmacokinetics of the parent drug and the position of this compound as a primary metabolite suggest a strong correlation between its concentration and the administered Safinamide dose.
| Compound | Type | Relative Plasma Exposure (as % of Parent Drug) | Key Pharmacokinetic Characteristics | Potential as a Biomarker |
| Safinamide | Parent Drug | 100% | Dose-proportional AUC between 50 mg and 100 mg doses.[2] | Direct measure of exposure, but may have higher variability. |
| This compound | Major Metabolite | ~161%[1] | Main circulating metabolite.[1] | Excellent. High plasma concentration allows for sensitive and reliable quantification. |
| This compound AG | Metabolite | ~18%[1] | Acyl glucuronide conjugate of this compound. | Moderate. Lower concentration compared to this compound may limit sensitivity. |
| NW-1153 | Major Metabolite | ~11%[1] | Also known as "safinamide acid". | Moderate. Lower concentration compared to this compound. |
Safinamide Metabolic Pathway
The biotransformation of Safinamide is a multi-step process involving several enzymes. Understanding this pathway is crucial for interpreting biomarker data. Safinamide is primarily metabolized by amidases to form safinamide acid (NW-1153). Another pathway involves the N-dealkylation of Safinamide, a reaction in which CYP3A4 plays a role, to form an intermediate that is subsequently oxidized by monoamine oxidase A (MAO-A) and aldehyde dehydrogenase (ALDH) to produce this compound.[3] this compound can be further conjugated with glucuronic acid to form this compound AG.
Caption: Metabolic pathway of Safinamide leading to the formation of its major metabolites.
Experimental Workflow for Quantification
The quantification of Safinamide and its metabolites in plasma is typically achieved using a sensitive and specific analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Caption: A typical workflow for the analysis of Safinamide and its metabolites in plasma samples.
Detailed Experimental Protocol: UPLC-MS/MS Quantification
The following protocol is a representative example for the quantification of Safinamide and its metabolites in human plasma. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. UPLC-MS/MS System and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor-to-product ion transitions for Safinamide, this compound, NW-1153, and the internal standard should be optimized for the specific instrument. For Safinamide, a common transition is m/z 303.3 → 215.0.
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Conclusion
Based on the available evidence, This compound is a highly useful and promising biomarker for Safinamide exposure. Its status as the main circulating metabolite, with plasma concentrations significantly higher than the parent drug, provides a strong analytical advantage, allowing for sensitive and reliable quantification. While direct dose-proportionality data for this compound would further solidify its utility, the linear pharmacokinetics of Safinamide strongly suggest a predictable relationship. For researchers and clinicians seeking to monitor Safinamide exposure, the measurement of this compound in plasma offers a robust and informative approach. The use of validated UPLC-MS/MS methods ensures the accuracy and precision required for both clinical and research applications.
References
Head-to-Head Comparison of Analytical Platforms for the Quantification of NW-1689, a Novel Small Molecule Drug Candidate
This guide provides a comparative analysis of three common analytical platforms for the quantification of NW-1689, a hypothetical novel small molecule drug candidate, in a biological matrix such as human plasma. The comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific research needs. The platforms evaluated are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Performance Characteristics of Analytical Platforms
The following table summarizes the key performance metrics for the quantification of this compound using HPLC-UV, LC-MS/MS, and ELISA. The data presented is representative of typical results obtained during method validation for a small molecule analyte in a drug development setting.
| Performance Metric | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.990 |
| Precision (%CV) | < 15% | < 10% | < 20% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Throughput (Samples/day) | ~100 | ~300 | ~500 |
| Cost per Sample | Low | High | Medium |
| Specificity | Moderate (Prone to interferences) | High (Mass-based detection) | High (Antibody-based) |
Experimental Protocols
Detailed methodologies for the quantification of this compound on each platform are provided below.
HPLC-UV Method
-
Sample Preparation: To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing an internal standard is added to precipitate proteins. The sample is vortexed and then centrifuged at 10,000 x g for 10 minutes. The supernatant is transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Detection: UV detection at the maximum absorbance wavelength of this compound (e.g., 275 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
LC-MS/MS Method
-
Sample Preparation: A solid-phase extraction (SPE) is performed. Plasma samples (50 µL) are diluted with 200 µL of 4% phosphoric acid and loaded onto a pre-conditioned SPE cartridge. The cartridge is washed with water and methanol, and the analyte is eluted with a small volume of elution solvent. The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient elution is used with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its stable-isotope labeled internal standard.
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration from a calibration curve.
Competitive ELISA Method
-
Assay Principle: A microplate is coated with an antibody specific to this compound. A known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells along with the plasma sample. Free this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.
-
Procedure:
-
Plasma samples and standards are added to the antibody-coated microplate wells.
-
Enzyme-conjugated this compound is added, and the plate is incubated.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Quantification: The concentration of this compound is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the sample concentrations are interpolated from this curve.
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow for Bioanalysis
Establishing the Bioequivalence of Generic Safinamide Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a generic (test) Safinamide formulation against the innovator (reference) product, based on a representative bioequivalence study. The data and protocols presented herein are synthesized from publicly available research to illustrate the standard methodology and expected outcomes for establishing bioequivalence of Safinamide tablets.
Executive Summary
The development of generic drug products is a critical component of modern healthcare, offering cost-effective alternatives to innovator drugs. For a generic formulation to be approved, it must demonstrate bioequivalence to the reference product, ensuring comparable safety and efficacy. This guide outlines the key pharmacokinetic parameters and experimental protocols used to establish the bioequivalence of a 100 mg Safinamide tablet formulation. The presented data, derived from a study in healthy volunteers, confirms that the generic and innovator products meet the stringent criteria for bioequivalence under both fasting and fed conditions.
Pharmacokinetic Data Comparison
The bioequivalence of the test and reference Safinamide formulations was evaluated based on key pharmacokinetic parameters. The study measured the rate and extent of drug absorption in healthy adult volunteers. The following tables summarize the quantitative data obtained under both fasting and fed conditions.
Table 1: Pharmacokinetic Parameters of Safinamide Formulations (Fasting Conditions)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 820.2 ± 161.5 | 821.5 ± 158.2 | 100.08% (95.13% - 105.29%) |
| AUC0-t (ng·h/mL) | 23,831.6 ± 5,943.7 | 23,556.9 ± 5,688.1 | 101.40% (98.16% - 104.75%) |
| AUC0-∞ (ng·h/mL) | 24,513.8 ± 6,211.3 | 24,198.4 ± 5,913.5 | 101.54% (98.39% - 104.79%) |
| Tmax (h) | 1.5 (0.5 - 4.0) | 1.8 (0.5 - 6.0) | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation; CI: Confidence Interval.
Table 2: Pharmacokinetic Parameters of Safinamide Formulations (Fed Conditions)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 693.4 ± 135.8 | 722.3 ± 151.7 | 96.22% (91.13% - 101.62%) |
| AUC0-t (ng·h/mL) | 24,592.1 ± 4,685.2 | 24,961.5 ± 4,832.9 | 98.71% (95.58% - 101.94%) |
| AUC0-∞ (ng·h/mL) | 25,231.7 ± 4,896.4 | 25,589.6 ± 5,011.8 | 98.80% (95.74% - 101.96%) |
| Tmax (h) | 4.0 (2.0 - 8.0) | 4.0 (1.0 - 8.0) | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation; CI: Confidence Interval.
The results demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both fasting and fed conditions fall within the regulatory acceptance range of 80.00% to 125.00%.[1][2] This indicates that the generic Safinamide formulation is bioequivalent to the reference formulation.
Experimental Protocols
In Vivo Bioequivalence Study
The pharmacokinetic data presented was obtained from a single-center, single-dose, randomized, open-label, two-period crossover study.[1][3]
-
Study Population: The study enrolled healthy adult male and female volunteers. A total of 56 subjects were included, with 28 in the fasting cohort and 28 in the fed cohort.[1]
-
Study Design: A two-period, two-sequence crossover design was employed. Subjects were randomly assigned to receive either the test or reference formulation in the first period, followed by a washout period of 15 days, and then received the alternate formulation in the second period.[1]
-
Dosing: A single oral dose of 100 mg Safinamide (either test or reference formulation) was administered. In the fasting study, the dose was given after an overnight fast. In the fed study, the dose was administered after a high-fat, high-calorie breakfast.[1]
-
Blood Sampling: Venous blood samples were collected at predefined time points before and up to 120 hours after drug administration.[1]
-
Bioanalytical Method: Plasma concentrations of Safinamide were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax).[1]
References
- 1. Safinamide Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics and Bioequivalence of 2 Safinamide Tablets in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile: Investigational Compound FEM-1689 and its Parent Drug UKH-1114
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of the novel non-opioid analgesic compound, FEM-1689, and its parent drug, UKH-1114. Both compounds are selective sigma-2 receptor (σ2R)/TMEM97 ligands under investigation for the treatment of neuropathic pain. FEM-1689 was developed through structural modification of UKH-1114 to enhance its physicochemical properties. This document summarizes the available preclinical safety data and details the experimental methodologies employed in these assessments.
Executive Summary
FEM-1689, a novel σ2R/TMEM97 ligand, has emerged from the structural optimization of its parent compound, UKH-1114. Both molecules have demonstrated significant efficacy in preclinical models of neuropathic pain. The primary rationale for the development of FEM-1689 was to improve upon the drug-like properties of UKH-1114. While comprehensive toxicology studies are not yet publicly available, initial in vivo studies in mice provide preliminary insights into their safety profiles. Notably, both compounds have been administered systemically at therapeutic doses without inducing overt signs of toxicity or motor impairment.
Quantitative Safety Data
The following table summarizes the available quantitative safety data for FEM-1689 and UKH-1114 based on preclinical studies in mice. It is important to note that this is not an exhaustive list of all safety parameters and further comprehensive toxicological evaluations are required.
| Parameter | FEM-1689 | UKH-1114 | Reference |
| Route of Administration | Intravenous (IV) | Intravenous (IV) | [1] |
| Dose Range (Efficacy Studies) | 10 mg/kg, 20 mg/kg | 10 mg/kg | [1][2] |
| Observed Adverse Effects | No motor impairment reported. | No motor impairment reported. | [2] |
| LD50 | Data not available | Data not available | |
| Detailed Toxicology | Data not available | Data not available |
Experimental Protocols
The safety-related observations for FEM-1689 and UKH-1114 are primarily derived from in vivo efficacy studies in mouse models of neuropathic pain. The key methodologies employed in these studies are outlined below.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical procedure in rodents to induce persistent neuropathic pain, mimicking chronic nerve injury in humans.
Objective: To assess the efficacy of test compounds in alleviating mechanical hypersensitivity, a hallmark of neuropathic pain.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Incision: A small incision is made on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Wound Closure: The muscle and skin are closed in layers using sutures.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain.
Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Von Frey filaments of varying calibrated bending forces are used.
-
Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw in the territory of the intact sural nerve. The paw withdrawal threshold is determined by observing the animal's response to the filament application. A lower withdrawal threshold indicates mechanical hypersensitivity.
Rotarod Test for Motor Coordination
The rotarod test is a standard behavioral assay to evaluate motor coordination, balance, and motor learning in rodents. It is often used to assess potential sedative or motor-impairing effects of a test compound.
Objective: To determine if the test compound causes any deficits in motor coordination.
Procedure:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Mice are trained on the rotarod at a constant or accelerating speed for a set duration over several trials to establish a baseline performance.
-
Testing: Following the administration of the test compound or vehicle, mice are placed back on the rotating rod.
-
Measurement: The latency to fall off the rotating rod is recorded. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of FEM-1689 and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action of FEM-1689 in alleviating neuropathic pain.
Caption: A simplified workflow for the preclinical evaluation of FEM-1689.
References
Validating Antibody Specificity for Immunoassays: A Comparative Guide
A critical challenge in immunoassay development is ensuring the specificity of antibodies to their intended target. This guide provides an objective comparison of methodologies and supporting experimental data for the validation of antibody specificity, aimed at researchers, scientists, and drug development professionals.
The reproducibility and reliability of immunoassays hinge on the antibody's ability to selectively bind to its target antigen without cross-reacting with other molecules.[1] The use of non-specific antibodies can lead to erroneous results, including false positives or negatives, ultimately wasting valuable time and resources.[1] To address this "reproducibility crisis," a robust validation process is paramount.[1]
Core Principles of Antibody Specificity Validation
A proposal for a framework for antibody validation was put forth by an International Working Group for Antibody Validation (IWGAV) in 2016.[2] This framework is based on five key pillars, or strategies, to ensure antibody specificity.[2] These pillars provide a comprehensive approach to confirming that an antibody reliably detects its intended target.
Comparative Analysis of Validation Methods
A variety of experimental strategies can be employed to validate antibody specificity. The choice of method often depends on the nature of the target protein, the availability of reagents, and the intended application of the antibody. Below is a summary of commonly used validation techniques.
| Validation Method | Principle | Advantages | Disadvantages |
| Genetic Strategies | Comparing antibody binding in cells with and without the target protein (e.g., using CRISPR/Cas9 knockout or siRNA knockdown). | Considered the "gold standard" for specificity validation.[1] Provides definitive evidence of target engagement. | Knockout cell lines may not always be available or viable for essential proteins.[3] RNAi may not achieve complete protein knockdown. |
| Independent Antibody Strategies | Using two or more independent antibodies that recognize different epitopes on the same target protein.[3] | Provides straightforward verification of the target. High batch-to-batch consistency with recombinant antibodies. | Relies on the availability of a suitable, validated independent antibody. |
| Orthogonal Strategies | Correlating the antibody-based signal with data from a non-antibody-based method, such as mass spectrometry or transcriptomics.[2][4] | Provides an independent confirmation of protein expression levels. Can be applied in a high-throughput manner.[4] | Assumes a correlation between mRNA and protein levels, which is not always the case.[4] |
| Recombinant Protein Expression | Comparing the antibody signal in cells with and without recombinant expression of the target protein.[2][4] | A strong band should be observed only in the cells expressing the recombinant protein.[4] | Requires successful creation and expression of a tagged protein, which can be time-consuming. |
| Peptide Blocking/Competition | Pre-incubating the antibody with the immunizing peptide to block the binding site.[5] | If the antibody is specific, the signal in the assay should be eliminated or significantly reduced. | Does not rule out cross-reactivity with other proteins that may share a similar epitope. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identifying the proteins that are immunoprecipitated by the antibody using mass spectrometry.[1] | A powerful tool for identifying all protein isoforms bound by the antibody.[1] | Does not provide much information about antibody specificity in other applications like immunostaining.[1] |
Experimental Workflow for Antibody Validation
A systematic approach to antibody validation is crucial for generating reliable data. The following workflow outlines a general procedure for validating the specificity of an antibody for use in an immunoassay.
Caption: A generalized workflow for validating antibody specificity.
Signaling Pathway Considerations
Understanding the biological context of the target protein is essential for designing appropriate validation experiments. For instance, if the target protein is part of a known signaling pathway, its expression can be modulated by treating cells with specific activators or inhibitors. This provides an additional layer of validation by observing the expected changes in the antibody signal.
Caption: Modulation of a signaling pathway to validate antibody specificity.
Conclusion
Thorough validation of antibody specificity is a critical, albeit often overlooked, aspect of immunoassay development. By employing a multi-faceted approach that incorporates genetic, orthogonal, and independent antibody strategies, researchers can have greater confidence in the accuracy and reproducibility of their results. The experimental data and workflows presented in this guide offer a framework for establishing the specificity of antibodies, ultimately contributing to more reliable and impactful scientific research. It is important to note that validation should be performed in an application-specific manner to ensure the antibody is suitable for the intended immunoassay.[4]
References
Safety Operating Guide
Navigating the Disposal of NW-1689: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling NW-1689, a primary metabolite of Safinamide, proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3] While specific, publicly available disposal procedures for this compound are not explicitly detailed, a comprehensive approach based on its chemical properties and standard laboratory safety protocols can ensure its safe management. The most crucial first step for any researcher is to obtain and thoroughly review the Safety Data Sheet (SDS) from the specific supplier of this compound, as this document will contain the most accurate and detailed handling and disposal information.
Key Chemical and Safety Information
This compound, also known as Safinamide Metabolite NW 1689 or 'N-dealkylated acid', is a significant circulating metabolite of the drug Safinamide.[1][2][4] As a research chemical, it is essential to handle it with the appropriate precautions. Below is a summary of its key characteristics.
| Property | Value | Source |
| Chemical Name | 4-[(3-fluorophenyl)methoxy]-benzoic acid | [5] |
| Molecular Formula | C₁₄H₁₁FO₃ | [5] |
| Molecular Weight | 246.2 g/mol | [5][6] |
| CAS Number | 405-85-6 | [5][6] |
| Storage Temperature | -20°C | [5] |
| Solubility | Slightly soluble in Ethanol | [5] |
| General Disposal Guidance for Parent Drug (Safinamide) | In accordance with local requirements; may be returned to a pharmacy for safe disposal. | [3] |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following is a general procedural guide for the disposal of research-grade this compound. This should be adapted to comply with the specific guidelines outlined in the product's SDS and local institutional and governmental regulations.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always consult the SDS provided by the manufacturer. This document will contain specific information on hazards, handling, storage, and disposal.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Unused or expired pure this compound should be treated as chemical waste. Do not mix with general laboratory trash. Place it in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as contaminated solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Given that this compound is an acyl glucuronide, which can be unstable, the pH of the waste solution should be considered, as these compounds can undergo hydrolysis.[7]
-
-
Waste Collection and Storage: Store all waste containers in a designated, secure area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Experimental Protocols and Signaling Pathways
The provided information on this compound does not include details of specific experimental protocols or signaling pathways directly related to its disposal. The primary focus is on its role as a metabolite of Safinamide.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This visual guide illustrates the decision-making process from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound in a laboratory environment.
By adhering to these guidelines and prioritizing the information within the manufacturer's SDS, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Novel Compound NW-1689
IMMEDIATE SAFETY NOTICE: As a novel chemical entity, NW-1689 must be treated as hazardous until comprehensive toxicological data is available. A conservative approach is mandatory. All handling procedures should be designed to minimize potential exposure to personnel and the environment.[1][2] This guide provides a framework for risk assessment, personal protective equipment (PPE) selection, and disposal based on established best practices for unknown substances.
Risk Assessment and Engineering Controls
Before any handling of this compound, a thorough risk assessment is critical.[1] Since the specific hazards are unknown, primary lines of defense should be engineering and administrative controls, with PPE serving as the final barrier.[1]
-
Hazard Identification: Assume this compound is potent and potentially toxic via inhalation, dermal contact, and ingestion.[1][3] Consider the hazards of any parent compounds or similar chemical structures.[2][3]
-
Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood to control airborne exposure.[1][4] Safety showers and eyewash stations must be immediately accessible.[1]
-
Administrative Controls: Minimize the quantity of this compound used in any single experiment.[1] Access to areas where the compound is handled should be restricted to authorized and trained personnel.[1]
Personal Protective Equipment (PPE) Selection
A comprehensive PPE ensemble is required to protect against a wide range of potential risks when handling a substance with unknown hazards.[5] The following table summarizes the minimum required PPE based on the physical form and procedure.
| Physical Form / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, preparing solutions) | Double-gloving with disposable nitrile or neoprene gloves.[2][6] | ANSI Z87.1-compliant safety glasses with side shields.[2] | Fully-buttoned lab coat (Nomex® preferred if flammability is a potential risk).[6] | Use of a respirator may be required if engineering controls are not sufficient to control dusts.[6] |
| Handling Liquids (e.g., transfers, dilutions) | Double-gloving with chemically-resistant gloves (consult manufacturer data for solvent compatibility).[6] | Chemical splash goggles.[6] A face shield is required over goggles if there is a significant splash hazard.[2][6] | Chemical-resistant apron over a lab coat. | Not typically required if handled within a fume hood. |
| High-Energy Operations (e.g., sonicating, vortexing, potential for aerosolization) | Double-gloving with chemically-resistant gloves. | Chemical splash goggles and a face shield.[6] | Chemical-resistant apron over a lab coat. | A risk assessment may indicate the need for a fitted respirator (e.g., N95 or higher).[6] |
| Initial Site Entry or Spill Response | Level B protection is the minimum recommended for initial site entries until hazards are better understood.[7][8] This includes outer and inner chemical-resistant gloves.[7][8] | Level B protection includes a positive-pressure, self-contained breathing apparatus (SCBA) which provides full face protection.[7][8] | Hooded, chemical-resistant clothing is part of a Level B ensemble.[8] | Positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[7][8] |
Note: Always inspect PPE for damage before use and do not reuse disposable items. Contaminated clothing must be removed immediately and decontaminated.
Experimental Protocol: Safe Handling and Decontamination
Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is available and correctly worn.[9] Designate a specific area within the fume hood for handling this compound.
-
Weighing: If this compound is a solid, weigh the minimum necessary amount on a disposable weigh boat inside the fume hood to prevent inhalation of powders.
-
Transfers: Always conduct transfers of solids or liquids within the fume hood.[4] Use a plastic-backed absorbent pad to line the work surface to contain any minor spills.[3]
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, known hazards ("Hazard Unknown - Treat as Toxic"), date, and researcher's name.[4][10]
-
Post-Handling: After completing work, wipe down the designated area and any equipment used with an appropriate solvent to decontaminate surfaces.[11]
Decontamination:
-
Surfaces and Equipment: The most common method for chemical decontamination is to thoroughly wipe down surfaces with soap and water using disposable towels.[11] For highly toxic materials, use a solvent in which this compound is soluble, but avoid solvents that enhance skin absorption (e.g., DMSO).[11]
-
Spills: In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures. For a minor spill contained on an absorbent pad, fold the pad inwards and place it in the designated hazardous waste container.[3]
Disposal Plan
A plan for the disposal of all waste generated must be formulated before any work begins.[5]
-
Hazardous Waste: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1]
-
Segregation: Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1][12] Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Rinsate: Rinsate from cleaning glassware or containers that held this compound must also be collected as hazardous waste.[5]
Visual Workflow for Handling Novel Compounds
The following diagram illustrates the logical workflow for the safe handling of a novel compound like this compound, from initial assessment to final disposal.
Caption: Workflow for safe handling of novel chemical compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. pozescaf.com [pozescaf.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 12. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
